Icosabutate
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an antilipemic agent that is used to decrease non-high-density lipoprotein cholesterol levels
Structure
2D Structure
Properties
IUPAC Name |
2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGXDRFFBBLZBT-AAQCHOMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253909-57-7 | |
| Record name | Icosabutate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253909577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosabutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2 - [ ( 5 Z , 8 Z , 1 1 Z , 1 4 Z , 1 7 Z ) - 5 , 8 , 1 1 , 1 4 , 1 7 - Eicosapentaen-1-yloxy]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSABUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562599X5JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Icosabutate's Mechanism of Action in Metabolic Dysfunction-Associated Steatohepatitis (MASH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by steatosis, inflammation, and varying degrees of fibrosis. It is a leading cause of cirrhosis and hepatocellular carcinoma. Icosabutate is a structurally engineered fatty acid that has been investigated as a therapeutic agent for MASH. This technical guide provides an in-depth overview of the mechanism of action of this compound in MASH, supported by preclinical and clinical data. This compound is an oral, liver-targeted agonist of free fatty acid receptor 1 (FFAR1) and free fatty acid receptor 4 (FFAR4)[1]. Its therapeutic effects in MASH are primarily driven by its anti-inflammatory and anti-fibrotic properties, which are notably independent of changes in body weight or overall liver fat content[1].
Core Mechanism of Action: Dual Agonism of FFAR1 and FFAR4
This compound's primary mechanism of action is the activation of FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120). These G-protein coupled receptors are expressed on various cell types within the liver and play crucial roles in metabolic and inflammatory signaling.
FFAR1 Signaling
FFAR1 is expressed on hepatocytes and Kupffer cells. Its activation by this compound initiates a signaling cascade through the Gq subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The downstream consequences of FFAR1 activation in the liver include modulation of gene expression related to lipid metabolism and inflammation.
FFAR4 Signaling
FFAR4 is predominantly expressed on Kupffer cells, the resident macrophages of the liver. Upon activation by this compound, FFAR4 signals through a Gq/11-protein coupled pathway, similar to FFAR1, leading to an increase in intracellular calcium. More critically for its anti-inflammatory effects, FFAR4 activation also recruits β-arrestin 2. This interaction inhibits the pro-inflammatory signaling pathways mediated by transforming growth factor-β-activated kinase 1 (TAK1), namely the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. By inhibiting these pathways, this compound suppresses the production of pro-inflammatory cytokines and chemokines.
Preclinical Evidence
The anti-inflammatory and anti-fibrotic effects of this compound have been demonstrated in various preclinical models of MASH.
Experimental Protocols
A key preclinical study utilized the Amylin Liver NASH (AMLN) diet-fed ob/ob mouse model. This model is characterized by obesity, insulin resistance, and the development of steatohepatitis and fibrosis, closely mimicking human MASH.
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Animal Model: Male ob/ob mice were fed an AMLN diet, which is high in fat (40% kcal), fructose (22% w/w), and cholesterol (2% w/w).
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Treatment: After a diet-induction period to establish MASH and fibrosis, mice were treated with this compound orally at various doses (e.g., 45, 90, and 135 mg/kg/day) or a vehicle control.
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Analyses:
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Histology: Liver tissue was stained with hematoxylin and eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with picrosirius red for quantification of collagen deposition (fibrosis).
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Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) was performed to quantify activated hepatic stellate cells (myofibroblasts).
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Biochemical Analysis: Hepatic triglyceride content and plasma levels of alanine aminotransferase (ALT) were measured.
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Gene Expression Analysis: Hepatic mRNA levels of genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation were quantified by qPCR.
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Preclinical Data Summary
| Parameter | Model | Treatment | Outcome | Reference |
| Hepatic Fibrosis | AMLN ob/ob mice | This compound (90 & 135 mg/kg) | Significant reduction in collagen deposition | van der Veen et al., 2020 |
| Myofibroblast Content | AMLN ob/ob mice | This compound (90 & 135 mg/kg) | Significant reduction in α-SMA positive area | van der Veen et al., 2020 |
| Hepatic Steatosis | AMLN ob/ob mice | This compound (135 mg/kg) | 47% reduction in liver fat | van der Veen et al., 2020 |
| Hepatic Triglycerides | AMLN ob/ob mice | This compound (135 mg/kg) | 40% reduction | van der Veen et al., 2020 |
| Apoptosis | AMLN ob/ob mice | This compound (45, 90, 135 mg/kg) | Significant reduction in TUNEL-positive cells | van der Veen et al., 2020 |
| Plasma ALT | APOE*3Leiden.CETP mice | This compound | Significant reduction | van der Veen et al., 2020 |
Clinical Development: The ICONA Trial
The efficacy and safety of this compound in patients with MASH were evaluated in the Phase 2b ICONA trial (NCT04052516).
Experimental Protocol
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Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled trial.
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Patient Population: 187 adult patients with biopsy-confirmed MASH and fibrosis stages F1-F3.
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Treatment Arms:
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Placebo (n=62)
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This compound 300 mg once daily (n=58)
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This compound 600 mg once daily (n=67)
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Primary Endpoint: Resolution of MASH with no worsening of fibrosis.
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Key Secondary Endpoints: Improvement in fibrosis by at least one stage with no worsening of MASH, changes in liver enzymes, inflammatory biomarkers, and lipid profiles.
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Histological Assessment: Liver biopsies were evaluated at baseline and 52 weeks.
Clinical Data Summary
While the ICONA trial did not meet its primary endpoint of MASH resolution without worsening of fibrosis, it demonstrated a significant effect on fibrosis improvement.
| Endpoint | Placebo | This compound 300 mg | This compound 600 mg | p-value (vs. Placebo) |
| ≥1-stage Fibrosis Improvement (Conventional Histology) | 11.3% | 29.3% | 23.9% | 300mg: <0.05 |
| ≥1-stage Fibrosis Improvement in F2/F3 Patients | 13.0% | 30.8% | 28.3% | 300mg: 0.036 |
| ≥1-stage Fibrosis Improvement in T2DM Patients | 0% | 28.6% | 21.2% | 300mg: 0.003, 600mg: 0.013 |
| MASH Resolution without Worsening of Fibrosis | 14.5% | 19.0% | 23.9% | Not Significant |
Biomarker Changes (600 mg vs. Placebo)
| Biomarker | Change with this compound 600 mg |
| ALT | Significant reduction |
| AST | Significant reduction |
| hsCRP | Significant reduction |
| ELF Score | Significant reduction |
| PRO-C3 | Significant reduction |
| HbA1c (in patients with baseline ≥6.5%) | ~1% placebo-adjusted reduction |
| LDL-C (in patients with baseline ≥100mg/dl) | ~30% reduction from baseline |
Logical Framework of this compound's Therapeutic Effect in MASH
The multifaceted mechanism of this compound, targeting both inflammatory and fibrotic pathways, provides a strong rationale for its therapeutic potential in MASH. The following diagram illustrates the logical flow from molecular interactions to clinical outcomes.
References
An In-depth Technical Guide to Icosabutate: A Structurally Engineered Fatty Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icosabutate is a novel, orally administered, structurally engineered fatty acid (SEFA) designed to overcome the pharmacokinetic and pharmacodynamic limitations of natural omega-3 fatty acids. By targeting key metabolic and inflammatory pathways in the liver, this compound has emerged as a promising therapeutic candidate for metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), and associated metabolic disorders. Its unique structure ensures high hepatic bioavailability and resistance to metabolic processes like β-oxidation, allowing it to act as a potent signaling molecule. This compound functions primarily as a dual agonist of Free Fatty Acid Receptor 1 (FFAR1) and FFAR4, which are crucial regulators of glycemic control, inflammation, and fibrosis.[1][2] This guide provides a comprehensive overview of this compound, detailing its molecular structure, mechanism of action, preclinical and clinical data, and key experimental methodologies.
Core Concept: Structural Engineering for Enhanced Efficacy
The therapeutic potential of natural long-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA), is often limited by their rapid incorporation into complex lipids, systemic distribution, and susceptibility to being metabolized as an energy source.[3][4] this compound was specifically designed to circumvent these limitations through two key structural modifications compared to its parent molecule, EPA.[5]
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α-position Ethyl Group: An ethyl group is added at the α-position of the fatty acid. This modification sterically hinders the esterification process, preventing this compound from being incorporated into complex lipids like triglycerides and phospholipids. This ensures that it remains in its free fatty acid form, the most bioactive state.
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β-position Oxygen Atom: An oxygen atom is substituted in the β-position. This change effectively blocks metabolism via mitochondrial β-oxidation, the primary pathway for fatty acid degradation.
These modifications result in an optimized pharmacokinetic profile where this compound is absorbed almost entirely via the portal vein, leading to high concentrations in the liver where it can engage its primary targets. In preclinical studies, over 85% of this compound in liver cells remained in its non-esterified, active form, compared to less than 10% for unmodified fatty acids.
Mechanism of Action: Targeting Key Hepatic Pathways
This compound exerts its pleiotropic effects by targeting multiple pathways central to the pathophysiology of MASH. Its primary mechanism involves the activation of membrane-bound Free Fatty Acid Receptors (FFARs), which in turn modulate inflammation, fibrosis, and glucose metabolism.
Dual FFAR1 and FFAR4 Agonism
This compound is a potent agonist for both FFAR1 (also known as GPR40) and FFAR4 (GPR120). These receptors are expressed on various cell types within the liver, including hepatocytes, macrophages, and hepatic stellate cells, and play a critical role in regulating metabolic and inflammatory responses.
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Anti-Inflammatory Effects: Activation of FFAR4 on macrophages is known to suppress inflammatory signaling cascades, reducing the production of pro-inflammatory cytokines that drive liver injury in MASH.
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Anti-Fibrotic Effects: this compound has been shown to have a direct anti-proliferative effect on human hepatic stellate cells, the primary cell type responsible for producing collagen and driving fibrosis in the liver. This effect is, at least in part, mediated by FFAR activation.
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Glycemic Control: The activation of FFAR1 and FFAR4 helps regulate insulin secretion and sensitivity, providing a beneficial effect on glycemic control, which is often impaired in MASH patients.
Modulation of Lipid Metabolism and Oxidative Stress
Beyond FFAR agonism, this compound influences hepatic lipid metabolism. Preclinical studies in mouse models demonstrated that this compound treatment leads to a downregulation of the arachidonic acid cascade and a reduction in hepatic oxidized phospholipids and apoptosis. It also significantly reduces hepatic oxidative stress, as evidenced by an increased GSH/GSSG ratio, a key marker of the cellular redox state. Unlike natural fatty acids, which can sometimes increase oxidative stress due to their peroxidation, this compound's engineered structure appears to mitigate this risk.
Below is a diagram illustrating the proposed signaling pathway for this compound.
Quantitative Data from Preclinical and Clinical Studies
This compound has been evaluated in multiple preclinical models and clinical trials, demonstrating effects on liver health, fibrosis, and metabolic parameters.
Table 1: Key Efficacy Results from the Phase 2b ICONA Trial (52 Weeks)
(Data from biopsy-confirmed MASH patients with fibrosis stages F1-F3)
| Endpoint | Placebo (n=62) | This compound 300 mg (n=58) | This compound 600 mg (n=67) | p-value (600mg vs Placebo) |
| MASH Resolution (no worsening of fibrosis) | 14.5% | - | 23.9% | p = 0.13 |
| ≥1-Stage Fibrosis Improvement (no worsening of MASH) | 11.3% | 29.3% | 23.9% | - |
| MASH Resolution in T2D Subgroup | 8.7% | - | 35.5% | p = 0.02 |
| Fibrosis Improvement (≥1 stage) in T2D Subgroup | 0% | - | 19.4% | p = 0.02 |
Note: The primary endpoint of MASH resolution in the overall population did not reach statistical significance, but clinically relevant effects were observed, particularly in fibrosis improvement and in patients with Type 2 Diabetes (T2D).
Table 2: Effects on Biomarkers and Liver Enzymes
| Parameter | Study Population | Treatment | Result |
| Alanine Aminotransferase (ALT) | Dyslipidemic patients at risk of NASH | 600 mg/day | Rapid normalization of elevated levels. |
| Gamma-Glutamyl Transferase (GGT) | Dyslipidemic patients at risk of NASH | 600 mg/day | Rapid normalization of elevated levels. |
| PRO-C3 (Fibrogenesis marker) | MASH patients (ICONA 16-week interim) | 600 mg/day | Significant reduction, especially in patients with high baseline levels. |
| hs-CRP (Inflammation marker) | MASH patients (ICONA 16-week interim) | 600 mg/day | Significant reduction, especially in patients with high baseline levels. |
| HbA1c | T2D patients with poor glycemic control (ICONA) | 600 mg/day | ~1% placebo-adjusted decrease. |
| Plasma Triglycerides & Cholesterol | APOE*3Leiden.CETP mice | This compound | -70% reduction in Triglycerides, -68% in Cholesterol. |
Experimental Protocols and Methodologies
The development of this compound has been supported by a range of in vitro, in vivo, and clinical experimental designs.
Preclinical Animal Models
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Objective: To evaluate the anti-fibrotic and anti-inflammatory efficacy of this compound in relevant disease models.
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Models Used:
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Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet Mouse Model: This is a widely used dietary model to induce MASH and fibrosis in mice. In a key study, C57BL/6J mice were fed this diet for 12 weeks, with this compound treatment initiated from week 7 to 12 to assess its effect on established disease.
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AMLN ob/ob Mouse Model: This genetic model of obesity and diabetes was used to assess effects on established hepatic fibrosis.
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APOE*3Leiden.CETP Mouse Model: This model, which develops human-like lipoprotein profiles, was used to evaluate the effects of this compound on plasma lipids and atherosclerosis.
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Outcome Measures: Liver histology (H&E for steatosis, Sirius Red for fibrosis), immunohistochemistry (e.g., for Galectin-3 as an inflammation marker), plasma ALT/AST levels, and hepatic gene expression analysis.
The general workflow for a preclinical efficacy study is outlined below.
In Vitro Assays
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Objective: To determine the direct cellular effects of this compound.
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Hepatocyte Metabolism Assay:
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Protocol: Primary human hepatocytes were incubated with radiolabeled [14C]-icosabutate or [14C]-EPA.
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Analysis: The rates of oxidation and the partitioning of the radiolabel into different lipid fractions (e.g., non-esterified fatty acids, triglycerides, phospholipids) were measured over time using techniques like liquid chromatography. This confirmed this compound's resistance to oxidation and incorporation into complex lipids.
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Human Stellate Cell Proliferation Assay:
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Protocol: Primary human hepatic stellate cells were cultured and stimulated to proliferate. Cells were then treated with varying concentrations of this compound.
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Analysis: Cell proliferation was measured to assess the direct anti-fibrotic potential of the compound. This compound demonstrated highly significant anti-proliferative effects.
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Clinical Trial Protocol: The ICONA Study (Phase 2b)
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Objective: To assess the efficacy, safety, and tolerability of this compound in patients with biopsy-confirmed MASH.
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Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled trial (NCT04052516).
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Population: 280 enrolled subjects with biopsy-confirmed MASH, fibrosis stage F1-F3, a NAFLD Activity Score (NAS) of ≥4, and ≥10% liver fat content measured by MRI-PDFF.
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Intervention: Patients were randomized (1:1:1) to receive once-daily oral placebo, 300 mg this compound, or 600 mg this compound.
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Primary Endpoint: The proportion of patients achieving MASH resolution without worsening of fibrosis after 52 weeks of treatment.
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Secondary Endpoints: Included the proportion of patients with at least a one-stage improvement in fibrosis without worsening of MASH, as well as changes in biomarkers of liver injury, inflammation, glycemic control, and lipids.
Conclusion and Future Directions
This compound represents a rationally designed therapeutic agent that leverages structural engineering to optimize the beneficial properties of omega-3 fatty acids for the treatment of liver disease. Its unique pharmacokinetic profile and multi-faceted mechanism of action—targeting inflammation, fibrosis, and metabolic dysregulation—position it as a compelling candidate for MASH therapy. While the Phase 2b ICONA trial did not meet its primary endpoint in the overall population, the encouraging data on fibrosis improvement and the significant treatment effects observed in the high-risk subpopulation of patients with Type 2 Diabetes support its continued development. Future research will likely focus on this diabetic MASH population and explore the potential of this compound as a backbone therapy in combination with other agents that target different pathophysiological pathways, such as those that reduce liver fat.
References
- 1. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 2. NorthSea Therapeutics to Present ICONA Phase 2b Data as an Oral Late-breaker Session at the 2023 AASLD Liver Meeting - BioSpace [biospace.com]
- 3. This compound: targeting metabolic and inflammatory pathways for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. northseatherapeutics.com [northseatherapeutics.com]
- 5. researchgate.net [researchgate.net]
Icosabutate: A Preclinical Deep Dive into its Anti-Fibrotic Mechanisms in the Liver
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icosabutate, a structurally engineered eicosapentaenoic acid (EPA) derivative, is emerging as a promising therapeutic candidate for liver fibrosis, particularly in the context of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). Its unique design aims to overcome the limitations of natural omega-3 fatty acids by enhancing its hepatic targeting and metabolic stability[1][2][3]. This technical guide synthesizes the key preclinical data on this compound, focusing on its anti-fibrotic efficacy, underlying mechanisms of action, and the experimental methodologies used to elucidate these effects.
Anti-Fibrotic Efficacy in Preclinical Models
This compound has demonstrated significant anti-fibrotic effects in various preclinical models of liver fibrosis. These studies highlight its ability to halt the progression of fibrosis and, in some cases, promote its regression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-fibrotic effects of this compound.
Table 1: Effects of this compound on Liver Fibrosis in the AMLN ob/ob Mouse Model
| Parameter | Vehicle Control | This compound (45 mg/kg) | This compound (90 mg/kg) | This compound (135 mg/kg) | Obeticholic Acid (OCA) | Reference |
| Collagen-1a1 mRNA expression (fold change) | - | NS | ↓ | ↓↓ (p<0.01) | NS | [4] |
| Hydroxyproline content (µg/g liver) | - | NS | ↓ | ↓↓ (p<0.01) | NS | [4] |
| α-SMA positive area (%) | - | NS | ↓ (p<0.01) | ↓↓ (p<0.01) | NS | |
| Myofibroblast Content | - | No significant effect | Significant reduction | Significant reduction | No significant effect |
NS: Not Significant; ↓: Decrease; ↓↓: Strong Decrease
Table 2: Effects of this compound in the Choline-Deficient, L-Amino Acid-Defined (CDAA) NASH Mouse Model
| Parameter | Vehicle Control | This compound (low dose) | This compound (high dose) | Reference |
| Fibrosis Level | - | Reduced to baseline | Reduced to baseline | |
| Collagen Fiber Number | - | >50% reduction | - |
Table 3: Effects of this compound on Hepatic Stellate Cells (HSCs)
| Cell Type | Parameter | Effect of this compound | Reference |
| Human Hepatic Stellate (LX-2) Cells | Proliferation | Significant anti-proliferative effects | |
| Human Hepatic Stellate Cells | Proliferation | Inhibition of proliferative responses without reducing cell viability |
Mechanism of Action: Targeting Key Fibrogenic Pathways
Preclinical evidence suggests that this compound exerts its anti-fibrotic effects through a multi-faceted mechanism of action, primarily by targeting inflammation, oxidative stress, and the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
Signaling Pathways and Cellular Effects
This compound's proposed mechanism involves the modulation of several key signaling pathways:
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Downregulation of the Arachidonic Acid Cascade: this compound has been shown to reduce the levels of arachidonic acid, a precursor for pro-inflammatory mediators, thereby attenuating hepatic inflammation.
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Reduction of Oxidative Stress: The compound significantly decreases hepatic levels of oxidized glutathione (GSSG) and increases the GSH/GSSG ratio, a key indicator of reduced oxidative stress.
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Inhibition of Hepatic Stellate Cell Activation and Proliferation: this compound directly inhibits the proliferation of human hepatic stellate cells, a critical step in the fibrogenic process. This is associated with a reduction in α-smooth muscle actin (α-SMA) content, a marker of HSC activation.
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Modulation of Gene Expression: Transcriptomic analyses have revealed that this compound downregulates the expression of genes involved in fibrogenesis and upregulates genes related to fatty acid metabolism and β-oxidation.
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Targeting Free Fatty Acid Receptors (FFARs): this compound is an agonist for FFAR1 and FFAR4, which are involved in regulating glycemic control and inflammation.
The following diagram illustrates the proposed mechanism of action of this compound in mitigating liver fibrosis.
Experimental Protocols
The preclinical efficacy of this compound has been evaluated using well-established animal models of NASH and liver fibrosis. The following provides an overview of the key experimental methodologies employed.
AMLN ob/ob Mouse Model of NASH with Biopsy-Confirmed Fibrosis
This model is characterized by obesity, insulin resistance, and the development of NASH with progressive fibrosis.
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Animal Model: Amylin liver NASH (AMLN) diet-fed ob/ob mice.
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Disease Induction: Mice are fed a diet high in fat, cholesterol, and fructose to induce steatohepatitis and fibrosis.
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Treatment Protocol:
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After confirmation of steatohepatitis and fibrosis via liver biopsy, mice are treated with this compound (e.g., 45, 90, 135 mg/kg/day) or a vehicle control, typically via oral gavage.
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A comparator arm, such as with obeticholic acid (OCA), may be included.
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Treatment duration is typically several weeks (e.g., 4 weeks).
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Endpoints:
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Histological Analysis: Liver sections are stained with Picrosirius Red to quantify collagen deposition and with antibodies against α-SMA to assess HSC activation.
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Biochemical Analysis: Hepatic hydroxyproline content is measured as a quantitative marker of collagen.
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Gene Expression Analysis: Hepatic mRNA levels of key fibrogenic genes (e.g., Collagen-1a1, TGF-β) are quantified by RT-qPCR.
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Lipidomics and Metabolomics: Analysis of hepatic and plasma lipids and metabolites to assess changes in the arachidonic acid cascade and markers of oxidative stress.
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The following diagram illustrates the experimental workflow for the AMLN ob/ob mouse model study.
Choline-Deficient, L-Amino Acid-Defined (CDAA) NASH Mouse Model
This model is known for inducing severe steatohepatitis and fibrosis.
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Animal Model: Mice fed a choline-deficient, L-amino acid-defined (CDAA) diet.
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Disease Induction: The CDAA diet induces liver injury, inflammation, and robust fibrosis.
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Treatment Protocol:
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Treatment with this compound or vehicle is initiated after the establishment of fibrosis.
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Delayed onset of treatment is a key feature to assess the therapeutic potential on existing fibrosis.
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Endpoints:
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Histological Analysis: Quantification of fibrosis using Picrosirius Red staining.
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Advanced Imaging: Techniques like second-harmonic generation microscopy may be used to quantify collagen fiber number and morphology.
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In Vitro Human Hepatic Stellate Cell (LX-2) Proliferation Assay
This assay directly assesses the effect of this compound on the key fibrogenic cell type.
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Cell Line: LX-2, an immortalized human hepatic stellate cell line.
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Experimental Setup:
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LX-2 cells are cultured and treated with various concentrations of this compound.
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A positive control for proliferation (e.g., platelet-derived growth factor) is often used.
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Endpoint: Cell proliferation is measured using standard assays such as BrdU incorporation or cell counting. Cell viability assays (e.g., MTT) are performed to rule out cytotoxicity.
Conclusion
The preclinical data for this compound provide a strong rationale for its continued development as a therapeutic for liver fibrosis. Its ability to significantly reduce fibrosis in robust animal models, coupled with a well-defined mechanism of action that targets key drivers of the disease, underscores its potential. The direct anti-proliferative effect on human hepatic stellate cells further strengthens the evidence for its anti-fibrotic activity. Future research and ongoing clinical trials will be crucial in translating these promising preclinical findings into effective treatments for patients with liver fibrosis.
References
- 1. A structurally engineered fatty acid, this compound, suppresses liver inflammation and fibrosis in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 4. Dual targeting of hepatic fibrosis and atherogenesis by this compound, an engineered eicosapentaenoic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Icosabutate: A Technical Guide
Icosabutate is an investigational, orally administered, liver-targeted agonist of the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). It represents a novel therapeutic approach for metabolic and inflammatory disorders, with a primary focus on Metabolic Dysfunction-Associated Steatohepatitis (MASH), a severe form of non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Rationale: Engineering a Superior Fatty Acid
The therapeutic potential of long-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA), in metabolic and inflammatory diseases is well-documented. However, their clinical efficacy is often limited by their rapid metabolism through β-oxidation for energy and their incorporation into complex lipids, which reduces their availability to act as signaling molecules.[1][2]
This compound was designed as a structurally engineered fatty acid (SEFA) to overcome these limitations.[1] Its chemical structure is modified to resist metabolic breakdown and enhance its targeting to the liver via the portal vein.[3] This design facilitates the engagement of key fatty acid receptors, FFAR1 and FFAR4, which are crucial in regulating glycemic control, hepatic inflammation, and fibrosis.[3]
Mechanism of Action: Dual Agonism of FFAR1 and FFAR4
This compound exerts its therapeutic effects through the activation of two G-protein coupled receptors: FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120). These receptors are expressed on various cell types in the liver, including hepatocytes, Kupffer cells, and hepatic stellate cells, and play a pivotal role in metabolic and inflammatory signaling.
Upon binding to FFAR1 and FFAR4, this compound initiates a cascade of intracellular signaling events. The activation of these receptors leads to the engagement of G-proteins, primarily of the Gq/11 family, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in various cellular responses.
Furthermore, FFAR4 activation can also initiate a β-arrestin 2-dependent signaling pathway, which has been shown to have anti-inflammatory effects. This pathway can interfere with pro-inflammatory signaling cascades, such as those mediated by Toll-like receptor 4 (TLR4).
The culmination of these signaling events is a multi-faceted therapeutic effect that includes:
-
Anti-inflammatory effects: Reduction of pro-inflammatory gene expression in the liver.
-
Anti-fibrotic effects: Inhibition of hepatic stellate cell activation and proliferation, key drivers of liver fibrosis.
-
Metabolic regulation: Improvements in glycemic control and lipid metabolism.
References
- 1. This compound: targeting metabolic and inflammatory pathways for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2014132135A3 - Method of preparing 2-((5z,8z,11 z,14z,17z)-icosa-5,8,1 1,14,17-pentaenyloxy)butanoic acid - Google Patents [patents.google.com]
- 3. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
Icosabutate: A Dual Agonist of FFAR1 and FFAR4 for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
An In-depth Technical Guide
This technical guide provides a comprehensive overview of icosabutate, a structurally engineered fatty acid derivative that acts as a dual agonist for Free Fatty Acid Receptor 1 (FFAR1) and Free Fatty Acid Receptor 4 (FFAR4). This compound is under clinical development for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), a chronic liver disease characterized by inflammation and fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Introduction to this compound
This compound is a novel, orally administered, liver-targeted therapeutic candidate. It is a semi-synthetic derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid.[1] The chemical structure of this compound has been modified to resist metabolic degradation through β-oxidation and to limit its incorporation into complex lipids.[2][3] This design allows this compound to remain in its free acid form, enhancing its ability to target and activate key fatty acid receptors in the liver.[3] By acting as a dual agonist for FFAR1 and FFAR4, this compound leverages pleiotropic effects that address multiple pathological drivers of MASH, including inflammation, fibrosis, and metabolic dysregulation.[2]
Mechanism of Action: Targeting FFAR1 and FFAR4
Free fatty acid receptors are G protein-coupled receptors (GPCRs) that play crucial roles in metabolic and inflammatory signaling. This compound's therapeutic potential stems from its ability to simultaneously activate two of these receptors, FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120).
FFAR1 (GPR40) Activation
FFAR1 is highly expressed in pancreatic β-cells and enteroendocrine cells. It is a Gq protein-coupled receptor. Upon activation by long-chain fatty acids like this compound, FFAR1 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately potentiating glucose-stimulated insulin secretion. Through its action on FFAR1, this compound can contribute to improved glycemic control, a key consideration in the management of MASH, which is often associated with type 2 diabetes.
FFAR4 (GPR120) Activation
FFAR4 is expressed on various cell types relevant to MASH pathology, including macrophages (Kupffer cells), adipocytes, and enteroendocrine cells. A key signaling mechanism for FFAR4 involves the recruitment of β-arrestin 2. Upon agonist binding, the activated FFAR4 receptor is phosphorylated, leading to the recruitment of β-arrestin 2. This interaction can initiate G protein-independent signaling cascades. One of the most important consequences of FFAR4-mediated β-arrestin 2 recruitment is the attenuation of inflammatory responses, for instance by inhibiting the Toll-like receptor 4 (TLR4) pathway. This anti-inflammatory action is highly relevant to MASH, where chronic inflammation drives liver injury and fibrosis.
Quantitative Data
While specific binding affinity (Ki) and functional potency (EC50) values for this compound at FFAR1 and FFAR4 are not publicly available, preclinical and clinical studies have provided substantial quantitative data on its biological effects.
Preclinical Efficacy
This compound has demonstrated significant anti-inflammatory and anti-fibrotic effects in various preclinical models of MASH.
| Model System | Key Findings | Reference |
| Amylin liver NASH (AMLN) diet-fed ob/ob mice | Significantly reduced hepatic fibrosis and myofibroblast content. Downregulated the arachidonic acid cascade. Reduced hepatic oxidized phospholipids and apoptosis. | |
| Choline-deficient, L-amino acid-defined (CDAA) NASH mouse model | Reduced fibrosis levels to baseline despite delayed treatment initiation. Associated with a >50% reduction in collagen fiber number. | |
| Human Stellate Cells (LX-2) in vitro | Demonstrated highly significant anti-proliferative effects, suggesting a direct anti-fibrotic mechanism. |
Clinical Efficacy (ICONA Phase 2b Trial)
The ICONA trial was a 52-week, randomized, double-blind, placebo-controlled Phase 2b study evaluating the efficacy and safety of this compound in patients with MASH and fibrosis stages F1-F3.
Table 1: Key Histological Outcomes of the ICONA Trial (52 Weeks)
| Endpoint | Placebo | This compound 300 mg | This compound 600 mg |
| MASH Resolution with no worsening of fibrosis | 14.5% | 19.0% | 23.9% (p=0.13 vs placebo) |
| ≥1-stage Fibrosis Improvement with no worsening of MASH | 11.3% | 29.3% | 23.9% |
| Fibrosis Improvement in F2-F3 patients (Conventional Histology) | 13.0% | 30.8% (p=0.036 vs placebo) | 28.3% (p=0.065 vs placebo) |
| Fibrosis Improvement in Type 2 Diabetes patients (Conventional Histology) | 0% | 28.6% (p=0.003 vs placebo) | 21.2% (p=0.013 vs placebo) |
| Fibrosis Improvement (AI-assisted, qFibrosis) | 25.7% | - | 49.2% (p=0.02 vs placebo) |
Table 2: Changes in Key Biomarkers in Type 2 Diabetes Patients in the ICONA Trial (52 Weeks)
| Parameter (Relative Change from Baseline) | Placebo | This compound 300 mg | This compound 600 mg |
| ALT (%) | -9.6% | -33% | -42% |
| AST (%) | -16% | -18% | -38% |
| ELF Score (LS mean change) | -0.04 | -0.06 | -0.48 |
| Pro-C3 (µg/L, mean change) | -2.86 | -7.96 | -10.24 |
| hsCRP (mg/L, mean change) | +1.4 | -1.1 | -2.55 |
| HbA1c (% absolute change, in patients with baseline ≥6.5%) | +0.35 | -0.75 | -0.61 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on FFAR1 and FFAR4.
FFAR1 Functional Activity: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of the Gq-coupled FFAR1 receptor.
-
Materials and Reagents:
-
HEK293 cells stably or transiently expressing human FFAR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye extrusion).
-
This compound and other test compounds.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Protocol:
-
Cell Plating: Seed FFAR1-expressing HEK293 cells into assay plates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the growth medium and replace it with assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if required). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer at a concentration 5-10 times the final desired concentration.
-
Assay Measurement: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well.
-
Compound Addition: Program the instrument to automatically inject the compound solutions into the wells.
-
Data Acquisition: Immediately after injection, measure the fluorescence intensity kinetically over a period of 2-5 minutes. The activation of FFAR1 will trigger a rapid increase in fluorescence as calcium is released into the cytoplasm.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
FFAR4 Functional Activity: β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated FFAR4 receptor, a key step in its signaling pathway.
-
Materials and Reagents:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter cells co-expressing FFAR4 tagged with a ProLink enzyme fragment and β-arrestin tagged with an Enzyme Acceptor fragment).
-
Cell culture and assay media as per the assay kit manufacturer.
-
This compound and other test compounds.
-
Assay plates (white, solid-bottom).
-
Detection reagents from the assay kit (e.g., containing chemiluminescent substrate).
-
Luminescence plate reader.
-
-
Protocol:
-
Cell Plating: Plate the engineered cells in the assay plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the appropriate assay buffer.
-
Compound Addition: Add the compound dilutions to the cells in the assay plate.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C or room temperature to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol. These reagents contain the substrate for the complemented enzyme.
-
Luminescence Measurement: After a short incubation period (e.g., 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration and fit the data to determine the EC50 value.
-
Quantification of Liver Fibrosis
The anti-fibrotic effect of this compound is a key therapeutic outcome. Liver fibrosis is assessed by quantifying collagen deposition.
-
4.3.1. Biochemical Method: Hydroxyproline Assay This assay measures the total collagen content in a liver tissue sample by quantifying hydroxyproline, an amino acid abundant in collagen.
-
Protocol:
-
Sample Preparation: Obtain a known weight of liver tissue (e.g., 50-100 mg).
-
Hydrolysis: Place the tissue in a pressure-resistant tube with a strong acid (e.g., 6N HCl). Seal the tube and hydrolyze the tissue at a high temperature (e.g., 110-120°C) for 12-24 hours to break down proteins into their constituent amino acids.
-
Neutralization: After cooling, neutralize the hydrolysate with a strong base (e.g., NaOH).
-
Oxidation: Transfer an aliquot of the neutralized hydrolysate to a new tube. Add an oxidizing agent (e.g., Chloramine-T) and incubate at room temperature to convert hydroxyproline to a pyrrole intermediate.
-
Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent, which contains p-dimethylaminobenzaldehyde) and incubate at an elevated temperature (e.g., 65°C) to develop a colored product.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 550-560 nm) using a spectrophotometer.
-
Quantification: Calculate the hydroxyproline concentration in the sample by comparing its absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.
-
-
-
4.3.2. Histological Method: Picrosirius Red Staining This staining method, when viewed under polarized light, specifically visualizes collagen fibers, allowing for the quantification of the collagen proportional area (CPA).
-
Protocol:
-
Tissue Processing: Fix liver tissue in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount them on microscope slides.
-
Staining: Deparaffinize and rehydrate the tissue sections. Stain the slides with a Picrosirius red solution.
-
Imaging: Digitize the stained slides using a slide scanner or a microscope equipped with a camera, capturing images under both bright-field and polarized light.
-
Image Analysis: Use digital image analysis software (e.g., ImageJ) to quantify the area of red-stained collagen relative to the total tissue area.
-
Calculation: The Collagen Proportional Area (CPA) is calculated as: (Area of Picrosirius Red staining / Total tissue area) x 100%.
-
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of key processes related to the investigation of this compound.
References
- 1. Free fatty acid receptor 4-β-arrestin 2 pathway mediates the effects of different classes of unsaturated fatty acids in osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. This compound Latest Data Shows Direct and Potent Anti-Fibrotic Effect in Both Differentiated Rodent NASH Models and Human Stellate Cells [biotechnewswire.ai]
Icosabutate's Impact on Hepatic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icosabutate, a structurally engineered fatty acid, has emerged as a promising therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH), primarily by targeting hepatic inflammation and fibrosis. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and mechanistic pathways associated with this compound's effects on the liver. Through its unique design, this compound resists oxidation and hepatic accumulation, allowing for targeted engagement of key fatty acid receptors that modulate inflammatory and fibrotic processes. This document synthesizes preclinical and clinical findings to offer an in-depth resource for the scientific community.
Quantitative Data on Hepatic Inflammation and Related Markers
The following tables summarize the key quantitative outcomes from preclinical and clinical studies investigating the efficacy of this compound in ameliorating hepatic inflammation and related pathologies.
Table 1: Effects of this compound on Liver Enzymes in Dyslipidemic Patients[1]
| Parameter | Treatment Group (12 weeks) | Median Reduction | p-value vs. Placebo |
| Alanine Aminotransferase (ALT) | This compound 600mg/day | 53% | 0.015 |
| Gamma-Glutamyl Transferase (GGT) | This compound 600mg/day | 42% | 0.0015 |
| Alanine Aminotransferase (ALT) | Placebo | No significant change | 0.98 |
| Gamma-Glutamyl Transferase (GGT) | Placebo | No significant change | 0.55 |
Table 2: Histological and Biomarker Responses in the Phase 2b ICONA Trial (MASH Patients, F1-F3 Fibrosis)[2][3][4]
| Endpoint | Placebo | This compound 300mg | This compound 600mg |
| Fibrosis Improvement (≥1 stage) | |||
| Overall (F1-F3) | 11.3% | 29.3% (p<0.05 vs placebo) | 23.9% |
| Moderate to Severe (F2-F3) | 13% | 30.8% (p=0.036 vs placebo) | 28.3% (p=0.065 vs placebo) |
| With Type 2 Diabetes | 0% | 28.6% (p=0.003 vs placebo) | 21.2% (p=0.013 vs placebo) |
| MASH Resolution (no worsening of fibrosis) | 14.5% | - | 23.9% (p=0.13 vs placebo) |
| Biomarker Changes | |||
| hsCRP (median reduction from baseline) | - | - | 40% |
| PRO-C3 (reduction from baseline) | - | - | ~20% |
Table 3: Preclinical Efficacy of this compound in AMLN ob/ob Mice[5]
| Parameter | This compound (90 mpk) | This compound (135 mpk) |
| Plasma ALT Reduction | -32% (p < .001) | -44% (p < .001) |
| Hepatic Steatosis Reduction | - | -47% (p < .001) |
| Hepatic Triglyceride Reduction | -35% (p < .001) | -40% (p < .001) |
| Hepatic GSSG/GSH Ratio | - | 84% increase (p < .01) |
Experimental Protocols
Preclinical Murine Models of MASH
-
Animal Model: C57BL/6J mice.
-
Diet: A choline-deficient, L-amino acid-defined diet was used to induce MASH.
-
Treatment Regimen: Treatment was initiated after the establishment of liver injury. This compound was administered orally at low (56 mg/kg) and high (112 mg/kg) doses and compared to eicosapentaenoic acid (EPA) at 91 mg/kg.
-
Duration: The study duration was 12 weeks, with treatment administered from week 7 to 12.
-
Key Assessments: Hepatic gene expression for inflammatory markers, histological analysis of inflammation and fibrosis, and measurement of hepatic lipid profiles and glutathione levels.
-
Animal Model: ob/ob mice, which are genetically obese and prone to metabolic disease.
-
Diet: A diet high in fat, cholesterol, and fructose (AMLN diet) was used to induce steatohepatitis and fibrosis.
-
Treatment Regimen: this compound was administered at doses of 90 and 135 mg/kg/day and compared to obeticholic acid.
-
Key Assessments: Histological assessment of hepatic fibrosis and myofibroblast content, analysis of the arachidonic acid cascade, measurement of hepatic oxidized phospholipids, and apoptosis markers. Plasma ALT levels were also measured.
Phase 2b ICONA Clinical Trial
-
Study Design: A multicenter, randomized, placebo-controlled, 52-week trial.
-
Patient Population: 280 adult patients with biopsy-confirmed MASH and liver fibrosis stages F1-F3.
-
Treatment Arms: Patients were randomized (1:1:1) to receive once-daily oral doses of:
-
This compound 300 mg
-
This compound 600 mg
-
Placebo
-
-
Primary Endpoint: The proportion of patients achieving MASH resolution with no worsening of fibrosis in the 600 mg arm.
-
Secondary and Exploratory Endpoints: Improvement in fibrosis by at least one stage, changes in liver enzymes (ALT, AST, GGT), inflammatory biomarkers (hsCRP), and markers of fibrosis (ELF score, PRO-C3).
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is a structurally engineered fatty acid designed to resist beta-oxidation and accumulate in the liver, where it acts as a potent agonist for free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). This targeted engagement in the liver is believed to be central to its anti-inflammatory and anti-fibrotic effects.
Icosabutate: A Novel Structurally Engineered Fatty Acid for the Treatment of Metabolic and Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Icosabutate is a structurally engineered fatty acid (SEFA) representing a promising therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH) and other metabolic disorders.[1] As a novel, orally administered, liver-targeted derivative of eicosapentaenoic acid (EPA), this compound is designed to overcome the limitations of naturally occurring omega-3 fatty acids, such as their rapid metabolism and non-specific tissue distribution.[2][3] Its unique structural modifications enhance its hepatic accumulation and optimize its interaction with key fatty acid receptors, leading to pleiotropic effects on metabolic, inflammatory, and fibrotic pathways.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on its potential in treating metabolic diseases.
Mechanism of Action
This compound's primary mechanism of action involves the activation of free fatty acid receptors (FFARs), specifically FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120). These receptors are crucial in regulating glycemic control, hepatic inflammation, and fibrosis. Unlike unmodified long-chain fatty acids, this compound is engineered to resist oxidation and incorporation into hepatocytes, thereby maximizing its availability to target these receptors. By targeting the liver via the portal vein, this compound exerts potent anti-inflammatory and anti-fibrotic effects that are independent of changes in body weight or liver fat content.
Preclinical studies have elucidated the downstream effects of FFAR activation by this compound. Transcriptome analysis in animal models of NASH revealed that this compound treatment leads to the downregulation of inflammatory and fibrogenic pathways. Specifically, an upstream regulator analysis predicted the inhibition of key inflammatory mediators such as TLR4 and RELA, which are involved in the NF-κB signaling pathway. Furthermore, this compound has been shown to activate pathways related to hepatic lipid and energy metabolism, with predicted involvement of transcription factors like PPAR-α, PPAR-γ, and SREBF-1 and -2.
dot
Caption: Proposed signaling pathway of this compound.
Preclinical Data
Multiple preclinical studies in rodent models of insulin resistance and MASH have demonstrated the therapeutic potential of this compound. These studies have highlighted its beneficial effects on insulin sensitivity, hepatic inflammation, lipotoxicity, and fibrosis.
Experimental Protocols
A key preclinical study utilized APOE*3Leiden.CETP mice, a translational model for hyperlipidemia and atherosclerosis. These mice were fed a high-fat/cholesterol diet for 20 weeks and treated with either this compound (112 mg/kg/d) or rosiglitazone (13 mg/kg/d). The primary outcomes assessed were changes in hepatic steatosis, inflammation, and fibrosis. Another model used was the amylin liver NASH (AMLN) diet-fed ob/ob mice, which have biopsy-confirmed steatohepatitis and fibrosis. In this model, the effects of this compound on fibrosis progression and lipotoxicity were investigated.
dot
Caption: Workflow of a key preclinical study.
Quantitative Data from Preclinical Studies
| Parameter | Model | Treatment | Result | p-value |
| Microvesicular Steatosis | APOE3Leiden.CETP | This compound (112 mg/kg/d) | -35% | < 0.05 |
| Hepatocellular Hypertrophy | APOE3Leiden.CETP | This compound (112 mg/kg/d) | -82% | < 0.01 |
| Plasma Triglycerides | APOE3Leiden.CETP | This compound | -70% | < 0.001 |
| Total Cholesterol | APOE3Leiden.CETP | This compound | -68% | < 0.001 |
| Hepatic GSSG/GSH Ratio | AMLN ob/ob | This compound (135 mpk) | +84% | < 0.01 |
Clinical Development: The ICONA Trial
The most significant clinical evidence for this compound in MASH comes from the Phase 2b ICONA trial (NCT04052516). This study evaluated the efficacy and safety of this compound in patients with biopsy-confirmed MASH and fibrosis.
Experimental Protocol: ICONA Phase 2b Trial
The ICONA trial was a 52-week, randomized, double-blind, placebo-controlled study. It enrolled 280 patients with biopsy-confirmed MASH (fibrosis stage F1-F3 and NAS ≥4). Patients were randomized to receive once-daily oral doses of this compound 300 mg, this compound 600 mg, or placebo. The primary endpoint was the resolution of MASH without worsening of fibrosis. Secondary objectives included improvement in fibrosis and changes in various biomarkers of liver injury, inflammation, and metabolic control. Liver biopsies were assessed using both conventional histology and artificial intelligence-based digital pathology tools.
dot
Caption: Workflow of the ICONA Phase 2b clinical trial.
Quantitative Data from the ICONA Trial
While the ICONA trial did not meet its primary endpoint of MASH resolution without worsening of fibrosis, it demonstrated significant improvements in liver fibrosis, particularly in patients with type 2 diabetes.
| Parameter | Subgroup | Treatment | Result | p-value vs. Placebo |
| Fibrosis Reduction (≥1 stage) | Patients with Type 2 Diabetes | This compound 300 mg | 28.6% of patients | Not specified |
| Fibrosis Reduction (≥1 stage) | Patients with Type 2 Diabetes | This compound 600 mg | 21.2% of patients | Not specified |
| HbA1c Reduction | MASH patients with HbA1c ≥ 6.5% | This compound | 1% (placebo adjusted) | Not specified |
| LDL-C Reduction from Baseline | MASH patients with LDL-C ≥ 100mg/dl | This compound | 30% | Not specified |
| Fibrosis Improvement (AI-assisted digital pathology) | All patients | This compound 600 mg | 49.2% of patients with ≥5% decrease in collagen | 0.02 |
The treatment was generally safe and well-tolerated, with the most common adverse events being nausea and diarrhea.
Therapeutic Potential and Future Directions
This compound's unique mechanism of action, which targets hepatic inflammation and fibrosis independently of steatosis and weight loss, positions it as a promising candidate for combination therapy in MASH. Its beneficial effects on glycemic control and atherogenic lipids further enhance its therapeutic profile, addressing the common comorbidities associated with MASH. Preclinical studies have already suggested synergistic effects when combined with GLP-1 receptor agonists.
Conclusion
This compound is a novel, liver-targeted FFAR1 and FFAR4 agonist with a multi-faceted mechanism of action that addresses key drivers of MASH progression. Preclinical and clinical data have demonstrated its potential to reduce hepatic inflammation and fibrosis while also improving metabolic parameters. Although the ICONA trial did not meet its primary endpoint, the significant anti-fibrotic effects observed, particularly in high-risk patient populations, underscore its therapeutic promise. As a well-tolerated oral therapy, this compound holds the potential to become a valuable component of future treatment regimens for MASH, both as a monotherapy and in combination with other agents.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound Exerts Beneficial Effects Upon Insulin Sensitivity, Hepatic Inflammation, Lipotoxicity, and Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: targeting metabolic and inflammatory pathways for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 5. This compound Latest Phase 2b Interim Data Show Significant Decreases in NASH and Fibrosis Biomarkers Independent of Fibrosis Stage and Disease Severity - BioSpace [biospace.com]
Methodological & Application
Icosabutate in Phase 2b Clinical Trials: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, efficacy, and experimental protocols utilized in the Phase 2b clinical trials of icosabutate, a novel, orally administered, structurally engineered, liver-targeted eicosapentaenoic acid derivative. The information is primarily derived from the ICONA (this compound in NASH) study, a significant Phase 2b trial investigating the compound's effect on non-alcoholic steatohepatitis (NASH).
This compound: Mechanism of Action
This compound is a dual agonist of free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). These receptors are involved in regulating glucose metabolism and inflammation. By targeting these pathways, this compound aims to reduce liver inflammation and fibrosis, key hallmarks of NASH. Its structural modifications are designed to enhance its hepatic concentration and optimize its therapeutic effects.[1][2]
Phase 2b ICONA Clinical Trial Overview
The ICONA study was a 52-week, multicenter, randomized, double-blind, placebo-controlled Phase 2b trial. The study enrolled patients with biopsy-confirmed NASH and liver fibrosis stages F1-F3.[3][4][5] Participants were randomized to one of three treatment arms:
-
Placebo once daily
-
This compound 300 mg once daily
-
This compound 600 mg once daily
The primary endpoint of the study was the resolution of NASH without worsening of liver fibrosis.
Quantitative Data Summary
The following tables summarize the key efficacy data from the ICONA Phase 2b clinical trial, comparing the 300 mg and 600 mg doses of this compound with placebo.
Table 1: Histological Outcomes (52 Weeks)
| Outcome | Placebo | This compound 300 mg | This compound 600 mg |
| NASH Resolution without Worsening of Fibrosis | 11.9% | - | 25.8% (p=0.03 vs placebo) |
| ≥1-Stage Fibrosis Improvement without Worsening of NASH (Conventional Histology) | 13% (F2/F3 patients) | 30.8% (p=0.036 vs placebo in F2/F3 patients) | 28.3% (p=0.065 vs placebo in F2/F3 patients) |
| ≥1-Stage Fibrosis Improvement (AI-assisted Digital Pathology - qFibrosis) | 25.7% | - | 49.2% (p=0.02 vs placebo) |
| ≥1-Stage Fibrosis Improvement in Type 2 Diabetic Patients (Conventional Histology) | 0% | 28.6% (p=0.003 vs placebo) | 21.2% (p=0.013 vs placebo) |
Data compiled from multiple sources.
Table 2: Biomarker Changes from Baseline (52 Weeks)
| Biomarker | Placebo | This compound 300 mg | This compound 600 mg |
| Alanine Aminotransferase (ALT) | Meaningful Reductions | Dose-dependent, significant reductions | Dose-dependent, significant reductions |
| Aspartate Aminotransferase (AST) | Meaningful Reductions | Dose-dependent, significant reductions | Dose-dependent, significant reductions |
| High-sensitivity C-reactive Protein (hsCRP) | Meaningful Reductions | Dose-dependent, significant reductions | Dose-dependent, significant reductions |
| PRO-C3 | Meaningful Reductions | Dose-dependent, significant reductions | Dose-dependent, significant reductions |
| Enhanced Liver Fibrosis (ELF) Score | Meaningful Reductions | Dose-dependent, significant reductions | Dose-dependent, significant reductions |
| HbA1c in Type 2 Diabetic Patients (Baseline ≥6.5%) | - | Placebo-corrected ~1% decrease | Placebo-corrected ~1% decrease |
Qualitative summary based on reported dose-dependent and significant improvements.
Experimental Protocols
This section details the methodologies for the key experiments cited in the ICONA trial.
Liver Biopsy and Histological Assessment
Objective: To obtain liver tissue for histological evaluation of NASH and fibrosis.
Protocol:
-
Patient Preparation: Patients are typically asked to fast for a certain period before the procedure. Coagulation status is assessed to minimize bleeding risk.
-
Biopsy Procedure: A percutaneous liver biopsy is the most common method. Under local anesthesia and often with ultrasound guidance, a specialized needle is inserted through the skin into the liver to obtain a tissue sample. The goal is to obtain a core of tissue of adequate length (e.g., at least 25 mm) for accurate assessment.
-
Sample Handling and Processing: The liver tissue is immediately fixed in formalin and embedded in paraffin. Thin sections are then cut and mounted on microscope slides.
-
Staining: Standard staining procedures for liver histology include Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome stain to visualize collagen and assess fibrosis.
-
Histological Scoring: The NASH Clinical Research Network (CRN) scoring system is widely used to semi-quantitatively assess the histological features of NASH.
-
NAFLD Activity Score (NAS): This is a composite score of steatosis, lobular inflammation, and hepatocyte ballooning, ranging from 0 to 8.
-
Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning (0-2): Based on the presence and extent of swollen, damaged hepatocytes.
-
-
Fibrosis Staging (0-4): Describes the location and extent of fibrosis, from none (Stage 0) to cirrhosis (Stage 4).
-
PRO-C3 Biomarker Assay
Objective: To measure the serum levels of PRO-C3, a marker of type III collagen formation, as an indicator of active fibrogenesis.
Protocol (Based on a standard competitive ELISA):
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) where PRO-C3 in the sample competes with a biotinylated PRO-C3 peptide for binding to a monoclonal antibody coated on a microplate.
-
Sample Type: Serum.
-
Assay Procedure:
-
A 96-well streptavidin-coated plate is coated with a biotinylated PRO-C3 peptide.
-
Standards and patient serum samples are added to the wells, followed by the addition of a horseradish peroxidase (HRP)-conjugated anti-PRO-C3 antibody.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the HRP to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of PRO-C3 in the sample.
-
A standard curve is generated to calculate the concentration of PRO-C3 in the patient samples.
-
Enhanced Liver Fibrosis (ELF) Score
Objective: To calculate a composite score based on three serum markers of extracellular matrix turnover to assess the severity of liver fibrosis.
Protocol (Using the Siemens ADVIA Centaur System):
-
Principle: The ELF score is a mathematical algorithm that combines the serum concentrations of three markers:
-
Hyaluronic Acid (HA)
-
Amino-terminal propeptide of type III procollagen (PIIINP)
-
Tissue inhibitor of metalloproteinase 1 (TIMP-1)
-
-
Sample Type: Serum.
-
Assay Procedure:
-
The individual concentrations of HA, PIIINP, and TIMP-1 are measured using specific immunoassays on an automated platform like the Siemens ADVIA Centaur.
-
The ELF score is then calculated using the following algorithm:
-
ELF Score = 2.278 + 0.851 x ln(HA) + 0.751 x ln(PIIINP) + 0.394 x ln(TIMP-1)
-
-
The concentrations of the individual markers are in ng/mL.
-
Visualizations
References
- 1. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 3. ysioscapital.com [ysioscapital.com]
- 4. biospace.com [biospace.com]
- 5. A phase IIb randomised-controlled trial of the FFAR1/FFAR4 agonist this compound in MASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Protocol for Icosabutate in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration protocols for Icosabutate, a structurally engineered fatty acid, in various rodent models of metabolic and inflammatory diseases, particularly non-alcoholic steatohepatitis (NASH). The information is compiled from preclinical studies to guide researchers in designing and executing experiments with this compound.
I. Overview of this compound
This compound is an oral, liver-targeted agonist of the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4)[1]. Its structural modifications are designed to resist metabolism as an energy source, thereby enhancing its therapeutic effects on glycemic control, hepatic inflammation, and fibrosis[1]. Preclinical studies have demonstrated its potential in reducing liver fibrosis, inflammation, and improving metabolic parameters in various rodent models.
II. Quantitative Data Summary
The following tables summarize the administration parameters of this compound in different rodent models as reported in the literature.
Table 1: this compound Administration in Mouse Models of NASH and Metabolic Disease
| Rodent Model | Diet for Disease Induction | Induction Duration | This compound Dosage | Treatment Duration | Route of Administration | Key Findings |
| AMLN ob/ob Mice | High-fat (40%), high-fructose (22%), high-cholesterol (2%) (AMLN diet) | 18 weeks (biopsy-confirmed NASH) | 45, 90, 135 mg/kg/day | 8 weeks | Oral Gavage | Reduced hepatic fibrosis, myofibroblast content, and apoptosis.[2] |
| APOE*3Leiden.CETP Mice | High-fat (24%), high-cholesterol (1%) diet | 20 weeks | 112 mg/kg/day | 20 weeks | Oral Gavage | Reduced microvesicular steatosis, hepatocellular hypertrophy, and hepatic inflammation.[3] |
| Choline-Deficient, L-Amino Acid-Defined (CDAA) NASH Mice | High-fat, choline-deficient, L-amino acid-defined diet | 12 weeks | 56 mg/kg/day, 112 mg/kg/day | 6 weeks (treatment from week 7-12) | Oral Gavage | Reduced liver inflammation and fibrosis.[4] |
| High-Fat Diet-Fed Mice | High-fat (31% of calories) choline-sufficient diet | 12 weeks | 112 mg/kg/day | 6 weeks (treatment from week 7-12) | Oral Gavage | Reduced hepatic oxidative stress. |
Table 2: this compound Administration in a Rat Model of Insulin Resistance
| Rodent Model | This compound Dosage | Treatment Duration | Route of Administration | Key Findings |
| Obese Zucker Rats | 135 mg/kg/day | Not specified | Oral Gavage | Improved plasma insulin, glucose, and HbA1c. |
III. Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in rodent models.
A. Induction of NASH in Rodent Models
1. AMLN ob/ob Mouse Model:
-
Animals: Male B6.V-Lepob/JRj (ob/ob) mice.
-
Diet: A diet high in fat (40%, with 18% trans-fat), carbohydrates (40%, with 20% fructose), and 2% cholesterol (Amylin Liver NASH model diet; D09100301, Research Diets, Inc.).
-
Procedure: Feed mice the AMLN diet ad libitum for 18 weeks to induce steatohepatitis and fibrosis. Confirmation of disease pathology can be performed via liver biopsy before randomization into treatment groups.
2. APOE*3Leiden.CETP Mouse Model:
-
Animals: Male APOE*3Leiden.CETP transgenic mice.
-
Diet: A high-fat (24% fat) and high-cholesterol (1%) diet.
-
Procedure: Feed mice the specialized diet for 20 weeks to induce NASH with hepatic inflammation and mild fibrosis.
3. Choline-Deficient, L-Amino Acid-Defined (CDAA) NASH Mouse Model:
-
Animals: Male C57BL/6J mice.
-
Diet: A high-fat, choline-deficient, L-amino acid-defined diet.
-
Procedure: Feed mice the CDAA diet for 12 weeks to induce liver inflammation and fibrosis.
B. Preparation and Administration of this compound
-
Route of Administration: Oral gavage is the standard route for administering this compound in rodent studies.
-
Vehicle: While the specific vehicle for this compound is not consistently reported across all public studies, a common practice for oral administration of fatty acid-like molecules is to use an aqueous solution containing a suspending agent. A suitable vehicle can be a solution of 0.5% (w/v) carboxymethyl cellulose (CMC) in water.
-
Preparation of Dosing Solution (Example):
-
Calculate the total amount of this compound needed based on the number of animals, their average weight, and the desired dose (e.g., 100 mg/kg).
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring until fully dissolved.
-
Suspend the calculated amount of this compound powder in the 0.5% CMC solution to achieve the final desired concentration.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Administration Procedure:
-
Accurately weigh each animal before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Administer the suspension using a proper-sized oral gavage needle attached to a syringe.
-
The volume administered is typically in the range of 5-10 mL/kg body weight.
-
Administer the vehicle alone to the control group.
-
IV. Signaling Pathways and Experimental Workflows
A. This compound Signaling Pathway
This compound exerts its effects primarily through the activation of FFAR1 and FFAR4. The binding of this compound to these G-protein coupled receptors initiates downstream signaling cascades that culminate in anti-inflammatory and anti-fibrotic effects.
Caption: this compound signaling pathway via FFAR1 and FFAR4 activation.
B. Experimental Workflow for an this compound Rodent Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced rodent model of NASH.
Caption: Experimental workflow for an this compound rodent study.
References
- 1. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 2. northseatherapeutics.com [northseatherapeutics.com]
- 3. northseatherapeutics.com [northseatherapeutics.com]
- 4. Dual targeting of hepatic fibrosis and atherogenesis by this compound, an engineered eicosapentaenoic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Icosabutate Treatment in Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Icosabutate, a structurally engineered fatty acid, in preclinical mouse models of non-alcoholic steatohepatitis (NASH). The following sections detail the experimental protocols, quantitative outcomes, and proposed mechanisms of action based on published studies.
Introduction
This compound is a novel, orally available, liver-targeted free fatty acid receptor (FFAR) 1 and 4 agonist developed for the treatment of NASH.[1] Unlike naturally occurring long-chain omega-3 fatty acids, this compound is designed to resist metabolism, allowing for more effective targeting of key pathways involved in hepatic inflammation and fibrosis.[1] Preclinical studies in various mouse models of NASH have demonstrated its potential to reduce liver fibrosis, inflammation, and lipotoxicity.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in different mouse models of NASH.
Table 1: Effects of this compound in the Amylin Liver NASH (AMLN) Diet-Fed ob/ob Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Hepatic Fibrosis | This compound | Significantly reduced | |
| Myofibroblast Content | This compound | Significantly reduced | |
| Hepatic Oxidized Phospholipids | This compound | Reduced | |
| Apoptosis | This compound | Reduced | |
| Hepatic GSSG Concentrations | This compound (90 and 135 mg/kg) | Significantly decreased | |
| GSH/GSSG Ratio | This compound (135 mg/kg) | 84% increase (P < .01) |
Table 2: Effects of this compound in the APOE*3Leiden.CETP Mouse Model on a High-Fat/Cholesterol Diet
| Parameter | Treatment Group | Result | Reference |
| Microvesicular Steatosis | This compound (112 mg/kg/day) | -35% (p < 0.05) | |
| Hepatocellular Hypertrophy | This compound (112 mg/kg/day) | -82% (p < 0.01) | |
| Macrovesicular Steatosis | This compound (112 mg/kg/day) | No significant effect | |
| Plasma Cholesterol | This compound | Reduced | |
| Plasma Triglycerides | This compound | Reduced | |
| Atherosclerosis Development | This compound | Decreased |
Table 3: Effects of this compound in a Choline-Deficient, L-amino acid-defined (CDAA) NASH Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Hepatic Inflammation | This compound | Reduced | |
| Hepatic Fibrosis | This compound | Reduced |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: AMLN ob/ob Mouse Model of NASH
Objective: To evaluate the efficacy of this compound in a diet-induced model of NASH with established steatohepatitis and fibrosis.
Animal Model: Male B6.V-Lepob/JRj (ob/ob) mice.
Diet and NASH Induction:
-
Feed mice an Amylin Liver NASH (AMLN) diet, which is high in fat (40 kcal%), cholesterol (2%), and fructose (20 kcal%).
-
Confirm the presence of steatohepatitis and fibrosis via liver biopsy before initiating treatment.
Treatment:
-
Prepare this compound and a control vehicle.
-
Administer this compound orally, once daily, at specified doses (e.g., 90 and 135 mg/kg).
-
A comparator arm with another compound, such as obeticholic acid (OCA), can be included.
-
Continue treatment for a predefined period.
Endpoints and Analysis:
-
Histology: Collect liver tissue for histological analysis. Stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.
-
Immunohistochemistry: Stain for markers of myofibroblasts (e.g., α-SMA).
-
Biochemical Analysis: Measure hepatic levels of oxidized phospholipids, glutathione (GSH and GSSG), and markers of apoptosis (e.g., cleaved caspase-3).
-
Gene Expression Analysis: Perform transcriptomic analysis of liver tissue to identify modulated pathways.
Protocol 2: APOE*3Leiden.CETP Mouse Model for NASH and Atherosclerosis
Objective: To assess the effects of this compound on NASH, hepatic inflammation, fibrosis, and associated hyperlipidemia and atherosclerosis.
Animal Model: Mice expressing the human ApoE3-Leiden isoform and human Cholesteryl Ester Transfer Protein (APOE*3Leiden.CETP).
Diet and Disease Induction:
-
Feed mice a high-fat/cholesterol diet for a specified duration (e.g., 20 weeks) to induce NASH and hyperlipidemia.
Treatment:
-
Administer this compound orally, once daily, at a specified dose (e.g., 112 mg/kg/day).
-
A comparator arm, such as rosiglitazone (e.g., 13 mg/kg/day), can be included.
Endpoints and Analysis:
-
Liver Histology: Assess microvesicular and macrovesicular steatosis, and hepatocellular hypertrophy using H&E staining.
-
Plasma Lipid Profile: Measure plasma levels of cholesterol and triglycerides.
-
Atherosclerosis Assessment: Analyze the aortic root for atherosclerotic plaque development.
-
Gene Expression Analysis: Conduct transcriptome analysis of liver tissue to investigate effects on lipid metabolism and inflammation pathways.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action for this compound in NASH.
References
- 1. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 2. Dual targeting of hepatic fibrosis and atherogenesis by this compound, an engineered eicosapentaenoic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: targeting metabolic and inflammatory pathways for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Beneficial Effects Upon Insulin Sensitivity, Hepatic Inflammation, Lipotoxicity, and Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icosabutate Clinical Trials in MASH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and protocols for evaluating Icosabutate in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH). The information is based on the Phase 2b ICONA clinical trial (NCT04052516) and is intended to guide researchers in designing and implementing similar studies.
This compound: Mechanism of Action in MASH
This compound is an orally administered, liver-targeted, structurally engineered fatty acid.[1] It acts as a dual agonist for the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4).[2] These receptors are involved in regulating inflammation and glycemic control.[3] By targeting these pathways, this compound aims to reduce liver inflammation and fibrosis, key drivers of MASH progression.[1][2] Its mechanism of action is independent of weight loss, which makes it a candidate for both monotherapy and combination therapy with other agents like GLP-1 receptor agonists.
Signaling Pathway of this compound in MASH
Caption: this compound acts as an agonist on FFAR1 and FFAR4, leading to reduced inflammation, decreased fibrosis, and improved glycemic control.
ICONA Phase 2b Clinical Trial Design
The ICONA trial was a multicenter, randomized, double-blind, placebo-controlled Phase 2b study designed to evaluate the efficacy and safety of this compound in MASH patients.
Logical Flow of the ICONA Trial
Caption: Workflow of the ICONA Phase 2b clinical trial, from patient screening to data analysis.
Patient Population
The study enrolled adult patients (18-75 years) with a histological diagnosis of MASH.
| Inclusion Criteria | Exclusion Criteria |
| Histological diagnosis of MASH with a NAFLD Activity Score (NAS) ≥ 4 (with at least 1 point in each component: steatosis, lobular inflammation, and ballooning) | History of alcohol abuse or heavy daily alcohol consumption |
| Liver fibrosis stage F1 to F3 | Bariatric surgery within the last 5 years |
| Proton Density Fat Fraction (PDFF) ≥ 10% on MRI at screening | Significant systemic or major illnesses other than liver disease |
| Signed written informed consent | Recent history of cardiac dysrhythmias or cardiovascular disease |
| Uncontrolled arterial hypertension | |
| Positive for Hepatitis B or C | |
| Type 1 diabetes mellitus |
Intervention
Patients were randomized in a 1:1:1 ratio to one of three treatment arms for 52 weeks:
-
This compound 300 mg: one oral capsule daily
-
This compound 600 mg: one oral capsule daily
-
Placebo: one oral capsule daily
Endpoints
The primary and key secondary endpoints of the ICONA trial are summarized below.
| Endpoint Type | Description |
| Primary | Proportion of patients with resolution of MASH without worsening of fibrosis. |
| Secondary | Proportion of patients with at least a 1-stage improvement in fibrosis with no worsening of steatohepatitis. |
| Secondary | Changes in non-invasive biomarkers of liver injury, inflammation, and fibrosis. |
Experimental Protocols
Liver Biopsy and Histological Assessment
Liver biopsies were performed at screening and at the end of the 52-week treatment period.
Protocol:
-
Biopsy Collection: Obtain a liver biopsy sample of adequate length (a mean length of 25 ± 5 mm has been reported in similar studies).
-
Sample Fixation and Processing: Fix the tissue sample in 10% neutral buffered formalin and process for paraffin embedding.
-
Staining: Section the paraffin-embedded tissue and stain with Hematoxylin and Eosin (H&E) and a trichrome stain (e.g., Masson's trichrome) for the assessment of inflammation, steatosis, ballooning, and fibrosis.
-
Histological Scoring: A panel of three expert pathologists should perform a blinded, consensus read of the biopsy slides using the NASH Clinical Research Network (CRN) scoring system.
-
NAFLD Activity Score (NAS): Calculated as the sum of the scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score of 0-2 indicates no MASH, 3-4 is borderline, and 5-8 is indicative of MASH.
-
Fibrosis Staging: Scored on a scale of 0 to 4, where stage 0 is no fibrosis, stage 1 is perisinusoidal or periportal fibrosis, stage 2 is perisinusoidal and periportal fibrosis, stage 3 is bridging fibrosis, and stage 4 is cirrhosis.
-
Digital Pathology and AI-Based Analysis
Protocol:
-
Whole Slide Imaging: Digitize the stained liver biopsy slides using a high-resolution whole slide scanner.
-
-
qFibrosis (HistoIndex): This technique uses second harmonic generation (SHG) imaging to visualize collagen fibers without staining. An AI algorithm then quantifies multiple collagen features to provide a continuous numerical value for fibrosis severity.
-
Non-Invasive Biomarker Analysis
Blood samples were collected at baseline and at various time points throughout the study to assess changes in biomarkers of liver injury, inflammation, and fibrosis.
Protocol:
-
Sample Collection and Processing: Collect whole blood in appropriate tubes (e.g., serum separator tubes). Process according to the specific assay requirements to obtain serum or plasma.
-
Biomarker Measurement: Analyze the samples for the following biomarkers using validated assays:
-
Liver Enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Gamma-glutamyl transferase (GGT), Alkaline phosphatase (ALP).
-
Inflammation: High-sensitivity C-reactive protein (hsCRP).
-
Fibrosis:
-
Enhanced Liver Fibrosis (ELF) Score: This is a calculated score based on the serum concentrations of hyaluronic acid (HA), tissue inhibitor of metalloproteinase-1 (TIMP-1), and amino-terminal propeptide of type III procollagen (PIIINP). The formula for calculating the ELF score is: ELF score = 2.494 + 0.846 * ln(HA) + 0.735 * ln(PIIINP) + 0.391 * ln(TIMP-1).
-
Pro-C3: A marker of type III collagen formation, measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
MRI-PDFF was used to quantify the liver fat content at screening.
Protocol:
-
Patient Preparation: Patients should fast for a minimum of 4 hours before the MRI scan.
-
Image Acquisition: Perform MRI-PDFF using a 1.5T or 3.0T scanner with a validated acquisition protocol to measure the fraction of liver fat.
-
Image Analysis: Analyze the acquired images using specialized software to calculate the mean PDFF across the liver.
Data and Results
The ICONA trial, while not meeting its primary endpoint of MASH resolution, demonstrated encouraging results in fibrosis improvement.
Efficacy of this compound in MASH (ICONA Trial Results)
| Endpoint | Placebo | This compound 300 mg | This compound 600 mg |
| MASH Resolution (no worsening of fibrosis) | 14.5% | 19.0% | 23.9% |
| ≥1-Stage Fibrosis Improvement (no worsening of MASH) | 11.3% | 29.3% | 23.9% |
| p-value vs. Placebo | - | p=0.036 (F2/F3 patients) | p=0.065 (F2/F3 patients) |
| Fibrosis Improvement in Type 2 Diabetes Patients | 0% | 28.6% (p=0.003) | 21.2% (p=0.013) |
| AI-Assessed Fibrosis Improvement (qFibrosis) | 25.7% | - | 49.2% (p=0.02) |
| AI-Assessed Fibrosis Improvement (AIM-MASH, F3-F4) | 9.6% | - | 32.7% (p=0.004) |
Data compiled from multiple sources.
Changes in Non-Invasive Biomarkers
Treatment with this compound led to significant improvements in several non-invasive biomarkers.
| Biomarker | Placebo (Change from Baseline) | This compound 300 mg (Change from Baseline) | This compound 600 mg (Change from Baseline) |
| ALT (%) | -9.6 | -33 | -42 |
| AST (%) | -16 | -18 | -38 |
| ELF Score | -0.04 | -0.06 | -0.48 |
| Pro-C3 (µg/L) | -2.86 | -7.96 | -10.24 |
| hsCRP (mg/L) | +1.4 | -1.1 | -2.55 |
| HbA1c (% in T2D with baseline ≥6.5%) | +0.35 | -0.75 | -0.61 |
p<0.05 for this compound groups vs. baseline for most markers.
Safety and Tolerability
This compound was generally safe and well-tolerated in the ICONA trial. The most common treatment-emergent adverse events were mild to moderate nausea and diarrhea. No drug-induced liver injury was reported.
References
Application Notes and Protocols for Monitoring Icosabutate Therapeutic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction to Icosabutate and the Need for Biomarker Monitoring
This compound is a structurally engineered fatty acid designed to treat metabolic and inflammatory diseases, with a primary focus on Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH). As a dual agonist of Free Fatty Acid Receptor 1 (FFAR1) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120), this compound offers a pleiotropic mechanism of action that targets key pathways in liver inflammation, fibrosis, and metabolic dysregulation.[1][2] Unlike naturally occurring long-chain omega-3 fatty acids, this compound is engineered to resist oxidation and hepatic incorporation, thereby optimizing its therapeutic effects.[3]
Given its multifaceted mechanism, a comprehensive panel of biomarkers is essential for monitoring the therapeutic efficacy of this compound in both preclinical and clinical settings. These biomarkers provide quantitative measures of target engagement and downstream pharmacological effects, offering insights into the drug's impact on liver health, inflammation, fibrosis, and overall metabolic status. This document provides detailed application notes and protocols for key biomarkers used to evaluate the therapeutic effect of this compound.
This compound's Mechanism of Action
This compound's therapeutic potential stems from its ability to activate FFAR1 and FFAR4, which are expressed on various cell types involved in metabolic and inflammatory processes.
Caption: this compound's mechanism of action targeting FFAR1 and FFAR4.
Key Biomarkers for Monitoring this compound's Therapeutic Effect
The selection of biomarkers for monitoring this compound's efficacy is based on its mechanism of action and the pathophysiology of MASH. The following categories of biomarkers are crucial for a comprehensive assessment.
Liver Injury Biomarkers
These biomarkers are indicative of hepatocellular damage and are routinely measured in clinical practice.
| Biomarker | Description | Key Findings with this compound |
| Alanine Aminotransferase (ALT) | An enzyme primarily found in the liver; elevated levels in the blood are a common sign of liver inflammation or injury. | This compound treatment has been shown to significantly reduce elevated ALT levels.[3] |
| Aspartate Aminotransferase (AST) | An enzyme present in the liver and other tissues; elevated levels can indicate liver damage. | Significant reductions in AST have been observed in patients treated with this compound.[4] |
| Gamma-Glutamyl Transferase (GGT) | An enzyme involved in glutathione metabolism; elevated levels are associated with liver disease and bile duct abnormalities. | This compound has demonstrated the ability to normalize elevated GGT levels. |
| Alkaline Phosphatase (ALP) | An enzyme found in the liver, bile ducts, and bone; elevated levels can indicate liver or bile duct issues. | This compound treatment has been associated with significant improvements in ALP levels. |
| Total Bilirubin | A waste product from the breakdown of red blood cells that is processed by the liver; elevated levels can indicate impaired liver function. | This compound has shown to lead to improvements in bilirubin levels. |
Inflammation Biomarkers
Chronic inflammation is a key driver of MASH progression.
| Biomarker | Description | Key Findings with this compound |
| High-Sensitivity C-Reactive Protein (hsCRP) | A sensitive marker of systemic inflammation. | This compound has been shown to significantly reduce hsCRP levels, with a median reduction of 40% from baseline in some studies. |
Fibrosis Biomarkers
Liver fibrosis is a critical determinant of MASH-related morbidity and mortality.
| Biomarker | Description | Key Findings with this compound |
| Fibrosis-4 (FIB-4) Index | A non-invasive scoring system calculated from age, AST, ALT, and platelet count to estimate liver fibrosis. | This compound treatment has been shown to reduce the FIB-4 score in patients with elevated liver enzymes. |
| Enhanced Liver Fibrosis (ELF™) Score | A composite score derived from the serum concentrations of hyaluronic acid (HA), procollagen III amino-terminal peptide (PIIINP), and tissue inhibitor of metalloproteinase 1 (TIMP-1). | Significant improvements in the ELF score have been observed with this compound treatment. |
| Pro-C3 | A biomarker that reflects the formation of type III collagen, a key process in active fibrogenesis. | This compound has been shown to lead to a significant reduction in PRO-C3 levels, around 20% from baseline. |
| Histological Assessment (Liver Biopsy) | The gold standard for assessing liver fibrosis, typically staged using the NASH CRN fibrosis scoring system. | Clinical trials have shown that this compound treatment can lead to a significant improvement in fibrosis stage. |
| AI-based Digital Pathology (qFibrosis, AIM-MASH) | Quantitative assessment of fibrosis from liver biopsy slides using artificial intelligence algorithms. | AI-based tools have demonstrated a significant improvement in fibrosis in patients treated with this compound. |
Metabolic Biomarkers
MASH is closely linked to metabolic syndrome.
| Biomarker | Description | Key Findings with this compound |
| Fasting Plasma Glucose | Measures blood glucose levels after an overnight fast, used to diagnose and monitor diabetes. | This compound has been shown to significantly reduce fasting plasma glucose. |
| Insulin | A hormone that regulates blood sugar; levels are often elevated in insulin resistance. | This compound treatment has been associated with significant reductions in fasting insulin levels. |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | A calculation based on fasting glucose and insulin levels to quantify insulin resistance. | Significant reductions in HOMA-IR have been observed with this compound. |
| Hemoglobin A1c (HbA1c) | Reflects average blood glucose levels over the past 2-3 months. | In patients with type 2 diabetes and poor glycemic control, this compound led to a placebo-adjusted decrease in HbA1c of approximately 1%. |
| Atherogenic Lipids (e.g., LDL-C) | Lipids that contribute to the formation of atherosclerotic plaques. | This compound has demonstrated beneficial effects on atherogenic lipid profiles. |
Experimental Protocols
Protocol 1: Measurement of Liver Injury and Metabolic Biomarkers from Serum/Plasma
This protocol outlines the general procedure for measuring soluble biomarkers in serum or plasma.
Caption: General workflow for serum/plasma biomarker analysis.
Methodology:
-
Sample Collection: Collect whole blood from patients after an overnight fast into appropriate collection tubes (e.g., serum separator tubes or EDTA tubes for plasma).
-
Sample Processing: Allow blood to clot (for serum) or keep on ice (for plasma). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate serum or plasma.
-
Sample Storage: Aliquot the serum or plasma into cryovials and store at -80°C until analysis to prevent degradation of analytes.
-
Assay Performance:
-
Liver Enzymes (ALT, AST, GGT, ALP), Bilirubin, Glucose, and Lipids: These are typically measured using automated clinical chemistry analyzers following the manufacturer's instructions. These systems utilize spectrophotometric or enzymatic assays.
-
hsCRP, Insulin, PRO-C3, and ELF™ components (HA, PIIINP, TIMP-1): These are typically measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. A representative ELISA protocol is as follows:
-
Prepare standards and samples according to the kit's instructions.
-
Add standards and samples to the wells of a pre-coated microplate.
-
Incubate as per the kit's protocol to allow the analyte to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash to remove unbound detection antibody.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis: Calculate the concentration of the analyte in the samples by comparing their absorbance to a standard curve generated from the standards of known concentrations. For composite scores like the ELF™ score and FIB-4 index, use the respective validated algorithms.
Protocol 2: Histological and Digital Pathology Assessment of Liver Fibrosis
This protocol describes the process of evaluating liver fibrosis from biopsy samples.
Caption: Workflow for histological assessment of liver fibrosis.
Methodology:
-
Liver Biopsy Collection: Obtain a liver biopsy specimen from the patient using a standard percutaneous or transjugular approach.
-
Tissue Processing:
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the fixed tissue through a series of alcohol and xylene washes.
-
Embed the tissue in paraffin wax.
-
Section the paraffin block into thin slices (e.g., 4-5 µm) and mount them on glass slides.
-
-
Staining: Stain the tissue sections with a connective tissue stain, such as Masson's Trichrome or Sirius Red, to visualize collagen fibers.
-
Assessment:
-
Conventional Histology: A trained pathologist examines the stained slides under a microscope and stages the degree of fibrosis according to a standardized scoring system, such as the NASH Clinical Research Network (CRN) fibrosis staging system (F0-F4).
-
-
Scan the stained slides at high resolution to create whole-slide digital images.
-
-
-
Data Interpretation: Compare the fibrosis stage or quantitative fibrosis score before and after this compound treatment to assess the anti-fibrotic effect.
Conclusion
References
- 1. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 2. liverdiseasenews.com [liverdiseasenews.com]
- 3. A structurally engineered fatty acid, this compound, suppresses liver inflammation and fibrosis in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NorthSea Therapeutics Announces Publication of Positive Results– Ysios Capital [ysioscapital.com]
Revolutionizing Clinical Trials: AI-Assisted Digital Pathology for Evaluating Icosabutate in Metabolic Dysfunction-Associated Steatohepatitis (MASH)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of Icosabutate
This compound is a structurally engineered fatty acid designed to overcome the limitations of natural long-chain fatty acids, such as rapid metabolism and incorporation into complex lipids. Its design allows for targeted delivery to the liver via the portal vein. This compound activates FFAR1 and FFAR4, which are involved in regulating glucose metabolism and inflammation. Preclinical and clinical data suggest that this compound's therapeutic effects on MASH are mediated through the downregulation of inflammatory pathways and a reduction in hepatic fibrosis, independent of significant changes in body weight or liver fat.
Caption: Signaling pathway of this compound.
Application of AI-Assisted Digital Pathology in this compound Trials
Key Advantages:
-
Objectivity and Reproducibility: AI algorithms provide standardized and reproducible quantification of histological features, minimizing pathologist-to-pathologist variability.
-
Enhanced Sensitivity: AI can detect subtle changes in fibrosis and other histological features that may be missed by the human eye.
-
Quantitative Data: AI tools generate continuous data for histological features, allowing for more granular analysis of treatment effects compared to ordinal scoring systems.
-
Streamlined Workflow: Digital pathology facilitates centralized, remote, and collaborative review of slides, improving efficiency in multi-center trials.
Quantitative Data from the ICONA Phase 2b Trial
Table 1: Improvement in Fibrosis Stage (≥1 stage) with No Worsening of MASH
| Treatment Group | Conventional Pathology (Odds Ratio vs. Placebo) | AI-Assisted Digital Pathology (qFibrosis) - % Responders (p-value vs. Placebo) | AI-Assisted Digital Pathology (AIM-MASH) - % Responders in F2-F3 Patients (p-value vs. Placebo) |
| Placebo | - | 25.7% | 9.6% |
| This compound 300 mg | 2.89 | N/A | N/A |
| This compound 600 mg | 2.40 | 49.2% (p=0.02) | 32.7% (p=0.004) |
Data sourced from multiple reports on the ICONA trial results.
Table 2: MASH Resolution with No Worsening of Fibrosis (Primary Endpoint)
| Treatment Group | Percentage of Patients | Odds Ratio vs. Placebo | 95% CI | p-value |
| Placebo | 14.5% | - | - | - |
| This compound 600 mg | 23.9% | 2.01 | 0.8-5.08 | 0.13 |
While the primary endpoint was not met, the data showed a favorable trend for this compound.
Table 3: Fibrosis Improvement in Patients with Type 2 Diabetes (T2D)
| Treatment Group | ≥1-Stage Fibrosis Improvement (Conventional) | ≥1-Stage Fibrosis Improvement without Worsening of MASH (Conventional) | Fibrosis Regression (qFibrosis) - Placebo-Adjusted Treatment Effect |
| Placebo | 0% | 0% | - |
| This compound 300 mg | N/A | 28.6% (p=0.005) | 13.7% (p=0.32) |
| This compound 600 mg | N/A | 19.4% (p=0.02) | 31% (p=0.03) |
Data highlights the significant effect of this compound in the T2D sub-population.
Experimental Protocols
Protocol 1: Liver Biopsy Sample Preparation and Digitization
1. Tissue Fixation and Processing:
- Immediately fix liver biopsy specimens in 10% neutral buffered formalin for 12-24 hours.
- Process the fixed tissue through a series of graded ethanol solutions and xylene for dehydration and clearing.
- Embed the tissue in paraffin wax.
2. Sectioning and Staining:
- Cut 4-5 µm thick sections from the paraffin-embedded block using a microtome.
- Mount the sections on positively charged glass slides.
- Perform standard Hematoxylin and Eosin (H&E) and Masson's Trichrome or Sirius Red staining for visualization of general morphology and collagen, respectively.
3. Whole-Slide Imaging (WSI):
- Utilize a high-resolution whole-slide scanner to digitize the stained slides at 20x or 40x magnification.
- Ensure consistent scanner calibration for color and light intensity across all samples.
- Save the digital images in a standard format (e.g., TIFF, SVS).
Protocol 2: AI-Based Histological Analysis
This protocol describes the workflow for analyzing the digitized liver biopsy images using an AI platform.
1. Image Preprocessing:
- Upload the WSI to the AI digital pathology platform.
- The AI algorithm performs an initial quality check to identify and exclude artifacts such as tissue folds, out-of-focus regions, and staining inconsistencies.
- The evaluable liver tissue area is automatically identified.
2. AI Model Application:
- Apply a validated AI model trained to identify and quantify key MASH histological features. For fibrosis, this may involve a model trained on trichrome or Sirius Red stained slides.
- The model segments different tissue components, such as collagen fibers, steatotic vacuoles, inflammatory cell clusters, and ballooned hepatocytes.
3. Quantitative Feature Extraction:
- The AI platform calculates various quantitative metrics, including:
- Collagen Proportionate Area (CPA): The percentage of tissue area occupied by collagen.
- Fibrosis Sub-types: Quantification of different fibrosis patterns (e.g., periportal, pericellular, bridging).
- Steatosis Percentage: The proportion of hepatocytes containing lipid droplets.
- Inflammation Score: Density and distribution of inflammatory cell clusters.
- Ballooning Hepatocyte Count: Number of ballooned cells per unit area.
4. Data Output and Interpretation:
- The platform generates a comprehensive report with quantitative data for each histological feature.
- Visual aids such as heatmaps and overlays on the WSI are provided to highlight the regions of interest and the AI's segmentation.
- This quantitative data can then be used for statistical analysis of treatment efficacy.
Conclusion
References
- 1. Artificial intelligence-assisted digital pathology for non-alcoholic steatohepatitis: current status and future directions [pubmed.ncbi.nlm.nih.gov]
- 2. Artificial intelligence-assisted digital pathology for non-alcoholic steatohepatitis: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI-based histologic scoring enables automated and reproducible assessment of enrollment criteria and endpoints in NASH clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Histological Impact of Icosabutate on Liver Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to evaluate the effect of Icosabutate, a novel liver-targeted free fatty acid receptor (FFAR) 1 and 4 agonist, on liver histology, particularly in the context of non-alcoholic steatohepatitis (NASH). The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and visualize complex biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a structurally engineered eicosapentaenoic acid (EPA) derivative designed for enhanced liver targeting and metabolic stability[1][2]. It acts as an agonist for FFAR1 and FFAR4, which are involved in regulating hepatic inflammation, fibrosis, and glycemic control[1][3]. Preclinical and clinical studies suggest that this compound exerts its therapeutic effects by modulating key pathways involved in liver injury, including the arachidonic acid cascade, and reducing hepatic oxidative stress and lipotoxicity[4]. A key finding is that this compound can improve liver fibrosis independently of changes in body weight or liver fat content, highlighting its unique anti-inflammatory and anti-fibrotic mechanism.
Histological Evaluation of Liver Biopsies
A cornerstone of evaluating the efficacy of anti-NASH therapies like this compound is the histological assessment of liver biopsy specimens. This involves a combination of conventional staining techniques and advanced molecular and digital pathology methods.
Conventional Histological Assessment
H&E staining is fundamental for assessing the overall liver architecture and the key pathological features of NASH.
Protocol: Hematoxylin and Eosin (H&E) Staining of Paraffin-Embedded Liver Sections
-
Deparaffinization:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
-
Rehydration:
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in running tap water for 2 minutes.
-
-
Hematoxylin Staining:
-
Immerse slides in Mayer's Hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water for 2 minutes.
-
-
Differentiation:
-
Quickly dip slides in 1% acid alcohol (1% HCl in 70% ethanol) for 1-2 seconds to remove excess stain.
-
Immediately rinse in running tap water.
-
-
Bluing:
-
Immerse slides in a bluing agent (e.g., Scott's tap water substitute or ammonia water) for 30-60 seconds until the nuclei turn blue.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse slides in Eosin Y solution for 1-2 minutes.
-
-
Dehydration:
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in two changes of 100% ethanol for 2 minutes each.
-
-
Clearing and Mounting:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Apply a drop of mounting medium to the tissue section and cover with a coverslip.
-
The NASH-CRN scoring system is a semi-quantitative method used to grade the severity of NASH based on H&E stained sections. It assesses three key features: steatosis, lobular inflammation, and hepatocellular ballooning, which are summed to generate the NAFLD Activity Score (NAS). Fibrosis is staged separately.
Table 1: NASH Clinical Research Network (CRN) Histological Scoring System
| Feature | Score | Description |
| Steatosis | 0 | <5% |
| 1 | 5-33% | |
| 2 | >33-66% | |
| 3 | >66% | |
| Lobular Inflammation | 0 | No foci |
| 1 | <2 foci per 200x field | |
| 2 | 2-4 foci per 200x field | |
| 3 | >4 foci per 200x field | |
| Hepatocellular Ballooning | 0 | None |
| 1 | Few ballooned cells | |
| 2 | Many cells/prominent ballooning | |
| NAFLD Activity Score (NAS) | 0-8 | Sum of steatosis, lobular inflammation, and ballooning scores. A score ≥5 is correlated with a diagnosis of "definite NASH". |
| Fibrosis Stage | 0 | None |
| 1 | Perisinusoidal or periportal fibrosis | |
| 1a | Mild, zone 3, perisinusoidal | |
| 1b | Moderate, zone 3, perisinusoidal | |
| 1c | Portal/periportal only | |
| 2 | Perisinusoidal and portal/periportal fibrosis | |
| 3 | Bridging fibrosis | |
| 4 | Cirrhosis |
Assessment of Liver Fibrosis
Sirius Red staining is a highly specific method for the visualization of collagen fibers, which are the main component of fibrotic scar tissue. When viewed under polarized light, thicker collagen fibers appear red-orange, and thinner fibers appear green, allowing for a more detailed analysis of the fibrosis architecture.
Protocol: Picro-Sirius Red Staining for Liver Fibrosis
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for H&E staining (Section 1.a, steps 1-2).
-
-
Staining:
-
Cover the tissue section with Picro-Sirius Red solution and incubate for 60 minutes at room temperature.
-
-
Rinsing:
-
Briefly rinse the slides in two changes of 0.5% acetic acid solution.
-
-
Dehydration:
-
Dehydrate the slides by immersing in three changes of 100% ethanol for 1 minute each.
-
-
Clearing and Mounting:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Apply a drop of mounting medium to the tissue section and cover with a coverslip.
-
-
Visualization:
-
Visualize under a standard light microscope or a polarized light microscope for collagen fiber analysis.
-
Digital image analysis can be used to quantify the Sirius Red-positive area, providing an objective measure of fibrosis.
Protocol: Quantification of Sirius Red Staining using ImageJ/Fiji
-
Image Acquisition:
-
Capture high-resolution images of the stained liver sections at a consistent magnification (e.g., 100x or 200x).
-
-
Image Processing:
-
Open the image in ImageJ/Fiji.
-
Use the Colour Deconvolution plugin to separate the red channel (collagen) from the background.
-
Convert the red channel image to an 8-bit grayscale image.
-
-
Thresholding:
-
Set a threshold to create a binary image where the stained collagen is highlighted.
-
-
Measurement:
-
Measure the area of the thresholded region.
-
Calculate the percentage of the fibrotic area relative to the total tissue area.
-
Immunohistochemistry (IHC) for Fibrosis and Inflammation Markers
IHC allows for the specific detection and localization of proteins within the liver tissue, providing insights into the cellular mechanisms affected by this compound.
α-SMA is a marker of activated hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the fibrotic liver. A reduction in α-SMA staining indicates a decrease in HSC activation and fibrosis.
Galectin-3 is a marker of inflammatory macrophages, and its expression is upregulated in NASH. Assessing Galectin-3 levels provides a measure of the inflammatory response in the liver.
Protocol: Immunohistochemistry (IHC) for α-SMA or Galectin-3
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for H&E staining (Section 1.a, steps 1-2).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (anti-α-SMA or anti-Galectin-3) diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Apply a DAB (3,3'-diaminobenzidine) substrate solution until the desired color intensity is reached (typically 1-10 minutes).
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse in running tap water and blue as described in the H&E protocol.
-
-
Dehydration, Clearing, and Mounting:
-
Follow the same procedure as for H&E staining (Section 1.a, steps 7-8).
-
Biochemical and Molecular Techniques
Hepatic Hydroxyproline (HYP) Assay
The hydroxyproline content in liver tissue is a direct measure of the amount of collagen present. This biochemical assay provides a quantitative assessment of total fibrosis.
Protocol: Hepatic Hydroxyproline Assay
-
Sample Preparation:
-
Homogenize a known weight of liver tissue (e.g., 10-50 mg) in distilled water.
-
-
Hydrolysis:
-
Add an equal volume of concentrated hydrochloric acid (~12 M HCl) to the tissue homogenate in a pressure-tight vial.
-
Hydrolyze at 120°C for 3 hours.
-
-
Neutralization and Clarification:
-
Cool the hydrolysate and neutralize with NaOH.
-
Add activated charcoal to clarify the sample and centrifuge to pellet the debris.
-
-
Colorimetric Reaction:
-
Transfer the supernatant to a 96-well plate.
-
Add Chloramine T reagent and incubate at room temperature for 5 minutes.
-
Add DMAB reagent and incubate at 60°C for 90 minutes.
-
-
Measurement:
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Quantification:
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of genes involved in fibrosis and inflammation, providing insights into the molecular pathways modulated by this compound.
Protocol: qPCR for Fibrosis and Inflammation Markers
-
RNA Extraction:
-
Extract total RNA from liver tissue samples using a suitable RNA isolation kit.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., Col1a1, Timp1, Acta2 (α-SMA), Tgf-β1, Il-6, Tnf-α), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., Gapdh, Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation
The following tables summarize the types of quantitative data that can be generated from the described experiments to evaluate the effects of this compound.
Table 2: Summary of Histological and Biochemical Data from Preclinical Studies
| Parameter | Control | This compound (Low Dose) | This compound (High Dose) |
| NAFLD Activity Score (NAS) | |||
| Steatosis Score | |||
| Inflammation Score | |||
| Ballooning Score | |||
| Fibrosis Stage | |||
| Sirius Red Positive Area (%) | |||
| Hepatic Hydroxyproline (µg/g tissue) | |||
| α-SMA Positive Area (%) | |||
| Galectin-3 Positive Area (%) |
Table 3: Summary of Gene Expression Data from Preclinical Studies
| Gene | Control (Relative Expression) | This compound (Fold Change vs. Control) |
| Col1a1 | 1.0 | |
| Timp1 | 1.0 | |
| Acta2 (α-SMA) | 1.0 | |
| Tgf-β1 | 1.0 | |
| Alox5ap | 1.0 | |
| Il-6 | 1.0 | |
| Tnf-α | 1.0 |
Table 4: Key Efficacy Endpoints from the ICONA Phase 2b Clinical Trial
| Endpoint | Placebo | This compound (300 mg) | This compound (600 mg) |
| ≥1-stage improvement in fibrosis with no worsening of NASH (%) | 11.3% | 29.3% | 23.9% |
| MASH resolution with no worsening of fibrosis (%) | 14.5% | - | 23.9% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in the liver.
Caption: Experimental workflow for evaluating this compound's effect on liver histology.
References
- 1. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 2. northseatherapeutics.com [northseatherapeutics.com]
- 3. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual targeting of hepatic fibrosis and atherogenesis by this compound, an engineered eicosapentaenoic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Icosabutate in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting preclinical studies with icosabutate. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structurally engineered, orally available fatty acid derivative. Its primary mechanism of action is as an agonist for free fatty acid receptor 1 (FFAR1) and FFAR4.[1] Unlike naturally occurring long-chain fatty acids, this compound is designed to resist metabolism, allowing it to be more available to target these receptors, particularly in the liver.[1] Activation of FFAR1 and FFAR4 helps regulate glycemic control, as well as hepatic inflammation and fibrosis.[1]
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated significant efficacy in various preclinical models of metabolic and cardiovascular diseases. Notably, these include:
-
Amylin liver NASH (AMLN) diet-fed ob/ob mice: In this model of non-alcoholic steatohepatitis (NASH) with pre-existing steatohepatitis and fibrosis, this compound was shown to reduce hepatic fibrosis and myofibroblast content.[2]
-
APOE*3Leiden.CETP mice: This is a translational model for hyperlipidemia and atherosclerosis. In these mice, this compound reduced plasma cholesterol and triglycerides and decreased the development of atherosclerosis.[2] It also showed beneficial effects on insulin sensitivity, hepatic inflammation, and fibrosis in this model.
Q3: What are the key downstream effects of this compound in preclinical models?
In preclinical studies, this compound has been shown to:
-
Downregulate the arachidonic acid cascade.
-
Reduce hepatic levels of oxidized phospholipids and decrease apoptosis.
-
Upregulate hepatic lipid metabolism.
-
Downregulate inflammatory pathways.
-
Improve markers of liver injury, such as ALT and GGT.
Troubleshooting Guide: Addressing Suboptimal or Unexpected Results
While specific resistance to this compound has not been documented in preclinical literature, researchers may encounter variability or a lack of expected efficacy in their experiments. This section provides guidance on troubleshooting such issues.
Issue 1: Lower than expected efficacy in reducing hepatic fibrosis.
-
Possible Cause 1: Animal Model and Diet. The choice of animal model and the specific diet used to induce pathology are critical. The AMLN diet (high in fat, cholesterol, and fructose) in ob/ob mice is a model where this compound has shown anti-fibrotic effects. Ensure your model and diet are appropriate for studying the targeted pathway.
-
Troubleshooting Steps:
-
Verify Model Phenotype: Confirm that your animal model exhibits the expected degree of fibrosis and other relevant pathologies at baseline before starting treatment.
-
Diet Composition and Duration: Cross-reference the composition and duration of your dietary intervention with published studies that have successfully used this compound.
-
Comparative Compound: As a positive control, consider using a compound with a known anti-fibrotic effect in your model system, such as obeticholic acid, which was used for comparison in some this compound studies.
-
-
Possible Cause 2: Compound Formulation and Administration.
-
Troubleshooting Steps:
-
Formulation: Ensure this compound is properly formulated for oral administration to ensure stability and bioavailability.
-
Dosing Regimen: Verify that the dose and frequency of administration are consistent with effective doses reported in the literature (e.g., doses ranging up to 135 mg/kg/day in mice).
-
Issue 2: No significant improvement in plasma lipid profiles.
-
Possible Cause: Genetic Background of the Animal Model. The APOE*3Leiden.CETP mouse model is specifically designed to be a translational model for human-like hyperlipidemia and atherosclerosis. The genetic background of your model may significantly influence its response to lipid-modulating agents.
-
Troubleshooting Steps:
-
Model Selection: If studying lipid metabolism, ensure your model is appropriate. Standard wild-type mice on a high-fat diet may not exhibit the same lipidemic response as genetically modified models.
-
Baseline Lipid Levels: Establish stable and elevated baseline levels of plasma cholesterol and triglycerides before initiating treatment to ensure a sufficient window for detecting a therapeutic effect.
-
Hypothetical Framework for Investigating this compound Resistance
Should a lack of response be consistently observed and suggestive of resistance, a systematic investigation would be required. The following outlines a potential approach based on general principles of drug resistance research.
Phase 1: In Vitro Confirmation and Dose-Response Analysis
-
Cell-Based Assays: If a relevant cell-based model is available (e.g., primary hepatocytes, hepatic stellate cells), perform dose-response curves with this compound to determine the half-maximal effective concentration (EC50).
-
Comparison of Responders vs. Non-Responders: If primary cells can be isolated from animals that responded versus those that did not, compare their in vitro sensitivity to this compound.
Phase 2: Molecular and Genetic Analysis
-
Target Receptor Expression: Analyze the expression levels of FFAR1 and FFAR4 in the liver tissue of non-responding animals compared to responders. Downregulation of the target receptors is a common mechanism of drug resistance.
-
Signaling Pathway Analysis: Investigate downstream signaling pathways. Perform transcriptomic (RNA-seq) or proteomic analysis on liver tissue to identify potential compensatory signaling pathways that may be upregulated in non-responders.
-
Upstream Regulator Analysis: Utilize bioinformatics tools to predict which upstream regulators (e.g., transcription factors, cytokines) might be driving the observed gene expression changes in non-responding animals.
Phase 3: Exploring Combination Therapies
-
Rationale: If a compensatory pathway is identified, consider a combination therapy approach. For example, preclinical studies have suggested potential synergistic effects when combining this compound with GLP-1 receptor agonists.
-
Experimental Design: Design a study to test the efficacy of this compound in combination with an agent that targets the identified resistance pathway.
Quantitative Data from Preclinical Studies
Table 1: Effects of this compound on Plasma Lipids in APOE*3Leiden.CETP Mice
| Treatment Group | Plasma Triglycerides (% change from control) | Plasma Total Cholesterol (% change from control) | HDL Cholesterol (% change from control) |
| This compound | -70% (p < 0.001) | -68% (p < 0.001) | No significant change |
| Fenofibrate (comparator) | -70% (p < 0.001) | -47% (p < 0.001) | +62% (p < 0.001) |
Data from a 4-week treatment study in APOE*3Leiden.CETP mice.
Table 2: Effects of this compound on Hepatic Oxidative Stress in AMLN ob/ob Mice
| Treatment Group | Hepatic GSSG (Oxidized Glutathione) | GSH/GSSG Ratio |
| This compound (90 and 135 mg/kg) | Significantly decreased | Markedly increased (84% increase with highest dose, p < 0.01) |
GSSG is a marker of oxidative stress. An increased GSH/GSSG ratio indicates reduced oxidative stress.
Experimental Protocols
Protocol 1: Evaluation of Anti-Fibrotic Efficacy in AMLN ob/ob Mice
-
Animal Model: Male ob/ob mice.
-
Diet and Induction of NASH: Feed mice an Amylin liver NASH (AMLN) diet (e.g., containing 40 kcal% fat, 20 kcal% fructose, and 2% cholesterol) for a period sufficient to establish steatohepatitis and fibrosis (e.g., 12 weeks).
-
Baseline Assessment: Perform baseline liver biopsies to confirm the presence of NASH and fibrosis (e.g., NAS score ≥ 5, fibrosis stage F1-F3).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose). Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 8-12 weeks).
-
Endpoint Analysis:
-
Histology: Euthanize animals and collect liver tissue. Perform staining (e.g., Hematoxylin & Eosin, Sirius Red) to assess changes in steatosis, inflammation, ballooning, and fibrosis.
-
Gene Expression: Use RT-qPCR or RNA-seq to analyze the expression of genes related to fibrosis (e.g., Col1a1, Acta2, Timp1) and inflammation (e.g., Tnf, Ccl2).
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Biochemical Analysis: Analyze plasma for markers of liver injury (ALT, AST).
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Protocol 2: Assessment of Anti-Atherosclerotic Effects in APOE*3Leiden.CETP Mice
-
Animal Model: Male or female APOE*3Leiden.CETP transgenic mice.
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Diet: Feed mice a Western-type diet (e.g., containing 21% fat and 0.15% cholesterol) to induce hyperlipidemia and atherosclerosis.
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Randomization and Treatment: After a run-in period on the diet (e.g., 4 weeks), randomize mice based on plasma cholesterol and triglycerides. Administer this compound or vehicle control mixed into the diet or via oral gavage for a specified duration (e.g., 4-20 weeks).
-
Endpoint Analysis:
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Plasma Lipids: Collect blood samples periodically to measure plasma total cholesterol, triglycerides, and HDL cholesterol.
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Atherosclerosis Quantification: At the end of the study, euthanize the mice and perfuse the vasculature. Excise the aortic root and perform staining (e.g., Oil Red O) on cross-sections to quantify atherosclerotic plaque area.
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Hepatic Gene Expression: Analyze liver tissue for changes in the expression of genes involved in lipid metabolism and inflammation.
-
Visualizations
Caption: Simplified signaling pathway for this compound.
Caption: General experimental workflow for this compound efficacy studies.
References
Managing adverse effects of Icosabutate in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse effects in clinical studies involving Icosabutate.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on identifying and managing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is an oral, liver-targeted, structurally engineered fatty acid that acts as a dual agonist for the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). Its design aims to resist metabolism as an energy source, allowing it to target key receptors involved in regulating glycemic control, hepatic inflammation, and fibrosis.
Q2: What are the most common adverse effects observed with this compound in clinical trials?
A2: Based on the ICONA Phase 2b clinical trial, the most frequently reported treatment-emergent adverse events (TEAEs) related to this compound are gastrointestinal in nature. These include nausea, diarrhea, and constipation.[1] Overall, this compound has been shown to be generally safe and well-tolerated.[2][3]
Q3: Are there any serious safety concerns associated with this compound?
A3: To date, no serious safety signals have been identified in clinical trials with this compound.[4]
Q4: How should I monitor participants for potential adverse effects?
A4: A comprehensive monitoring plan is crucial. This should include regular assessment of liver function (ALT, AST), inflammatory markers (hsCRP), and fibrosis markers (ELF score, Pro-C3).[5] Additionally, proactive monitoring for gastrointestinal symptoms through patient diaries and direct questioning during study visits is recommended. For detailed monitoring protocols, refer to the Experimental Protocols section.
Troubleshooting Guide: Managing Common Adverse Effects
Issue 1: Patient reports nausea after starting this compound.
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Initial Assessment:
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Determine the severity and frequency of the nausea (mild, moderate, severe).
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Inquire about the timing of nausea in relation to this compound administration and meals.
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Review concomitant medications for potential drug interactions that could cause nausea.
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Management Strategies:
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Dietary Modification: Advise patients to take this compound with food to potentially reduce gastric irritation. Suggest smaller, more frequent meals and avoiding greasy or spicy foods.
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Dose Adjustment: If nausea is persistent and moderate to severe, consider a temporary dose reduction, if permitted by the clinical trial protocol.
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Symptomatic Treatment: For persistent symptoms, non-prescription antiemetics may be considered after consultation with the study physician and ensuring they are not contraindicated by the protocol.
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Issue 2: Patient experiences diarrhea.
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Initial Assessment:
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Characterize the diarrhea (frequency, consistency, volume).
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Assess for signs of dehydration (e.g., dizziness, dry mouth, decreased urine output).
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Rule out other potential causes of diarrhea, such as infection or dietary changes.
-
-
Management Strategies:
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Hydration and Diet: Encourage increased fluid intake to prevent dehydration. Recommend a bland diet (e.g., BRAT diet - bananas, rice, applesauce, toast) and avoidance of dairy, caffeine, and high-fat foods.
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Anti-diarrheal Medication: Over-the-counter anti-diarrheal agents (e.g., loperamide) may be considered for short-term relief, in accordance with the study protocol and after medical consultation.
-
Dose Interruption: If diarrhea is severe or persistent, a temporary interruption of this compound treatment may be necessary, as per the protocol's guidelines.
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Issue 3: Patient complains of constipation.
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Initial Assessment:
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Determine the frequency of bowel movements and the consistency of stool.
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Review the patient's diet, fluid intake, and physical activity level.
-
Assess for any new concomitant medications that could contribute to constipation.
-
-
Management Strategies:
-
Lifestyle Modifications: Recommend increasing dietary fiber, ensuring adequate fluid intake, and encouraging regular physical activity.
-
Laxatives: If lifestyle changes are insufficient, a gentle over-the-counter laxative may be suggested, following the study protocol's guidance and medical advice.
-
II. Data Presentation
Summary of Treatment-Emergent Adverse Events (TEAEs) from the ICONA Phase 2b Trial
The following table summarizes the key study drug-related TEAEs observed in the ICONA trial, comparing the placebo group with the 300 mg and 600 mg this compound treatment arms.
| Adverse Event (Preferred Term) | Placebo (n=91) | This compound 300 mg (n=92) | This compound 600 mg (n=95) |
| Nausea | 1% | 10% | 13% |
| Diarrhea | 3% | 4% | 11% |
| Constipation | 0% | 3% | 3% |
III. Experimental Protocols
Protocol 1: Monitoring and Management of Gastrointestinal Adverse Events
-
Objective: To systematically monitor, document, and manage gastrointestinal adverse events in patients receiving this compound.
-
Methodology:
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Baseline Assessment: At screening and baseline visits, record a detailed history of the patient's bowel habits and any pre-existing gastrointestinal conditions.
-
Patient Education: Inform patients about the potential for gastrointestinal side effects and the importance of reporting them promptly. Provide a patient diary to track symptoms.
-
Ongoing Monitoring: At each study visit, systematically inquire about the incidence, severity, and characteristics of nausea, vomiting, diarrhea, and constipation. Review the patient diary.
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Severity Grading: Grade the severity of adverse events using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Action Plan:
-
Mild (Grade 1): Provide dietary and lifestyle advice. Continue this compound at the current dose and monitor closely.
-
Moderate (Grade 2): Implement dietary modifications and consider symptomatic treatment as per the protocol. A temporary dose reduction may be considered.
-
Severe (Grade 3/4): Discontinue this compound temporarily. Initiate appropriate medical management. Re-challenge with a lower dose may be considered once the event resolves, as per the protocol.
-
-
Documentation: Record all adverse events, their management, and outcomes in the electronic Case Report Form (eCRF).
-
Protocol 2: Liver Safety Monitoring
-
Objective: To monitor for any potential signs of drug-induced liver injury in patients receiving this compound.
-
Methodology:
-
Baseline Liver Function Tests: At screening, obtain baseline measurements of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Scheduled Monitoring: Repeat liver function tests at scheduled intervals as defined in the study protocol (e.g., monthly for the first 3 months, then every 3 months).
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Unscheduled Monitoring: Perform unscheduled liver function tests if a patient develops symptoms suggestive of liver injury (e.g., jaundice, dark urine, severe fatigue, right upper quadrant pain).
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Thresholds for Action: The protocol should pre-define thresholds for liver test abnormalities that trigger further investigation or treatment modification (e.g., "Hy's Law" criteria).
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Causality Assessment: If significant liver test abnormalities are observed, a thorough investigation should be conducted to determine the likelihood of a causal relationship with this compound, including ruling out other potential causes.
-
Reporting: All significant liver-related adverse events must be reported to the sponsor and relevant regulatory authorities according to the protocol and applicable regulations.
-
IV. Mandatory Visualization
Caption: Signaling pathway of this compound as a dual FFAR1/FFAR4 agonist.
Caption: Workflow for managing adverse events in this compound clinical trials.
References
- 1. northseatherapeutics.com [northseatherapeutics.com]
- 2. NorthSea Therapeutics to Present ICONA Phase 2b Data – Ysios Capital [ysioscapital.com]
- 3. This compound Latest Phase 2b Interim Data Show Significant Decreases in NASH and Fibrosis Biomarkers Independent of Fibrosis Stage and Disease Severity - BioSpace [biospace.com]
- 4. NorthSea Therapeutics provides clinical update reflecting progress across NASH and metabolic disorders programmes | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 5. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
Addressing variability in patient response to Icosabutate
This center provides guidance for researchers, scientists, and drug development professionals investigating Icosabutate. It addresses potential variability in experimental responses through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a structurally engineered omega-3 fatty acid derivative designed for enhanced potency and stability compared to conventional omega-3s[1]. Its primary mechanism involves acting as an agonist for free fatty acid receptors 1 and 4 (FFAR1 and FFAR4)[2][3][4]. These receptors are crucial in regulating metabolic and inflammatory pathways, particularly in the liver[5]. By targeting these receptors, this compound influences glycemic control, hepatic inflammation, and fibrosis. Unlike naturally occurring fatty acids, it is designed to be targeted to the liver and resist being used as an energy source, which enhances its therapeutic effects.
Q2: What are the main therapeutic applications being investigated for this compound?
A2: this compound is primarily being developed for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH), and associated fibrosis. It has also shown significant efficacy in treating very high triglyceride levels (hypertriglyceridemia). Clinical data suggest it has broad, beneficial effects on liver enzymes, systemic inflammation, atherogenic lipids, and glycemic control.
Q3: Why is there variability in patient response to this compound?
A3: Variability in patient response can stem from several factors. Clinical data indicates that the treatment effect is more pronounced in certain patient subgroups. For instance, patients with Type 2 Diabetes (T2D) or those with elevated baseline markers of inflammation and fibrosis (e.g., ALT >60 U/L, hsCRP >3.0 mg/L) have shown a significantly greater response. This suggests that the underlying patient pathophysiology, such as the degree of inflammation or metabolic dysregulation, is a key determinant of this compound's efficacy.
Q4: How does this compound's activity differ from standard omega-3 fatty acids like EPA?
A4: this compound is structurally modified to resist oxidation and incorporation into hepatocytes, which are limitations for natural omega-3s like eicosapentaenoic acid (EPA). This structural engineering leads to higher hepatic concentrations and more effective targeting of fatty acid receptors. In preclinical models, while EPA had minimal effects and in some cases worsened fibrosis, this compound demonstrated significant anti-inflammatory and anti-fibrotic benefits.
Troubleshooting Experimental Variability
This guide provides a question-and-answer format to address specific issues you might encounter in your experiments.
Q1: We are observing high variability in anti-inflammatory response to this compound in our primary human hepatocyte cultures. What could be the cause?
A1: High variability in vitro can arise from several sources:
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Donor Variability: Primary hepatocytes from different donors will have inherent genetic and metabolic differences. Baseline inflammatory status can vary significantly. Consider stratifying your results based on donor metabolic history (e.g., presence of diabetes, dyslipidemia).
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Cell Culture Conditions: The stability of fatty acids in culture media is critical. Inappropriate storage or handling can lead to oxidation, reducing the effective concentration of this compound. Ensure you are using fresh preparations and control for media composition.
-
Assay Sensitivity: The method used to measure inflammatory markers (e.g., ELISA, qPCR) may not be sensitive enough to detect subtle changes, leading to apparent variability. Validate your assays and ensure they have a sufficient dynamic range.
Q2: In our animal model of NASH, the fibrotic score reduction after this compound treatment is inconsistent across subjects. How can we troubleshoot this?
A2: Inconsistent anti-fibrotic responses in animal models can be complex.
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Disease Model and Stage: The efficacy of this compound can depend on the stage of fibrosis at the start of treatment. Clinical data suggest greater improvements in patients with more advanced fibrosis (F2/F3 stages). Ensure your animal model has established and relatively uniform fibrosis before initiating treatment. Pre-treatment biopsies or non-invasive markers can help stratify animals.
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Diet and Metabolism: The diet used to induce NASH is a critical variable. High-fat, cholesterol, and fructose diets are common, but their composition can influence the underlying pathophysiology. Ensure strict control over the diet composition and intake for all animals.
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Drug Administration and Bioavailability: Verify the route of administration and dosage. Oral gavage consistency is key. Check plasma levels of this compound post-administration in a subset of animals to confirm consistent exposure.
Q3: Our measurements of lipid biomarker changes (e.g., triglycerides, cholesterol) in response to this compound are not consistent with published clinical data. What should we check?
A3: Discrepancies in lipid biomarker results can often be traced to pre-analytical and analytical factors.
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Metabolic State at Sampling: The metabolic state of the subject (animal or human) at the time of sample collection is crucial. The postprandial (fed) state is characterized by higher and more variable triglyceride levels compared to the fasting state. Ensure all samples are collected after a consistent fasting period.
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Sample Handling and Storage: Improper sample handling can lead to the degradation of lipids. Plasma or serum samples should be processed promptly and stored at appropriate temperatures (typically -80°C) to prevent peroxidation of fatty acids.
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Analytical Method: The choice of assay for lipid quantification is important. Enzymatic assays are common but can have interferences. Ensure your assay is properly calibrated and that quality controls are run with each batch. For detailed analysis, consider methods like gas chromatography or mass spectrometry.
Data Summary Tables
Table 1: Key Clinical Trial Efficacy Data for this compound
| Endpoint | This compound Dose | Result | Placebo | p-value | Patient Population | Citation |
|---|---|---|---|---|---|---|
| Triglyceride Reduction | 600 mg/day | -51% median change | -17% median change | < 0.001 | Very High Triglycerides | |
| Fibrosis Improvement (≥1 stage) | 300 mg/day | 30.8% of patients | 13% of patients | 0.036 | MASH (F2-F3 Fibrosis) | |
| Fibrosis Improvement (≥1 stage) | 600 mg/day | 28.3% of patients | 13% of patients | 0.065 | MASH (F2-F3 Fibrosis) | |
| Fibrosis Improvement in T2D (≥1 stage) | 300 mg/day | 28.6% of patients | 0% of patients | 0.005 | MASH with Type 2 Diabetes |
| NASH Resolution in T2D | 600 mg/day | 35.5% of patients | 4.3% of patients | 0.007 | MASH with Type 2 Diabetes | |
Table 2: Effect of this compound on Key Biomarkers (16-Week Interim Analysis)
| Biomarker | This compound 300 mg (Placebo-Adjusted Change) | This compound 600 mg (Placebo-Adjusted Change) | Population | Citation |
|---|---|---|---|---|
| ALT (U/L) | -19 | -25.4 | Overall MASH | |
| AST (U/L) | -9.4 | -13.5 | Overall MASH | |
| GGT (U/L) | -16.9 | -28.6 | Overall MASH | |
| PRO-C3 (ng/ml) | -4.5 | -4.6 | Overall MASH | |
| ELF Score | -0.40 | -0.60 | Overall MASH |
| hsCRP (mg/L) | -1.2 | -2.3 | Overall MASH | |
Signaling Pathways & Experimental Workflows
This compound's Core Mechanism of Action
This compound exerts its effects primarily by activating FFAR1 and FFAR4, which triggers a cascade of downstream events leading to reduced inflammation and improved metabolic regulation. It may also influence nuclear receptors like PPAR-α.
Caption: Simplified signaling pathway for this compound.
Experimental Workflow: Assessing Fatty Acid Oxidation
A common source of variability is the experimental protocol itself. The following workflow outlines a standardized process for measuring this compound's effect on fatty acid oxidation (FAO) in vitro, for example, using a Seahorse XF Analyzer.
Caption: Standardized workflow for an in vitro FAO assay.
Key Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation (FAO) Assay
This protocol is adapted for assessing the effect of this compound on FAO in cultured hepatocytes (e.g., HepG2 or primary cells) using Seahorse XF technology.
Objective: To quantify the rate of mitochondrial respiration dependent on the oxidation of exogenous fatty acids.
Materials:
-
Seahorse XF Analyzer and consumables (microplates, cartridges)
-
Cultured hepatocytes
-
FAO Assay Medium: Substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 0.5 mM carnitine)
-
This compound stock solution (dissolved in appropriate vehicle, e.g., DMSO)
-
Fatty Acid Substrate: Palmitate-BSA conjugate or another long-chain fatty acid.
-
Inhibitors for validation (e.g., Etomoxir, an inhibitor of CPT1)
Methodology:
-
Cell Seeding: Seed hepatocytes in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight in a standard CO2 incubator.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Cell Preparation:
-
On the day of the assay, remove the growth medium from the cells.
-
Wash the cell monolayer twice with pre-warmed FAO Assay Medium.
-
Add FAO Assay Medium containing either this compound (at desired concentrations) or vehicle control to the wells.
-
Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes to allow for compound uptake and pre-incubation.
-
-
Assay Execution:
-
Load the hydrated sensor cartridge with the fatty acid substrate (e.g., Palmitate-BSA) for injection.
-
Place the cell plate into the Seahorse XF Analyzer.
-
Run a pre-programmed assay protocol that measures baseline Oxygen Consumption Rate (OCR), then injects the fatty acid substrate and continues to measure OCR to determine the FAO rate.
-
-
Data Analysis:
-
Calculate the OCR response to the fatty acid substrate by subtracting the baseline OCR.
-
After the run, normalize the data, typically to cell number or total protein content per well.
-
Compare the normalized FAO-dependent OCR between vehicle-treated and this compound-treated cells.
-
Protocol 2: Measurement of Inflammatory Cytokine Secretion
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages or other immune cells.
Materials:
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Immune cells (e.g., primary macrophages, THP-1 cell line)
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Cell culture medium and plates
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
This compound stock solution
-
ELISA kits for specific cytokines of interest
Methodology:
-
Cell Culture and Differentiation: Culture cells to the desired density. If using THP-1 monocytes, differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours.
-
Pre-treatment:
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Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells for a defined period (e.g., 2-4 hours) to allow the compound to exert its effects.
-
-
Inflammatory Challenge:
-
After pre-incubation, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to all wells except for the unstimulated controls.
-
Incubate for a further period (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
-
Cytokine Quantification:
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Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a validated ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
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Generate a standard curve from the ELISA plate reader data.
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Calculate the cytokine concentration for each sample.
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Compare the cytokine levels in the LPS + this compound groups to the LPS + vehicle group to determine the percentage of inhibition.
-
References
- 1. This compound for the treatment of very high triglycerides: A placebo-controlled, randomized, double-blind, 12-week clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A phase IIb randomised-controlled trial of the FFAR1/FFAR4 agonist this compound in MASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Oral Bioavailability of Icosabutate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of Icosabutate's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key focus?
A1: this compound is a structurally engineered fatty acid that functions as a dual agonist for the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4).[1][2][3] Its therapeutic potential lies in targeting metabolic and inflammatory pathways relevant to conditions like non-alcoholic steatohepatitis (NASH).[1][4] As an orally administered drug, its efficacy is directly linked to its bioavailability, which dictates the amount of active compound reaching systemic circulation to exert its therapeutic effects. The structural modifications in this compound are designed to optimize its absorption, distribution, metabolism, and excretion (ADME) properties compared to unmodified fatty acids.
Q2: What is the mechanism of action of this compound?
A2: this compound activates FFAR1 and FFAR4, which are G-protein coupled receptors. Activation of these receptors, particularly FFAR4, is known to involve both Gq/11 and β-arrestin 2 signaling pathways. These pathways play a role in regulating glucose metabolism and inflammation.
Q3: What is the clinical oral dosage form of this compound?
A3: In clinical trials, this compound has been administered orally as capsules. Specific details regarding the excipients used in the final marketed formulation are proprietary.
Q4: How does food intake potentially affect the oral bioavailability of this compound?
A4: As a fatty acid derivative, it is plausible that food intake, particularly high-fat meals, could influence the absorption of this compound. Food can delay gastric emptying, increase bile salt secretion, and enhance splanchnic blood flow, all of which can impact the dissolution and absorption of lipophilic compounds. The exact effects of food on this compound's bioavailability would need to be determined through specific clinical studies.
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data after oral administration in animal models.
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Possible Cause 1: Formulation Inconsistency.
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Troubleshooting: Ensure the formulation is homogeneous and stable. For lipid-based formulations, check for phase separation or precipitation of this compound. Implement rigorous quality control checks on each batch of the formulation.
-
-
Possible Cause 2: Physiological Variability in Animals.
-
Troubleshooting: Standardize experimental conditions as much as possible. This includes fasting times, diet, and housing conditions. Use a larger number of animals per group to increase statistical power and account for inter-individual variability.
-
-
Possible Cause 3: Inconsistent Dosing Technique.
-
Troubleshooting: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize variability in administration and potential stress to the animals, which can affect gastrointestinal physiology.
-
Problem 2: Low oral bioavailability despite in vitro dissolution.
-
Possible Cause 1: Poor Permeability across the Intestinal Epithelium.
-
Troubleshooting: Conduct in vitro permeability assays, such as the Caco-2 cell monolayer assay, to assess the intestinal permeability of this compound. If permeability is low, consider formulation strategies that include permeation enhancers.
-
-
Possible Cause 2: Significant First-Pass Metabolism.
-
Troubleshooting: this compound is designed to resist metabolism. However, if high first-pass metabolism is suspected, conduct in vitro metabolism studies using liver microsomes or hepatocytes. If metabolism is confirmed, formulation strategies that promote lymphatic uptake, such as lipid-based formulations, could be explored to bypass the portal circulation.
-
-
Possible Cause 3: Efflux Transporter Activity.
-
Troubleshooting: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro models. If it is, co-administration with a P-gp inhibitor in preclinical models could confirm this, and formulation strategies could be designed to include excipients that inhibit P-gp.
-
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound from a Preclinical Study in Rats
| Parameter | Value |
| Oral Dose | 100 mg/kg |
| Urinary Excretion | 55.5% |
| Fecal Excretion | 39.5% |
| Absorption Route | >99% via the portal vein |
Source: NorthSea Therapeutics
Table 2: Overview of this compound Clinical Trial Data (ICONA Phase 2b)
| Parameter | Placebo | This compound (300 mg) | This compound (600 mg) |
| MASH Resolution (No Worsening of Fibrosis) | |||
| Percentage of Patients | 14.5% | - | 23.9% |
| Odds Ratio (95% CI) | - | - | 2.01 (0.8-5.08) |
| p-value | - | - | 0.13 |
| Fibrosis Improvement (≥1-stage) | |||
| Percentage of Patients | 11.3% | 29.3% | 23.9% |
| Odds Ratio (95% CI) | - | 2.89 (1.09-7.70) | 2.4 (0.90-6.37) |
Source: Journal of Hepatology
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Preparation of Dosing Solution: Prepare a solution of this compound in a suitable transport buffer (e.g., Hank's Balanced Salt Solution with HEPES). The final concentration should be non-toxic to the cells.
-
Apical to Basolateral Permeability (A-B):
-
Remove the culture medium from the apical and basolateral compartments.
-
Add the this compound dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical Permeability (B-A):
-
Perform the same procedure as in step 4, but add the dosing solution to the basolateral compartment and sample from the apical compartment to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if this compound is a substrate of efflux transporters.
Protocol 2: Assessment of Oral Bioavailability of this compound in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with cannulated jugular veins for blood sampling.
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Formulation Preparation: Prepare the this compound formulation to be tested (e.g., solution, suspension, or lipid-based formulation).
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Dosing:
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Intravenous (IV) Group: Administer a single IV bolus of this compound at a known dose (e.g., 5 mg/kg) through the tail vein.
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Oral (PO) Group: Administer the this compound formulation orally via gavage at a specified dose (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both IV and PO groups.
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Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: this compound-mediated FFAR1 signaling pathway.
Caption: this compound-mediated FFAR4 signaling pathways.
Caption: Workflow for assessing this compound's oral bioavailability.
References
- 1. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 2. pathai.com [pathai.com]
- 3. This compound - NorthSea Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. This compound: targeting metabolic and inflammatory pathways for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Icosabutate Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Icosabutate for research applications. The following frequently asked questions (FAQs) and troubleshooting guide are designed to ensure the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its stability?
A1: this compound is a structurally engineered synthetic fatty acid derivative of eicosapentaenoic acid (EPA). Its chemical modifications are designed to make it resistant to oxidation and metabolism, which are common limitations of natural long-chain omega-3 fatty acids.[1][2] This enhanced stability is a key feature, suggesting it is less prone to peroxidation compared to EPA.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific manufacturer's data for research-grade this compound is not publicly available, general best practices for unsaturated fatty acid derivatives should be followed to maximize shelf-life. It is recommended to store this compound as a solution in a suitable organic solvent at -20°C or below. For optimal stability, the container should be glass with a Teflon-lined cap, and the headspace should be purged with an inert gas like argon or nitrogen before sealing.
Q3: How should I prepare stock solutions of this compound?
A3: this compound should be dissolved in an appropriate organic solvent. Common choices for fatty acid derivatives include ethanol, DMSO, or dimethylformamide (DMF). To prepare a stock solution, allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation. Use glass or stainless steel tools for transfer.[3] Once dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
Q4: How stable are this compound stock solutions?
A4: When stored under the recommended conditions (in an organic solvent at -20°C or -80°C, protected from light and air), stock solutions of fatty acid derivatives are generally stable for several months. However, for sensitive experiments, it is best practice to prepare fresh solutions or use aliquots that have been stored for less than a month.
Q5: Can I store this compound in an aqueous solution for my experiments?
A5: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Fatty acids and their derivatives are more susceptible to degradation and can form micelles in aqueous buffers, potentially affecting concentration and activity. Avoid storing this compound in aqueous media for extended periods.
Data on Storage and Stability
The following tables provide recommended storage conditions based on best practices for fatty acid derivatives and illustrative stability data.
Disclaimer: The quantitative data in Table 2 is for example purposes only and is intended to illustrate a typical stability profile. This data is not derived from published stability studies of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Container | Duration |
| Powder | ≤ -20°C | Dry, Inert Gas | Glass, Teflon Seal | Months to Years |
| In Organic Solvent | ≤ -20°C | Inert Gas (Argon/N₂) | Glass, Teflon Seal | Up to 6 months |
| Aqueous Solution | 2-8°C | N/A | Glass or Polypropylene | < 24 hours |
Table 2: Illustrative Stability of this compound (10 mM in DMSO) Over Time
| Storage Temperature | % Purity after 1 Month | % Purity after 3 Months | % Purity after 6 Months |
| -80°C | >99% | >99% | >98% |
| -20°C | >99% | >98% | >97% |
| 4°C | ~97% | ~95% | ~92% |
| Room Temperature | ~90% | <85% | Not Recommended |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Compound degradation due to improper storage or handling. | • Prepare fresh stock solutions from powder.• Use a new, unopened aliquot for critical experiments.• Ensure stock solutions are properly stored (-20°C or -80°C, inert gas).• Avoid multiple freeze-thaw cycles. |
| Precipitate observed in stock solution after thawing. | Poor solubility at low temperatures or solvent evaporation. | • Gently warm the solution to 37°C and vortex to redissolve.• If precipitation persists, the solution may be supersaturated; prepare a new, lower-concentration stock.• Ensure vials are tightly sealed to prevent solvent evaporation. |
| Reduced compound activity over time in multi-day experiments. | Degradation in aqueous cell culture media. | • Add this compound to the media immediately before treating cells.• For longer-term experiments, consider replenishing the media with freshly added this compound at regular intervals. |
Visualizations and Protocols
This compound Signaling Pathway
This compound acts as an agonist for the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). Activation of these receptors on liver cells, such as macrophages and stellate cells, initiates downstream signaling cascades that help regulate inflammation and fibrotic processes.
Caption: Simplified signaling pathway of this compound via FFAR1 and FFAR4.
Experimental Workflow for Handling this compound
This workflow outlines the critical steps for handling this compound in a research setting to maintain its stability and ensure experimental accuracy.
Caption: Recommended experimental workflow for handling this compound.
Experimental Protocol: Stability Assessment by HPLC-UV
This protocol provides a general method for assessing the stability of this compound in a given solvent or buffer over time.
Objective: To quantify the percentage of intact this compound remaining after incubation under specific conditions (e.g., temperature, pH).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Ethanol)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or other modifier
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
Procedure:
-
Preparation of Standard:
-
Prepare a 1 mg/mL stock solution of this compound in the chosen solvent. This will serve as the Time 0 (T=0) reference standard.
-
Immediately dilute this stock to a working concentration (e.g., 50 µg/mL) with the mobile phase and inject it into the HPLC system to determine the initial peak area and retention time.
-
-
Sample Incubation:
-
Using the same 1 mg/mL stock, prepare several identical stability samples in sealed vials.
-
Place these vials under the desired test conditions (e.g., in a 37°C incubator, on a lab bench exposed to light, etc.).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1, 4, 8, 24 hours), remove one vial from the incubation condition.
-
Dilute the sample to the same working concentration as the T=0 standard.
-
Inject the sample into the HPLC system using the same method as the standard.
-
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan (likely ~210-230 nm for fatty acids).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each time point, integrate the peak area of this compound.
-
Calculate the percentage of this compound remaining using the following formula:
% Remaining = (Peak Area at Time=X / Peak Area at Time=0) * 100
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
References
Disclaimer: Icosabutate is a novel compound, and as such, specific instances of assay interference are not yet widely documented in scientific literature. The following troubleshooting guides and FAQs are based on the biochemical properties of this compound as a structurally engineered fatty acid and on established principles of assay interference from lipids and fatty acids in similar analytical methods. These are intended to be proactive, guiding researchers on potential issues and how to investigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a structurally engineered derivative of eicosapentaenoic acid (EPA) developed for the treatment of non-alcoholic steatohepatitis (NASH). As a fatty acid-like molecule, it has the potential to interfere with various assays through several mechanisms:
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Non-specific Binding: Due to its lipophilic nature, this compound may bind to plastic surfaces (e.g., microplates), proteins (e.g., antibodies, enzymes), or other assay components, leading to either sequestration of the compound or steric hindrance.
-
Physical Interference: In assays that rely on light detection (e.g., colorimetric, fluorescent, luminescent, turbidimetric), high concentrations of this compound, especially if not fully solubilized, could cause light scattering or absorption, leading to inaccurate readings.
-
Biological Activity: In cell-based assays, this compound is biologically active and targets free fatty acid receptors FFAR1 and FFAR4.[1][2][3] This can lead to downstream cellular effects that might be misinterpreted as an effect of the co-administered agent under investigation or as general cytotoxicity.
Q2: Which types of assays are most likely to be affected by this compound?
Based on its chemical properties, the following assays may be susceptible to interference:
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Immunoassays (e.g., ELISA): Potential for non-specific binding to antibodies or the plate surface, and interference with antigen-antibody interactions.[4]
-
Enzymatic Assays (e.g., ALT/AST activity assays): Possible direct inhibition or enhancement of enzyme activity, or interference with the detection method (e.g., turbidity in spectrophotometric assays).
-
Cell-Based Assays (e.g., cytotoxicity, proliferation, signaling assays): this compound's own biological effects could mask or alter the effects of other compounds being tested.
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Histological Staining: While less likely, high concentrations in tissue samples could potentially affect staining efficiency or lead to artifacts, although this has not been reported.
Q3: How can I proactively test for potential interference from this compound in my assay?
Before initiating a large-scale study, it is advisable to perform a compound interference test. A general workflow for this is described below and illustrated in the accompanying diagram. The key is to run controls with this compound in the absence of the analyte or biological system of interest to see if it generates a signal or background noise on its own.
Troubleshooting Guides
Issue 1: Inconsistent or High Background Readings in an ELISA for a Fibrosis Biomarker
Possible Cause: this compound may be non-specifically binding to the ELISA plate or to the detection antibodies, or causing turbidity in the sample.
Troubleshooting Steps:
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Run a "Compound Only" Control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment. Follow the entire ELISA procedure. If you observe a signal in these wells, it indicates direct interference.
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Assess Sample Turbidity: Visually inspect the samples after adding this compound. If they appear cloudy, consider centrifugation to pellet any precipitates before adding the sample to the ELISA plate.
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Optimize Blocking and Washing Steps:
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Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA).
-
Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffers to reduce non-specific binding.
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Increase the number of wash steps.
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-
Consider a Different Assay Format: If the interference persists, explore alternative detection methods or assay formats, such as a competitive ELISA if you are using a sandwich ELISA, or a different antibody pair.
| Parameter | Standard Protocol | Troubleshooting Modification 1 | Troubleshooting Modification 2 |
| Blocking Agent | 1% BSA in PBS | 5% BSA in PBS | 1% BSA with 0.05% Tween-20 in PBS |
| Wash Buffer | PBS with 0.05% Tween-20 | PBS with 0.1% Tween-20 | PBS with 0.05% Tween-20 |
| Number of Washes | 3 times | 5 times | 5 times with a 30-second soak step |
Issue 2: Unexpected Results in a Cell-Based Cytotoxicity Assay (e.g., MTT, LDH)
Possible Cause: The observed effect may be due to the intrinsic biological activity of this compound rather than an interference with the assay chemistry. This compound has been shown to have anti-proliferative effects on certain cell types, like hepatic stellate cells.
Troubleshooting Steps:
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Dose-Response Curve for this compound Alone: Determine the effect of this compound on your cell line across a range of concentrations. This will establish a baseline for its biological activity.
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Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is present at the same final concentration in all wells, including the untreated controls.
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Use a Mechanistically Different Viability Assay: If you suspect interference with a specific assay's chemistry (e.g., formazan crystal formation in an MTT assay), validate your findings with an alternative method that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or a fluorescent live/dead stain).
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Time-Course Experiment: Assess cell viability at multiple time points to distinguish between acute effects and longer-term biological responses.
| Assay Type | Principle | Potential this compound Effect |
| MTT/XTT | Measures metabolic activity | Could be influenced by this compound's effects on cellular metabolism. |
| LDH Release | Measures membrane integrity | Less likely to be directly interfered with chemically, but will reflect true cytotoxicity. |
| ATP-based (e.g., CellTiter-Glo) | Measures cellular ATP levels | Could be affected by this compound's impact on cellular energy status. |
| Caspase Activity | Measures apoptosis | Useful for determining if cell death is occurring via apoptosis, which could be a biological effect of this compound. |
Issue 3: Shift in Baseline Absorbance in an ALT/AST Enzymatic Assay
Possible Cause: High concentrations of this compound may cause turbidity in the reaction mixture, leading to light scattering and an artificially high absorbance reading.
Troubleshooting Steps:
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Sample Blank: For each sample containing this compound, prepare a parallel reaction mixture that includes the sample and all reagents except the enzyme substrate (e.g., α-ketoglutarate). The absorbance of this blank should be subtracted from the test sample's absorbance.
-
Sample Pre-treatment: If samples are visibly lipemic, consider a lipid-clearing method. High-speed centrifugation can help to separate a lipid layer.
-
Dilution: If the this compound concentration is high, diluting the sample may reduce the interference to a negligible level, provided the analyte of interest remains within the detection range of the assay.
-
Alternative Wavelength: If your instrument allows, measuring at a secondary wavelength where the analyte does not absorb but where light scattering is present can sometimes be used for correction.
Detailed Experimental Protocols
Protocol 1: General Workflow for Assessing Compound Interference in an ELISA
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Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to match the final concentrations that will be used in the experiment.
-
-
Assay Setup:
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Test Wells: Your experimental samples containing the analyte of interest and this compound.
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Analyte Control Wells: Samples with the analyte but without this compound.
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This compound Interference Control Wells: Samples with this compound at the various test concentrations but without the analyte .
-
Blank Wells: Assay buffer only.
-
-
Procedure:
-
Coat, block, and wash the ELISA plate according to your standard protocol.
-
Add the samples and controls to the appropriate wells.
-
Incubate and proceed with the addition of detection antibodies and substrate as per the protocol.
-
-
Data Analysis:
-
Subtract the average absorbance of the Blank Wells from all other readings.
-
Compare the signal from the "this compound Interference Control Wells" to the blank. A signal significantly above the blank indicates direct interference.
-
Compare the signal from the "Test Wells" to the "Analyte Control Wells". A significant difference may indicate either a true biological effect on the analyte levels or an enhancement/suppression of the assay signal.
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Protocol 2: Sirius Red Staining for Collagen in Tissue Sections
This protocol is for the visualization of collagen fibers, a key marker of fibrosis. While direct interference from this compound is not documented, adherence to a rigorous protocol is essential for reliable results.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid).
-
Stain sections in Picro-Sirius Red solution for 60 minutes. This ensures equilibrium staining.
-
(Optional) For nuclear counterstaining, slides can be stained with Weigert's hematoxylin for 8 minutes before the Picro-Sirius Red step, followed by a 10-minute wash in running tap water.
-
-
Washing and Dehydration:
-
Wash slides in two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate through three changes of 100% ethanol for 2 minutes each.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
-
Results:
-
Collagen fibers will be stained red.
-
Muscle and cytoplasm will be stained yellow.
-
When viewed under polarized light, thick type I collagen fibers appear yellow-orange, while thinner type III collagen fibers appear green.
-
Visualizations
Caption: Signaling pathway of this compound via FFAR1 and FFAR4 receptors.
Caption: Experimental workflow for testing potential assay interference.
Caption: Decision tree for troubleshooting this compound-related assay issues.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. For Better or Worse: FFAR1 and FFAR4 Signaling in Cancer and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Icosabutate in experiments
Icosabutate Experimental Technical Support Center
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this compound. Our goal is to help you mitigate potential off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oral, liver-targeted, structurally-engineered derivative of eicosapentaenoic acid (EPA).[1][2] Its primary mechanism of action is as an agonist for free fatty acid receptor 1 (FFAR1) and free fatty acid receptor 4 (FFAR4).[3][4] This dual agonism allows it to regulate key pathways involved in glycemic control, hepatic inflammation, and fibrosis.[3]
Q2: How does this compound differ from standard omega-3 fatty acids like EPA?
A2: Unlike naturally occurring omega-3 fatty acids, this compound has been structurally modified to resist common metabolic pathways. Specifically, it is designed to resist β-oxidation (being used as an energy source) and incorporation into complex lipids like triglycerides. These modifications lead to higher concentrations of the active, non-esterified drug in the liver, enhancing its ability to target receptors and pathways relevant to non-alcoholic steatohepatitis (NASH). In preclinical models, unmodified EPA had minimal effects and even worsened fibrosis in one instance, while this compound demonstrated significant anti-inflammatory and anti-fibrotic efficacy.
Q3: What are the expected on-target effects of this compound in experimental models?
A3: this compound is expected to produce several beneficial effects related to its mechanism of action. In preclinical models, it has been shown to reduce liver fibrosis, microvesicular steatosis, and hepatic inflammation. It also attenuates the accumulation of lipotoxic lipids, reduces oxidative stress, and downregulates pro-inflammatory gene expression, including the NF-κB pathway. Furthermore, it improves insulin sensitivity and glycemic control.
Q4: What are the known side effects or unexpected clinical observations with this compound?
A4: In clinical trials, this compound has been generally safe and well-tolerated. The most frequently reported treatment-related adverse events were mild to moderate nausea and diarrhea. Notably, this compound's anti-fibrotic and anti-inflammatory effects occur independently of changes in body weight or liver fat content, which distinguishes its mechanism from some other NASH therapies.
Q5: My experiment yielded an unexpected result. How do I begin to determine if it's a true off-target effect?
A5: First, verify the integrity of your experimental setup, including reagent quality, cell line authentication, and adherence to the protocol. Second, perform a dose-response experiment; off-target effects may only appear at concentrations significantly higher than the EC50/IC50 for on-target activity. Finally, consult the troubleshooting guide below and consider implementing a systematic off-target identification workflow.
Troubleshooting Unexplained Experimental Results
This guide provides a systematic approach to diagnosing unexpected outcomes in your experiments with this compound.
| Observed Problem | Potential Cause / Troubleshooting Step |
| High Cell Toxicity or Apoptosis | 1. Confirm Concentration: Is the concentration of this compound used far in excess of its effective range for FFAR1/4 activation? Perform a dose-response curve to determine the therapeutic window. 2. Check Solvent Effects: Ensure the vehicle control (e.g., DMSO) is at a non-toxic concentration. 3. Assess Oxidative Stress: Although this compound is engineered to resist peroxidation, some experimental systems may be highly sensitive. Measure markers of oxidative stress like the GSH/GSSG ratio. |
| Contradictory Results (e.g., Increased Lipid Accumulation) | 1. Verify Cell Model: Ensure the cell line used expresses FFAR1 and FFAR4. This compound's primary effects are receptor-mediated. 2. Analyze Lipid Species: this compound has been shown to specifically reduce highly unsaturated and lipotoxic diacylglycerol (DAG) and triacylglycerol (TAG) species. A general lipid stain may not capture these specific changes. Consider using lipidomics analysis. 3. Review On-Target Pathway: this compound's mechanism does not directly reduce overall liver fat. Its primary benefits are on inflammation and fibrosis. |
| Modulation of an Unexpected Signaling Pathway | 1. In Silico Screening: Use computational tools to predict potential off-target interactions for the this compound structure. This can provide a list of candidate proteins or pathways for further investigation. 2. Competitive Binding Assays: Use a labeled ligand for the unexpected target and test whether this compound can compete for binding. 3. Use a Negative Control: If possible, use a structurally similar but inactive analogue of this compound to see if the unexpected effect persists. |
Quantitative Data from Clinical & Preclinical Studies
Table 1: Key Efficacy Results from the ICONA Phase 2b Clinical Trial
| Endpoint | Patient Population | Placebo | This compound 300 mg | This compound 600 mg | Citation(s) |
| ≥1-Stage Fibrosis Improvement | All Patients (F1-F3) | 11.3% | 29.3% | 23.9% | |
| ≥1-Stage Fibrosis Improvement | Patients with F2-F3 Fibrosis | 13.0% | 30.8% | 28.3% | |
| ≥1-Stage Fibrosis Improvement | Patients with Type 2 Diabetes | 0% | 28.6% | 21.2% | |
| NASH Resolution & ≥2-point NAS decrease | Patients with Type 2 Diabetes | 4.3% | - | 35.5% |
Table 2: Effect of this compound on Key Biomarkers
| Biomarker | Effect Observed | Note | Citation(s) |
| ALT, AST, GGT | Marked Decrease | Markers of liver injury were significantly reduced. | |
| hsCRP | Significant Decrease | A key marker of systemic inflammation. | |
| PRO-C3 | Significant Decrease | A marker related to collagen type III formation and fibrosis. | |
| HbA1c | ~1% Placebo-Adjusted Decrease | In diabetic patients with baseline HbA1c ≥6.5%. | |
| Atherogenic Lipids (TAG, LDL-C) | Significant Decrease | Reduces plasma triglycerides and cholesterol. |
Detailed Experimental Protocols
Protocol 1: Off-Target Liability Assessment via In Silico & In Vitro Screening
Objective: To proactively identify and validate potential off-target interactions of this compound.
Methodology:
-
Computational Prediction (In Silico):
-
Submit the chemical structure of this compound to multiple web-based prediction tools (e.g., SwissTargetPrediction, SuperPred).
-
These tools work by comparing the structure of the query molecule to libraries of known ligands for a wide range of biological targets.
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Compile a list of the top 20-50 predicted off-targets, prioritizing kinases, GPCRs, and nuclear receptors.
-
-
Panel Screening (In Vitro):
-
Engage a contract research organization (CRO) or use an in-house platform to perform a broad off-target panel screen (e.g., a Eurofins SafetyScreen panel).
-
Screen this compound at a fixed concentration (typically 1-10 µM) against hundreds of targets.
-
Focus on any "hits" that show >50% inhibition or activation.
-
-
Validation and Selectivity:
-
For any validated hits from the panel screen or high-confidence predictions from the in silico step, perform a full dose-response curve to determine the IC50 or EC50.
-
Compare the off-target IC50/EC50 to the on-target potency for FFAR1 and FFAR4. A selectivity window of >100-fold is generally considered favorable.
-
Protocol 2: Confirming On-Target Action via FFAR Knockdown
Objective: To confirm that a specific biological effect is mediated by FFAR1/4 and is not an off-target phenomenon.
Methodology:
-
Cell Line Selection: Choose a relevant cell line (e.g., hepatic stellate cells, macrophages) that endogenously expresses FFAR1 and/or FFAR4.
-
Gene Silencing:
-
Transfect the cells with either siRNA or a CRISPR-Cas9 system targeting FFAR1 and FFAR4.
-
Include a non-targeting scramble siRNA/sgRNA as a negative control.
-
Culture cells for 48-72 hours to allow for knockdown of the target genes.
-
-
Validation of Knockdown:
-
Harvest a subset of cells from each group and confirm successful knockdown of FFAR1 and FFAR4 mRNA (via RT-qPCR) or protein (via Western Blot or Flow Cytometry).
-
-
This compound Treatment:
-
Treat the knockdown cells and control cells with this compound at a relevant concentration.
-
Include a vehicle control for all cell groups.
-
-
Endpoint Analysis:
-
Measure the biological endpoint of interest (e.g., expression of a pro-inflammatory cytokine, a marker of fibrosis).
-
Expected Result: If the effect is on-target, its magnitude will be significantly blunted or completely abrogated in the FFAR1/4 knockdown cells compared to the control cells. If the effect persists in the knockdown cells, it is likely mediated by an off-target mechanism.
-
Visualizations: Pathways and Workflows
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Dual targeting of hepatic fibrosis and atherogenesis by this compound, an engineered eicosapentaenoic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structurally engineered fatty acid, this compound, suppresses liver inflammation and fibrosis in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Icosabutate Clinical Development for NASH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icosabutate in the context of Nonalcoholic Steatohepatitis (NASH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in NASH?
This compound is an orally administered, structurally engineered derivative of eicosapentaenoic acid (EPA).[1][2] Its structural modifications are designed to increase its stability against oxidation and limit its use as an energy source, thereby enhancing its therapeutic effects.[3][4][5] this compound targets the liver and acts as a dual agonist for free fatty acid receptor 1 (FFAR1) and 4 (FFAR4). Activation of these receptors is believed to regulate key pathways involved in hepatic inflammation, fibrosis, and glycemic control. The drug is designed to achieve these anti-inflammatory and anti-fibrotic effects without directly causing changes in body weight or liver fat content.
Q2: What were the primary challenges observed in the Phase 2b ICONA clinical trial for this compound in NASH?
The main challenge in the Phase 2b ICONA trial was that this compound did not meet its primary endpoint of NASH resolution without worsening of fibrosis in the overall study population. However, the trial did show a statistically significant improvement in liver fibrosis, which is considered a clinically relevant endpoint in NASH drug development.
Q3: Were there any specific patient populations that showed a more promising response to this compound?
Yes, a subgroup analysis of the ICONA trial revealed a significant treatment effect in NASH patients who also have Type 2 Diabetes (T2D). In this subpopulation, the 600 mg dose of this compound led to a statistically significant increase in the proportion of patients achieving NASH resolution without worsening of fibrosis. This suggests that patients with T2D may be a key target population for this compound therapy.
Q4: What were the main safety and tolerability findings for this compound in the ICONA trial?
This compound was generally reported to be safe and well-tolerated. The most commonly reported treatment-emergent adverse events were mild to moderate nausea and diarrhea. Importantly, there were no reports of drug-induced liver injury.
Troubleshooting Guide for Preclinical and Clinical Researchers
Issue 1: Difficulty in replicating the anti-fibrotic effects of this compound in a preclinical model.
-
Possible Cause: The choice of preclinical model may not accurately reflect the metabolic and inflammatory state of human NASH.
-
Troubleshooting Steps:
-
Model Selection: Ensure the use of a relevant animal model that develops progressive fibrosis. The amylin liver NASH (AMLN) diet-fed ob/ob mouse model has been used successfully to demonstrate the anti-fibrotic effects of this compound.
-
Dose and Duration: Verify that the dosage and treatment duration are appropriate for the chosen model. In the AMLN ob/ob mouse model, this compound was shown to be effective at reducing hepatic fibrosis.
-
Endpoint Analysis: Utilize comprehensive histological and molecular analyses to assess fibrosis. This should include quantification of collagen deposition and expression of fibrotic markers.
-
Issue 2: Observing high variability in biomarker responses to this compound treatment.
-
Possible Cause: Baseline patient characteristics can significantly influence treatment response.
-
Troubleshooting Steps:
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Patient Stratification: Analyze data based on relevant patient subgroups. The ICONA trial data indicates that patients with Type 2 Diabetes and those with higher baseline levels of inflammation and fibrosis markers (like ALT, PRO-C3, and hsCRP) showed a more pronounced response to this compound.
-
Biomarker Selection: Focus on a panel of biomarkers that reflect different aspects of NASH pathology, including inflammation, liver injury, and fibrosis. The ICONA trial showed significant improvements in ALT, AST, GGT, ELF score, and PRO-C3.
-
Data from the Phase 2b ICONA Trial
Table 1: Efficacy of this compound in the Overall Population of the ICONA Trial
| Endpoint | Placebo | This compound (300 mg) | This compound (600 mg) | p-value (600mg vs Placebo) |
| NASH Resolution without Worsening of Fibrosis | 11.9% | - | 25.8% | 0.03 |
| Fibrosis Improvement of at least one stage | 11.3% | 29.3% | - | - |
Data synthesized from multiple sources.
Table 2: Efficacy of this compound in NASH Patients with Type 2 Diabetes (Subgroup Analysis)
| Endpoint | Placebo | This compound (300 mg) | This compound (600 mg) | p-value (vs Placebo) |
| NASH Resolution without Worsening of Fibrosis | 8.7% | - | 35.5% | 0.02 |
| NASH Resolution without Worsening of Fibrosis and ≥2-point decrease in NAS | 4.3% | - | 35.5% | 0.007 |
| ≥1-stage Fibrosis Improvement without Worsening of NASH | 0% | 28.6% | 19.4% | 0.005 (300mg), 0.02 (600mg) |
Data synthesized from NorthSea Therapeutics press release.
Experimental Protocols
Protocol 1: Assessment of Liver Histology in Clinical Trials
-
Biopsy Collection: Obtain liver biopsy samples at baseline and at the end of the treatment period (e.g., 52 weeks).
-
Histological Staining: Process the biopsy tissue and perform staining with hematoxylin and eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.
-
Scoring: A central pathologist, blinded to treatment allocation, should score the biopsies for the NAFLD Activity Score (NAS) and fibrosis stage.
Protocol 2: Measurement of Non-Invasive Biomarkers of Liver Injury and Fibrosis
-
Sample Collection: Collect blood samples at specified time points throughout the study.
-
Biomarker Analysis: Measure levels of the following biomarkers:
-
Liver Enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Gamma-glutamyl transferase (GGT).
-
Fibrosis Markers: Enhanced Liver Fibrosis (ELF) score, Pro-collagen type III N-terminal propeptide (PRO-C3).
-
Inflammation Marker: High-sensitivity C-reactive protein (hsCRP).
-
-
Data Analysis: Compare the changes in biomarker levels from baseline to end-of-treatment between the this compound and placebo groups.
Visualizations
References
- 1. This compound Latest Phase 2b Interim Data Show Significant Decreases in NASH and Fibrosis Biomarkers Independent of Fibrosis Stage and Disease Severity - BioSpace [biospace.com]
- 2. Dual targeting of hepatic fibrosis and atherogenesis by this compound, an engineered eicosapentaenoic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A structurally engineered fatty acid, this compound, suppresses liver inflammation and fibrosis in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: targeting metabolic and inflammatory pathways for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
Icosabutate in the MASH Treatment Arena: A Comparative Analysis of FFAR Agonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of icosabutate, a dual free fatty acid receptor (FFAR) 1 and 4 agonist, with other therapeutic alternatives for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD), presents a significant therapeutic challenge due to its complex pathophysiology involving metabolic dysregulation, inflammation, and fibrosis.[1] A variety of pharmacological agents are under investigation, targeting different pathways implicated in MASH pathogenesis. Among these are FFAR agonists, designed to leverage the roles of free fatty acid receptors in metabolic and inflammatory processes.
This compound, an oral, liver-targeted, structurally engineered eicosapentaenoic acid (EPA) derivative, acts as a dual agonist for FFAR1 (GPR40) and FFAR4 (GPR120).[2] This dual agonism is intended to address both hepatic inflammation and fibrosis, key drivers of MASH progression.
This compound: Clinical Performance in MASH
The primary clinical evidence for this compound in MASH comes from the Phase 2b ICONA trial. While the trial did not meet its primary endpoint of MASH resolution without worsening of fibrosis, it demonstrated statistically significant improvements in liver fibrosis, a critical endpoint in MASH clinical trials.
ICONA Phase 2b Trial: Key Efficacy Data
The ICONA trial was a 52-week, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in patients with biopsy-confirmed MASH and fibrosis stages F1-F3.[3]
| Endpoint | Placebo | This compound 300 mg | This compound 600 mg |
| MASH Resolution without Worsening of Fibrosis | 14.5% | 19.0% | 23.9% (p=0.13 vs placebo) |
| ≥1-Stage Fibrosis Improvement without Worsening of MASH | 11.3% | 29.3% | 23.9% |
| Fibrosis Improvement in F2/F3 Patients | 13.0% | 30.8% (p=0.036 vs placebo) | 28.3% (p=0.065 vs placebo) |
| Fibrosis Improvement in Patients with Type 2 Diabetes | 0% | 28.6% (p=0.003 vs placebo) | 21.2% (p=0.013 vs placebo) |
Data sourced from the ICONA Phase 2b clinical trial.[4][5]
Experimental Protocol: ICONA Phase 2b Trial
-
Study Design: A multicenter, 52-week, randomized, placebo-controlled trial.
-
Patient Population: Patients with biopsy-confirmed MASH and fibrosis stages F1-F3.
-
Intervention: Patients were randomized (1:1:1) to receive once-daily oral this compound 300 mg, 600 mg, or placebo.
-
Primary Efficacy Endpoint: The proportion of patients with MASH resolution with no worsening of fibrosis in the 600 mg arm.
-
Secondary Efficacy Endpoints: Histological improvement in fibrosis, changes in biomarkers of liver injury, inflammation, and metabolic parameters.
The FFAR Signaling Pathway in Hepatocytes
This compound exerts its effects through the activation of FFAR1 and FFAR4. These G protein-coupled receptors, upon binding to fatty acid ligands, initiate downstream signaling cascades that influence inflammation and metabolic processes within the liver.
Comparative Landscape of MASH Therapies
A direct comparison of this compound with other FFAR agonists in late-stage clinical development for MASH is challenging due to the limited number of such agents. Several FFAR1 agonists, such as fasiglifam (TAK-875), were discontinued due to liver safety concerns. Therefore, a broader comparison with other prominent MASH therapeutic classes is necessary to contextualize the potential of this compound.
| Drug Class | Example(s) | Mechanism of Action | Key Clinical Trial Efficacy Highlights (vs. Placebo) |
| FFAR Agonist | This compound | Dual FFAR1/FFAR4 agonist | Significant improvement in fibrosis, particularly in patients with F2/F3 fibrosis and type 2 diabetes. |
| THR-β Agonist | Resmetirom | Selective thyroid hormone receptor-β agonist | MASH resolution and fibrosis improvement. |
| GLP-1 Receptor Agonist | Semaglutide, Tirzepatide | Glucagon-like peptide-1 receptor agonism (Tirzepatide also has GIP agonism) | MASH resolution and weight loss; some evidence of fibrosis improvement. |
| Pan-PPAR Agonist | Lanifibranor | Agonist for PPAR-α, -δ, and -γ | MASH resolution and fibrosis improvement. |
| FXR Agonist | Obeticholic Acid | Farnesoid X receptor agonist | Improvement in fibrosis, but development for MASH was halted due to an unfavorable risk-benefit profile. |
Experimental Workflow for MASH Clinical Trials
The general workflow for a Phase 2/3 clinical trial investigating a new therapeutic for MASH involves several key stages, from patient screening to endpoint analysis.
Conclusion
This compound, as a dual FFAR1/FFAR4 agonist, represents a unique mechanistic approach to MASH treatment, with clinical data demonstrating a significant impact on fibrosis, a key predictor of long-term outcomes. While it did not meet the endpoint of MASH resolution in its Phase 2b trial, its anti-fibrotic effects, particularly in patients with more advanced fibrosis and type 2 diabetes, are promising. The broader MASH therapeutic landscape is diverse, with several other mechanisms showing efficacy in both MASH resolution and fibrosis improvement. The future of MASH therapy will likely involve a multi-faceted approach, potentially including combination therapies that target different aspects of this complex disease. Further studies are needed to fully elucidate the positioning of FFAR agonists like this compound within this evolving treatment paradigm.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Potential therapeutic strategies for MASH: from preclinical to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Fibrotic Efficacy of Icosabutate and Obeticholic Acid
In the landscape of therapies for metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), the reduction of liver fibrosis remains a critical endpoint for regulatory approval and clinical benefit. Fibrosis progression is a key driver of liver-related morbidity and mortality. This guide provides an objective comparison of two distinct therapeutic agents, Icosabutate and Obeticholic acid, focusing on their anti-fibrotic effects, mechanisms of action, and supporting data from key clinical trials.
Overview and Mechanism of Action
This compound and Obeticholic acid employ different signaling pathways to exert their anti-fibrotic effects.
-
This compound is a structurally engineered, orally available agonist of free fatty acid receptors 1 and 4 (FFAR1 and FFAR4)[1]. Its design allows for targeted delivery to the liver while resisting metabolic breakdown for energy use[1]. The activation of FFAR1 and FFAR4 is believed to regulate hepatic inflammation, fibrosis, and glycemic control[1]. Notably, preclinical and clinical data suggest that this compound's anti-fibrotic and anti-inflammatory effects occur independently of reductions in liver fat or body weight, pointing to a distinct mechanism of action[1][2]. Studies in animal models indicate that this compound attenuates hepatic fibrosis by downregulating the arachidonic acid cascade.
-
Obeticholic Acid (OCA) is a potent, selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestines. FXR is a master regulator of bile acid, lipid, and glucose metabolism. OCA's activation of FXR is approximately 100-fold more intense than that of the natural ligand, chenodeoxycholic acid. This activation confers anti-cholestatic, hepato-protective, anti-inflammatory, and anti-fibrotic properties. The anti-fibrotic mechanism involves the suppression of inflammatory pathways, such as the NLRP3 inflammasome, and direct effects on hepatic stellate cells, the primary collagen-producing cells in the liver.
Signaling Pathway Diagrams
Preclinical Evidence
Head-to-head comparisons in animal models provide foundational insights into the relative efficacy of therapeutic agents.
| Study Parameter | This compound | Obeticholic Acid | Animal Model | Key Findings | Reference |
| Hepatic Fibrosis | Significant reduction | Compared against | AMLN ob/ob mice | This compound significantly reduced hepatic fibrosis and myofibroblast content. | ,, |
| Mechanism | Downregulation of arachidonic acid cascade, reduced hepatic oxidized phospholipids and apoptosis. | Not detailed in this study | AMLN ob/ob mice | This compound's anti-fibrotic effect was linked to reduced lipotoxicity and apoptosis. | ,, |
| Anti-inflammatory | Reduced hepatic inflammation | Showed anti-inflammatory effects | High-fat/cholesterol-fed APOE*3Leiden.CETP mice | Both agents showed anti-inflammatory effects, but only this compound demonstrated anti-fibrotic effects in this specific model. |
Experimental Protocols: Preclinical Mouse Model
A frequently cited preclinical model is the amylin liver NASH (AMLN) diet-fed ob/ob mouse.
-
Model: Male ob/ob mice are used, which have a genetic predisposition to obesity and insulin resistance.
-
Diet: Mice are fed a diet high in fat (trans-fat), cholesterol, and fructose (AMLN diet) for a specified period (e.g., 14 weeks) to induce steatohepatitis and fibrosis.
-
Confirmation: A baseline liver biopsy is often performed to confirm the presence of NASH and fibrosis (e.g., stage F2-F3) before treatment initiation.
-
Treatment: Animals are randomized to receive a vehicle (control), this compound, or a comparator drug (like OCA) orally, once daily, for a defined treatment period (e.g., 8 weeks).
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and liver tissue is collected.
-
Histology: Liver sections are stained (e.g., with Sirius Red for collagen) to quantify the fibrosis area.
-
Biomarker Analysis: Liver tissue is analyzed for markers of inflammation (e.g., gene expression of cytokines), myofibroblast activation (e.g., α-SMA), and lipid species.
Clinical Trial Performance in MASH/NASH
The most robust comparisons come from late-stage clinical trials. This compound's key trial is the Phase 2b ICONA study, while Obeticholic acid's pivotal trials include the Phase 3 REGENERATE and Phase 2b FLINT studies.
Table 1: Comparison of Phase 2/3 Clinical Trial Results on Fibrosis Improvement
| Parameter | This compound (ICONA Trial) | Obeticholic Acid (REGENERATE Trial) |
| Trial Phase | Phase 2b | Phase 3 |
| Population | Biopsy-confirmed MASH, Fibrosis F1-F3 | Biopsy-confirmed NASH, Fibrosis F2-F3 |
| Treatment Duration | 52 weeks | 18-month interim analysis & 48-month final analysis |
| Dosage(s) | 300 mg, 600 mg daily | 10 mg, 25 mg daily |
| Primary Endpoint Met? | No (MASH resolution w/o worsening fibrosis) | No (NASH resolution endpoint not met) |
| Endpoint: ≥1 Stage Fibrosis Improvement (No Worsening of NASH) | ||
| Placebo | 13% (F2-F3, conventional) | 9.6% - 12% (18-mo analysis) / 11.8% (48-mo analysis) |
| Low Dose | 30.8% (300 mg, F2-F3, p=0.036) | 18% (10 mg, p=0.045 at 18 mo) / 18.5% (p=0.0004 at 48 mo) |
| High Dose | 28.3% (600 mg, F2-F3, p=0.065) | 23.1% (25 mg, p=0.0002 at 18 mo) / 20.8% (p<0.001 at 48 mo) |
| AI-Assisted Pathology (≥1 Stage Fibrosis Improvement) | ||
| Placebo | 25.7% (qFibrosis) | Not reported in the same manner. |
| High Dose | 49.2% (600 mg, p=0.02 vs placebo, qFibrosis) | Not reported in the same manner. |
| Most Common Adverse Event | Nausea, diarrhea | Pruritus (itching) |
Experimental Protocols: Clinical Trial Design
The ICONA and REGENERATE trials followed similar, rigorous designs typical for MASH/NASH studies.
-
Patient Selection: Patients are screened based on clinical criteria for MASH, often including metabolic risk factors. A baseline liver biopsy is mandatory to histologically confirm a qualifying NAFLD Activity Score (NAS) and fibrosis stage (e.g., F1-F3 for ICONA, F2-F3 for REGENERATE).
-
Randomization: Eligible patients are randomly assigned in a double-blind fashion to receive one of the drug doses or a matching placebo, typically taken orally once per day.
-
Treatment and Monitoring: Patients receive the assigned treatment for a long duration (52 weeks for ICONA, 18+ months for REGENERATE). Throughout the trial, they are monitored for safety via adverse event reporting and laboratory tests. Non-invasive markers of liver health are also tracked.
-
Endpoint Biopsy: A second liver biopsy is performed at the end of the treatment period.
-
Data Analysis: The proportion of patients in each group meeting the primary and key secondary endpoints (e.g., ≥1 stage improvement in fibrosis without worsening of NASH) is statistically compared.
Summary and Conclusion
Both this compound and Obeticholic acid have demonstrated statistically significant anti-fibrotic effects in patients with MASH/NASH, though through different mechanisms of action.
-
Obeticholic Acid (FXR Agonist): As the subject of a large Phase 3 trial, OCA has a substantial dataset supporting its ability to reverse fibrosis. The REGENERATE trial showed that the 25 mg dose led to a significant improvement in fibrosis in nearly a quarter of patients with F2/F3 fibrosis after 18 months, a result that was sustained in the final analysis. However, its development for MASH was ultimately halted. Its primary liability is the high incidence of dose-dependent pruritus, which can lead to treatment discontinuation, and concerns about its effects on lipid profiles.
References
A Comparative Analysis of Icosabutate and Long-Chain Omega-3 Fatty Acids in Modulating Lipid Profiles and Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy Supported by Experimental Data.
This guide provides a comprehensive comparison of the efficacy of icosabutate, a novel structurally engineered fatty acid, and traditional long-chain omega-3 fatty acids (eicosapentaenoic acid [EPA] and docosahexaenoic acid [DHA]). The analysis focuses on their respective mechanisms of action, effects on lipid parameters, and modulation of inflammatory pathways, supported by data from key clinical trials.
At a Glance: Key Efficacy Parameters
The following tables summarize the quantitative data from clinical trials, offering a comparative overview of the effects of this compound and long-chain omega-3 fatty acids on various biomarkers.
Table 1: Effects on Lipid Profile
| Parameter | This compound (600 mg/day) | Long-Chain Omega-3 Fatty Acids (EPA/DHA Formulations) |
| Triglycerides (TG) | ↓ 27.0% (p < 0.001)[1] | ↓ 25-30% (at 4g/day)[2] |
| Non-HDL Cholesterol (non-HDL-C) | ↓ 9.2% (between-group difference of -7.4%, p = 0.02)[1] | Variable effects |
| Very-Low-Density Lipoprotein Cholesterol (VLDL-C) | ↓ 31.5% (p < 0.001)[1] | Markedly lowers VLDL-C in hyperlipidemic subjects[2] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | No significant change (0.5%, p = 0.87) | May increase LDL-C, particularly with DHA-containing formulations |
| High-Density Lipoprotein Cholesterol (HDL-C) | ↑ 10.2% (p < 0.001) | No significant or consistent effect |
| Apolipoprotein C-III (apo C-III) | ↓ 22.5% (p < 0.001) | Data not consistently reported across studies |
Table 2: Effects on Inflammatory and Liver Biomarkers
| Parameter | This compound | Long-Chain Omega-3 Fatty Acids |
| High-Sensitivity C-Reactive Protein (hsCRP) | ↓ 17.9% (p = 0.0213) in patients with baseline hsCRP ≥ 2.0 mg/L | Significant reduction observed in some studies |
| Liver Fibrosis Improvement (in MASH patients) | Significant improvement observed in the ICONA trial | Not a primary endpoint in most cardiovascular outcome trials |
| Alanine Aminotransferase (ALT) | Rapid normalization in patients with elevated levels | Data not consistently reported in this context |
| Gamma-Glutamyl Transferase (GGT) | Rapid normalization in patients with elevated levels | Data not consistently reported in this context |
| Aspartate Aminotransferase (AST) | Rapid normalization in patients with elevated levels | Data not consistently reported in this context |
Detailed Experimental Protocols
This compound: The ICONA Trial
The ICONA (this compound in NASH) trial was a Phase 2b, multicenter, 52-week, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with metabolic dysfunction-associated steatohepatitis (MASH) and mild to severe fibrosis (F1-F3).
-
Patient Population : Adults with biopsy-confirmed MASH with a Non-alcoholic Fatty Liver Disease Activity Score (NAS) of ≥ 4 (with at least 1 point in each component of steatosis, lobular inflammation, and ballooning) and liver fibrosis stage F1 to F3.
-
Intervention : Patients were randomized in a 1:1:1 ratio to receive once-daily oral this compound 300 mg, 600 mg, or placebo.
-
Primary Efficacy Endpoint : The proportion of patients with MASH resolution with no worsening of fibrosis in the 600 mg arm.
-
Key Secondary Endpoints : Included assessment of fibrosis improvement and changes in biomarkers of liver injury and inflammation.
Long-Chain Omega-3 Fatty Acids: The REDUCE-IT and STRENGTH Trials
The REDUCE-IT (Reduction of Cardiovascular Events with Icosapent Ethyl–Intervention Trial) and STRENGTH (Long-Term Outcomes Study to Assess Statin Residual Risk with Epanova in High Cardiovascular Risk Patients with Hypertriglyceridemia) trials were large-scale cardiovascular outcome studies.
-
REDUCE-IT Protocol :
-
Patient Population : Statin-treated patients with elevated triglycerides (135–499 mg/dL) and either established cardiovascular disease or diabetes plus other risk factors.
-
Intervention : 4 g/day of icosapent ethyl (a highly purified ethyl ester of EPA) or placebo.
-
Primary Endpoint : Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina.
-
-
STRENGTH Protocol :
-
Patient Population : Statin-treated patients at high cardiovascular risk with hypertriglyceridemia and low levels of HDL-C.
-
Intervention : A combination of EPA and DHA (omega-3 carboxylic acids) at a dose of 4 g/day or corn oil placebo.
-
Primary Endpoint : Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, and hospitalization for unstable angina.
-
Signaling Pathways and Mechanisms of Action
This compound: A Dual FFAR1 and FFAR4 Agonist
This compound is a structurally engineered fatty acid designed to resist oxidation and preferentially target the liver. Its primary mechanism of action is the activation of Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Free Fatty Acid Receptor 4 (FFAR4 or GPR120). Activation of these receptors on various cell types, including hepatocytes and immune cells, leads to a cascade of downstream signaling events that regulate inflammation and metabolism.
Long-Chain Omega-3 Fatty Acids: Modulation of Inflammatory Pathways
Long-chain omega-3 fatty acids, particularly EPA and DHA, exert their anti-inflammatory effects through multiple mechanisms. A key pathway involves their interaction with GPR120, leading to the inhibition of the pro-inflammatory transcription factor NF-κB. This, in turn, reduces the production of inflammatory cytokines.
Discussion and Conclusion
This compound and long-chain omega-3 fatty acids both demonstrate significant efficacy in modulating lipid profiles and inflammatory markers, albeit through distinct primary mechanisms and with different molecular targets.
This compound, as a structurally engineered fatty acid, exhibits a targeted effect on the liver and acts as a potent agonist of FFAR1 and FFAR4. Clinical data suggests it effectively reduces triglycerides, non-HDL-C, and VLDL-C without adversely affecting LDL-C levels, and may improve liver fibrosis in patients with MASH. Its targeted action and resistance to beta-oxidation may offer advantages in specific therapeutic areas.
Traditional long-chain omega-3 fatty acids, particularly high-dose EPA, have shown proven benefits in reducing cardiovascular events in high-risk patients, as demonstrated in the REDUCE-IT trial. Their primary lipid-modifying effect is a potent reduction in triglycerides, although formulations containing DHA may lead to an increase in LDL-C. The anti-inflammatory effects of omega-3 fatty acids are well-documented and are mediated through pathways such as the GPR120-NF-κB axis.
The choice between this compound and long-chain omega-3 fatty acids will likely depend on the specific therapeutic goal. For patients with MASH and liver fibrosis, this compound presents a promising targeted approach. For cardiovascular risk reduction in patients with hypertriglyceridemia, high-dose EPA has a strong evidence base.
Further head-to-head comparative studies are warranted to directly assess the relative efficacy and safety of this compound versus different formulations of long-chain omega-3 fatty acids across a range of metabolic and inflammatory conditions.
References
Validating the Long-Term Safety Profile of Icosabutate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety profile of Icosabutate with alternative therapies for similar indications, supported by experimental data from key clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential and safety of this compound.
Executive Summary
This compound, a novel, orally administered, structurally engineered fatty acid, acts as a dual agonist for free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). Its primary indication under investigation is for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). Earlier studies also explored its efficacy in treating hypertriglyceridemia. This guide compares the long-term safety profile of this compound with two established therapeutic classes used for managing conditions with overlapping metabolic features: fibrates (specifically fenofibrate) and prescription omega-3 fatty acids.
Overall, this compound has demonstrated a generally favorable safety and tolerability profile in clinical trials up to 52 weeks. The most frequently reported adverse events are mild to moderate gastrointestinal issues. A detailed comparison with fenofibrate and prescription omega-3 fatty acids reveals distinct safety considerations for each therapeutic class.
Comparative Safety Profile: this compound vs. Alternatives
The following tables summarize the quantitative data on treatment-emergent adverse events (TEAEs) from major clinical trials for this compound, fenofibrate, and prescription omega-3 fatty acids.
Table 1: Long-Term Safety Profile of this compound (ICONA Trial)
| Adverse Event | This compound 300 mg (n=58) | This compound 600 mg (n=67) | Placebo (n=62) |
| Any TEAE | N/A | N/A | N/A |
| Nausea | More frequently reported than placebo | More frequently reported than placebo | N/A |
| Diarrhea | More frequently reported than placebo | More frequently reported than placebo | N/A |
| Drug-induced Liver Injury | No reports | No reports | No reports |
Note: Specific percentages for TEAEs in the ICONA trial were not publicly available in the search results. The trial reported that nausea and diarrhea were the most common adverse events, occurring more frequently in the this compound arms than in the placebo arm. The treatment was generally safe and well-tolerated.[1]
Table 2: Long-Term Safety Profile of Fenofibrate (FIELD and ACCORD Lipid Trials)
| Adverse Event | Fenofibrate | Placebo/Control | Trial |
| Cardiovascular Events | |||
| Non-fatal Myocardial Infarction | Reduced by 24% (p=0.010) | - | FIELD[2] |
| Total Cardiovascular Events | Reduced by 11% (p=0.035) | - | FIELD[3][4] |
| Microvascular Complications | |||
| Albuminuria Progression | Reduced (p=0.002) | - | FIELD[4] |
| Retinopathy requiring laser | Reduced (3.6% vs 5.2%, p=0.0003) | 5.2% | FIELD |
| Other Adverse Events | |||
| Pancreatitis | 0.8% | 0.5% (p=0.031) | FIELD |
| Pulmonary Embolism | 1.1% | 0.7% (p=0.022) | FIELD |
| Severe Muscle Aches/Pain | 40.1% | 40.5% (p=0.79) | ACCORD |
| Decreased eGFR | 2.4% (discontinuation) | 1.1% (discontinuation) | ACCORD |
Table 3: Long-Term Safety Profile of Prescription Omega-3 Fatty Acids (REDUCE-IT and STRENGTH Trials)
| Adverse Event | Icosapent Ethyl (REDUCE-IT) | Omega-3 Carboxylic Acids (STRENGTH) | Placebo/Control |
| Cardiovascular Events | |||
| Atrial Fibrillation/Flutter (Hospitalization) | 3.1% | N/A | 2.1% (p=0.004) (REDUCE-IT) |
| Atrial Fibrillation (New Onset) | N/A | Higher incidence | Lower incidence (STRENGTH) |
| Bleeding | |||
| Serious Bleeding Events | 2.7% | No excess | 2.1% (p=0.06) (REDUCE-IT) |
| Gastrointestinal | |||
| Diarrhea | Less frequent (10.3%) | N/A | 13.0% (p=0.02) (REDUCE-IT USA) |
| Constipation | More frequent (7.8%) | N/A | 5.1% (p=0.002) (REDUCE-IT USA) |
| Eructation (Belching) | More frequent | N/A | Less frequent (REDUCE-IT USA) |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a comprehensive evaluation of the safety data.
This compound: ICONA Trial
-
Official Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study of NST-4016 in Patients With Nonalcoholic Steatohepatitis (NASH).
-
Study Design: A 52-week, phase IIb, multicenter, randomized, double-blind, placebo-controlled trial. Patients were randomized in a 1:1:1 ratio to receive once-daily oral this compound 300 mg, 600 mg, or placebo.
-
Participant Population: 280 male and female patients aged 18 to 75 years with a histological diagnosis of MASH (NAS ≥ 4 with at least 1 point in each component of steatosis, lobular inflammation, and ballooning) and fibrosis stage F1 to F3.
-
Primary Efficacy Endpoint: The proportion of patients with MASH resolution with no worsening of fibrosis in the 600 mg arm.
-
Safety Assessment: Collection of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the 52-week treatment period.
Fenofibrate: FIELD and ACCORD Lipid Trials
-
FIELD Study Design: A multinational, randomized, double-blind, placebo-controlled trial involving 9,795 patients with type 2 diabetes. Participants were randomized to receive fenofibrate 200 mg daily or placebo for a median of 5 years.
-
FIELD Participant Population: Patients aged 50-75 years with type 2 diabetes and not taking statin therapy at study entry.
-
ACCORD Lipid Study Design: A randomized, double-blind, placebo-controlled trial in a subset of 5,518 participants from the larger ACCORD trial. Patients with type 2 diabetes at high risk for cardiovascular disease were randomized to receive simvastatin plus fenofibrate or simvastatin plus placebo. The average follow-up was 4.7 years.
-
ACCORD Lipid Participant Population: Patients with type 2 diabetes with an HbA1c ≥7.5%, aged 40-79 years with cardiovascular disease or aged 55-79 with subclinical cardiovascular disease or at least two additional cardiovascular risk factors.
-
Safety Assessment: Monitoring of adverse events, with a particular focus on muscle-related symptoms, liver function, and renal function.
Prescription Omega-3 Fatty Acids: REDUCE-IT and STRENGTH Trials
-
REDUCE-IT Study Design: A phase 3b, randomized, double-blind, placebo-controlled trial that enrolled 8,179 patients. Participants were randomized to receive 4 g/day of icosapent ethyl or a matching placebo, with a median follow-up of 4.9 years.
-
REDUCE-IT Participant Population: Men and women aged ≥45 years with established cardiovascular disease or aged ≥50 years with diabetes mellitus and at least one additional risk factor, with fasting triglyceride levels between 150 and 499 mg/dL and LDL-C between 41 and 100 mg/dL, on stable statin therapy.
-
STRENGTH Study Design: A randomized, double-blind, multicenter, comparator trial involving 13,078 patients. Participants were randomized to receive 4 g/day of omega-3 carboxylic acids (a combination of EPA and DHA) or corn oil (as a comparator).
-
STRENGTH Participant Population: Statin-treated patients at high cardiovascular risk with hypertriglyceridemia (triglyceride level 180 to <500 mg/dL) and low HDL-C levels.
-
Safety Assessment: Monitoring for adverse events, with a focus on cardiovascular events (including atrial fibrillation) and bleeding events.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by activating FFAR1 and FFAR4, G-protein coupled receptors that play a role in metabolic and inflammatory signaling.
Caption: this compound's mechanism via FFAR1/4 agonism.
Clinical Trial Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing safety in a clinical trial.
Caption: Standard workflow for clinical trial safety assessment.
References
- 1. r3iorg.wordpress.com [r3iorg.wordpress.com]
- 2. primarycarenotebook.com [primarycarenotebook.com]
- 3. Fenofibrate Intervention and Event Lowering in Diabetes - American College of Cardiology [acc.org]
- 4. Effects of long-term fenofibrate therapy on cardiovascular events in 9795 people with type 2 diabetes mellitus (the FIELD study): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Icosabutate in NASH: A Comparative Analysis of Preclinical Efficacy
An in-depth comparison of Icosabutate's performance against other therapeutic agents in various preclinical models of non-alcoholic steatohepatitis (NASH), supported by experimental data and detailed methodologies.
This compound, a structurally engineered fatty acid, has demonstrated significant potential in mitigating the key drivers of NASH, including inflammation, fibrosis, and metabolic dysregulation. This guide provides a comprehensive overview of its efficacy in various preclinical models, with direct comparisons to other therapeutic agents. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic profile.
Comparative Efficacy of this compound in Diverse NASH Models
This compound has been rigorously tested in multiple rodent models that recapitulate different aspects of human NASH pathology. These include dietary and genetic models that induce steatosis, inflammation, and fibrosis. The following tables summarize the quantitative outcomes of this compound treatment compared to other agents across these models.
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet Model
This model is known for inducing severe steatohepatitis and fibrosis. In a study using a choline-deficient, L-amino acid-defined NASH mouse model, delayed treatment with this compound was compared to eicosapentaenoic acid (EPA) and a glucagon-like peptide 1 (GLP-1) receptor agonist[1][2].
| Parameter | This compound (Low Dose - 56 mg/kg) | This compound (High Dose - 112 mg/kg) | EPA (91 mg/kg) | GLP-1 Receptor Agonist | Key Findings |
| Inflammation | Reduced | Reduced | Minimal effect | Not specified | This compound significantly reduced liver inflammation. |
| Fibrosis | Reduced | Reduced to baseline | Worsened fibrosis | No significant change | This compound demonstrated potent anti-fibrotic effects, while EPA exacerbated fibrosis[1][2][3]. |
| Hepatic Lipidome | Reversal of diet-induced changes | Reversal of diet-induced changes | Minimal effect | Not specified | This compound beneficially modulated the lipid profile in the liver. |
| Collagen Fiber Number | Not specified | >50% reduction | Not specified | No significant change | Advanced imaging techniques revealed a significant reduction in collagen fibers with this compound treatment. |
Amylin Liver NASH (AMLN) Diet in ob/ob Mice
This model, utilizing a diet high in fat, cholesterol, and fructose in genetically obese (ob/ob) mice, leads to biopsy-confirmed steatohepatitis and fibrosis. This compound's effects were compared to obeticholic acid (OCA), a farnesoid X receptor (FXR) agonist.
| Parameter | This compound (45 mg/kg) | This compound (90 mg/kg) | This compound (135 mg/kg) | Obeticholic Acid (OCA) | Key Findings |
| Steatosis (% reduction) | Not specified | Not specified | 47% | 38% | Both agents reduced liver fat, with a dose-dependent effect for this compound. |
| Hepatic Triglycerides (% reduction) | 17% | 35% | 40% | 16% | This compound showed a more pronounced, dose-dependent reduction in hepatic triglycerides. |
| Plasma ALT | Reduced | Reduced | Reduced | No significant reduction | Only this compound significantly lowered this marker of liver injury. |
| Hepatic Macrophage Infiltration (Galectin-3) | Significant reduction | Significant reduction | Significant reduction | Not specified | This compound treatment led to a significant decrease in inflammatory macrophage markers. |
| Hepatic Fibrosis (Collagen Type 1 α1) | Not specified | -32% | -23% | Not specified | This compound effectively reduced a key marker of fibrosis. |
| Hepatic Oxidative Stress (GSH/GSSG ratio) | Not specified | Increased | 84% increase | Not specified | This compound improved the cellular redox state in the liver. |
| Lipotoxic Lipids (FFAs, DAGs, Ceramides) | Not specified | Significantly decreased | Significantly decreased | Increased ceramides, reduced bile acids | This compound reduced multiple classes of lipotoxic lipids, while OCA increased ceramides. |
APOE*3Leiden.CETP Transgenic Mice
This translational model exhibits a human-like lipoprotein metabolism and is used to study hyperlipidemia and atherosclerosis in the context of NASH.
| Parameter | This compound | Rosiglitazone | Fenofibrate | Key Findings |
| Plasma Triglycerides | -70% | Not specified | -70% | This compound and fenofibrate demonstrated comparable potent effects on reducing plasma triglycerides. |
| Total Cholesterol | -68% | Not specified | -47% | This compound had a more pronounced effect on lowering total cholesterol compared to fenofibrate. |
| VLDL-TAG Production | No increase | Not specified | +25% | Unlike fenofibrate, this compound did not increase the production of VLDL-triglycerides. |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the presented data. The following section outlines the methodologies employed in the key preclinical studies.
Choline-Deficient, L-Amino Acid-Defined (CDAA) NASH Mouse Model
-
Animal Model: Mice were fed a choline-deficient, L-amino acid-defined high-fat (46%) diet (CDAA-HFD) to induce NASH with progressive fibrosis.
-
Treatment Initiation: Treatment was initiated after 6 weeks on the CDAA-HFD, a point where NASH and fibrosis are established.
-
Treatment Groups and Duration:
-
Vehicle (corn oil)
-
This compound (112 mg/kg, oral)
-
Obeticholic Acid (30 mg/kg, oral)
-
Semaglutide (30 nmol/kg, subcutaneous)
-
Firsocostat (5 mg/kg, oral)
-
Combination therapies of this compound with OCA, Semaglutide, or Firsocostat.
-
Treatment was administered daily for 8 weeks.
-
-
Endpoints: Liver tissue was analyzed for inflammation and fibrosis using immunohistochemistry (IHC), biochemical assays, and morphometric analysis.
AMLN Diet-Fed ob/ob Mouse Model of NASH
-
Animal Model: Male B6.V-Lepob/JRj (ob/ob) mice were fed an Amylin Liver NASH (AMLN) diet, which is high in fat, cholesterol, and fructose.
-
Study Design: The study employed a delayed-treatment design to better mimic the clinical scenario of treating established NASH.
-
Treatment Groups:
-
This compound (at varying doses)
-
Obeticholic Acid (OCA)
-
-
Endpoints: Key outcomes measured included hepatic steatosis, plasma ALT levels, hepatic macrophage numbers, fibrosis progression, hepatic oxidative stress, and levels of lipotoxic lipids.
APOE*3Leiden.CETP Mouse Model
-
Animal Model: Transgenic mice expressing the human APOE*3Leiden isoform and human Cholesteryl Ester Transfer Protein (CETP) were used. This model is characterized by a human-like lipoprotein metabolism.
-
Treatment Groups:
-
This compound
-
Fenofibrate
-
-
Endpoints: The primary endpoints were plasma triglyceride and total cholesterol levels. The study also investigated the mechanisms of lipid-lowering by assessing VLDL production and clearance.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its unique mechanism of action, which involves the modulation of key signaling pathways implicated in NASH pathogenesis.
Proposed Mechanism of Action of this compound
This compound is a structurally engineered fatty acid that acts as an agonist for free fatty acid receptors (FFARs), particularly FFAR1 and FFAR4 (also known as GPR120). Its structural modifications prevent its rapid oxidation and incorporation into complex lipids, leading to higher free concentrations in the liver. This allows for potent engagement with its target receptors, leading to the downregulation of inflammatory pathways, such as the arachidonic acid cascade, and a reduction in the production of pro-inflammatory eicosanoids. This multifaceted mechanism contributes to its anti-inflammatory, anti-fibrotic, and metabolism-regulating effects.
Experimental Workflow for Preclinical NASH Model Studies
The general workflow for evaluating the efficacy of this compound and comparator drugs in preclinical NASH models involves several key stages, from disease induction to endpoint analysis.
References
Icosabutate in MASH: A Comparative Analysis of Clinical Efficacy in Diabetic vs. Non-Diabetic Patients
A deep dive into the clinical performance of icosabutate, a novel FFAR1 and FFAR4 agonist, reveals promising anti-fibrotic effects in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH), with particularly noteworthy outcomes in the sub-population of patients with type 2 diabetes. While the primary endpoint of MASH resolution without worsening of fibrosis was not met in the Phase 2b ICONA trial, the study highlighted significant improvements in liver fibrosis and other relevant biomarkers, suggesting a potential therapeutic niche for this agent, especially in MASH patients with concurrent diabetes.
Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by liver fat accumulation, inflammation, and cellular damage, which can lead to fibrosis, cirrhosis, and liver cancer.[1][2][3] Given the close association between MASH and metabolic disorders like type 2 diabetes, therapies that can address both liver pathology and underlying metabolic dysregulation are of high interest.[1][2]
This compound, an oral, liver-targeted, structurally engineered eicosapentaenoic acid (EPA) derivative, acts as a dual agonist for free fatty acid receptor 1 (FFAR1) and 4 (FFAR4). This mechanism is believed to regulate glycemic control, hepatic inflammation, and fibrosis. The Phase 2b ICONA trial was a pivotal study designed to evaluate the efficacy and safety of this compound in patients with MASH.
Clinical Efficacy: A Tale of Two Subgroups
The ICONA trial, a 52-week, randomized, double-blind, placebo-controlled study, enrolled patients with biopsy-confirmed MASH and fibrosis stages F1-F3. While the primary endpoint of MASH resolution without worsening of fibrosis did not reach statistical significance for the 600 mg dose of this compound compared to placebo (23.9% vs. 14.5%), the trial revealed a significant impact on the more clinically relevant endpoint of fibrosis improvement.
A key finding from the ICONA trial was the differential response observed in patients with type 2 diabetes. This patient subgroup, which comprised approximately 40-50% of the trial population, demonstrated a more pronounced improvement in liver fibrosis compared to the overall population and a striking difference when compared to placebo.
Quantitative Analysis of Fibrosis Improvement
The following tables summarize the key efficacy data from the ICONA trial, comparing the outcomes in the overall patient population and the subgroup of patients with type 2 diabetes.
Table 1: Improvement in Liver Fibrosis (≥1 stage) without Worsening of MASH (Conventional Histology)
| Patient Population | Placebo | This compound 300 mg | This compound 600 mg |
| Overall (F2/F3 Fibrosis) | 13% | 30.8% (p=0.036 vs placebo) | 28.3% (p=0.065 vs placebo) |
| Type 2 Diabetes | 0% | 28.6% (p=0.003 vs placebo) | 21.2% (p=0.013 vs placebo) |
| Patient Population | Placebo | This compound 600 mg |
| Overall | 25.7% | 49.2% (p=0.02 vs placebo) |
| Patient Population | Placebo | This compound 600 mg |
| F3-F4 Fibrosis | 9.6% | 32.7% (p=0.004 vs placebo) |
These data clearly indicate a statistically significant improvement in liver fibrosis with this compound treatment, particularly in patients with type 2 diabetes where no improvement was seen in the placebo group. The use of artificial intelligence-based digital pathology further corroborated these findings, showing a robust anti-fibrotic effect.
Beyond histological improvements, this compound treatment also led to significant enhancements in biomarkers of liver health, inflammation, and glycemic control. Notably, in MASH patients with baseline HbA1c levels ≥ 6.5%, this compound treatment resulted in a 1% placebo-adjusted reduction in HbA1c, an effect comparable to that of some oral anti-diabetic drugs.
Experimental Protocol: The ICONA Trial
The Phase 2b ICONA trial (NCT04052516) was a multicenter, randomized, double-blind, placebo-controlled study conducted to assess the efficacy and safety of this compound in patients with MASH.
-
Participants: The trial enrolled 280 patients with biopsy-confirmed MASH with a Non-alcoholic Fatty Liver Disease Activity Score (NAS) of ≥4 and liver fibrosis stages F1 to F3.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral doses of this compound 300 mg, this compound 600 mg, or placebo for 52 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients in the 600 mg arm who achieved MASH resolution with no worsening of fibrosis at 52 weeks.
-
Key Secondary Endpoints: Secondary endpoints included the proportion of patients with at least a one-stage improvement in fibrosis without worsening of MASH, changes in liver enzymes, inflammatory biomarkers, and metabolic parameters.
Mechanism of Action: Targeting FFAR1 and FFAR4
This compound's therapeutic effects are attributed to its dual agonism of FFAR1 and FFAR4. These receptors are expressed on various cell types that play a crucial role in metabolic regulation and inflammation. By activating these receptors, this compound is thought to exert its anti-inflammatory and anti-fibrotic effects in the liver, as well as improve glycemic control. The drug is designed to be liver-targeted and resistant to metabolism, which enhances its therapeutic potential.
Caption: Proposed mechanism of action of this compound in MASH.
Conclusion
References
Comparative Analysis of Icosabutate's Impact on Liver Enzymes: A Guide for Researchers
This guide provides a detailed comparative analysis of Icosabutate's effects on liver enzymes, juxtaposed with other therapeutic alternatives for liver diseases. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
This compound, a novel structurally engineered fatty acid, has demonstrated a promising profile in the modulation of liver enzymes. Clinical trial data indicates that this compound significantly reduces elevated levels of key liver enzymes, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT). This effect appears to be a consistent finding across different patient populations at risk for or with diagnosed liver disease. In comparison, other lipid-modulating agents, such as fibrates, exhibit a more varied impact on liver enzymes. While some fibrates like pemafibrate and bezafibrate have been shown to improve liver enzyme profiles, others, notably fenofibrate, are associated with a risk of enzyme elevations. The peroxisome proliferator-activated receptor delta (PPARδ) agonist, GW501516, has shown beneficial effects in preclinical models, but its impact on human liver enzymes requires further investigation. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways of these compounds to provide a clear and objective comparison.
Quantitative Data on Liver Enzyme Changes
The following table summarizes the quantitative effects of this compound and comparator drugs on liver enzymes based on available clinical and preclinical data.
| Drug | Liver Enzyme | Dosage | Patient Population | Study Duration | Reported Change |
| This compound | ALT | 600 mg/day | Hypertriglyceridemia with elevated liver enzymes | 12 weeks | -53% (median reduction)[1] |
| GGT | 600 mg/day | Hypertriglyceridemia with elevated liver enzymes | 12 weeks | -42% (median reduction)[1] | |
| ALT | 600 mg/day | MASH with F2/F3 fibrosis | 16 weeks | -26.5 U/L (placebo-adjusted absolute change)[2] | |
| AST | 600 mg/day | MASH with F2/F3 fibrosis | 16 weeks | -16.2 U/L (placebo-adjusted absolute change)[2] | |
| GGT | 600 mg/day | MASH with F2/F3 fibrosis | 16 weeks | -30.8 U/L (placebo-adjusted absolute change)[2] | |
| ALT | 600 mg/day | MASH with Type 2 Diabetes | 52 weeks | -42% (relative change from baseline) | |
| AST | 600 mg/day | MASH with Type 2 Diabetes | 52 weeks | -38% (relative change from baseline) | |
| Pemafibrate | ALT | 0.2 mg/day | NAFLD | 24 weeks | From 81.0 IU/L to 48.0 IU/L |
| ALT | 0.2 mg/day | NAFLD | 6 months | -47.4% (from 57.5 to 30.3 U/L) | |
| GGT | 0.2 mg/day | NAFLD | 6 months | -48.7% (from 63.9 to 32.8 U/L) | |
| AST | - | NAFLD with Hypertriglyceridemia | 12 weeks | Significant reduction (p=0.038) | |
| ALT | - | NAFLD with Hypertriglyceridemia | 12 weeks | Significant reduction (p=0.003) | |
| GGT | - | NAFLD with Hypertriglyceridemia | 12 weeks | Significant reduction (p=0.047) | |
| Bezafibrate | ALT, GGT, ALP | 400 mg/day (in combination with OCA) | Primary Biliary Cholangitis | 12 weeks | Normalization rates of 94.1% (ALT), 58.86% (GGT) |
| ALT | - | Primary Biliary Cholangitis | >12 months | Significant decline (Standardized Mean Difference: -2.04) | |
| Fenofibrate | ALT | 107-160 mg/day | - | - | 5.3% of patients had ALT >3x ULN (vs. 1.1% placebo) |
| ALT/AST | 107-160 mg/day | - | 8 weeks | 13% incidence of ALT or AST ≥3x ULN | |
| GW501516 | ALT, AST, GGT, ALP | - | Rat model of NAFLD | 4 weeks | Restored to normal control levels |
ULN: Upper Limit of Normal
Experimental Protocols
This compound: ICONA Phase 2b Trial (NCT04052516)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 280 male and female patients aged 18 to 75 years with a histological diagnosis of Nonalcoholic Steatohepatitis (NASH) and liver fibrosis stages F1 to F3.
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (300 mg or 600 mg) or placebo for 52 weeks.
-
Liver Enzyme Measurement: Serum levels of ALT, AST, and GGT were measured at baseline and at various time points throughout the 52-week treatment period. Standard clinical laboratory procedures were used for the analysis of these enzymes.
Pemafibrate: Retrospective Study in NAFLD
-
Study Design: A retrospective study evaluating the efficacy of pemafibrate on liver enzymes in patients with Non-Alcoholic Fatty Liver Disease (NAFLD).
-
Patient Population: 132 patients with NAFLD who had been taking pemafibrate for at least 24 weeks.
-
Intervention: Patients received pemafibrate as part of their clinical care.
-
Liver Enzyme Measurement: Data on ALT, AST, and GGT levels were collected from patient medical records at baseline and at specified follow-up intervals.
Bezafibrate: Combination Therapy Trial in Primary Biliary Cholangitis
-
Study Design: A phase 2 study assessing the effects of combination therapy with obeticholic acid (OCA) and bezafibrate.
-
Patient Population: Patients with Primary Biliary Cholangitis (PBC) who had an inadequate response to or were unable to tolerate ursodeoxycholic acid.
-
Intervention: Patients received bezafibrate (400 mg/day) in combination with OCA for 12 weeks.
-
Liver Enzyme Measurement: Serum levels of ALT, AST, and GGT were measured at baseline and at the end of the 12-week treatment period to assess normalization rates.
Fenofibrate: Pooled Analysis of Placebo-Controlled Trials
-
Study Design: A pooled analysis of 10 placebo-controlled clinical trials.
-
Patient Population: Patients receiving fenofibrate at therapeutic doses.
-
Intervention: Fenofibrate at doses equivalent to 107-160 mg daily versus placebo.
-
Liver Enzyme Measurement: The incidence of ALT elevations to greater than three times the upper limit of normal was a key safety endpoint assessed.
GW501516: Preclinical NAFLD Model
-
Study Design: A preclinical study in a rat model of NAFLD induced by a high-fat diet.
-
Animal Model: Rats with induced NAFLD.
-
Intervention: Treatment with the PPARδ agonist GW501516 for 4 weeks.
-
Liver Enzyme Measurement: Serum levels of ALT, AST, GGT, and ALP were determined at the end of the treatment period to evaluate liver function.
Signaling Pathways and Mechanisms of Action
The differential effects of these compounds on liver enzymes are rooted in their distinct mechanisms of action and their engagement with specific signaling pathways in the liver.
This compound: FFAR1 and FFAR4 Agonism
This compound is an agonist of Free Fatty Acid Receptor 1 (FFAR1) and Free Fatty Acid Receptor 4 (FFAR4). These receptors are expressed on various liver cells, including hepatocytes and Kupffer cells. Activation of these receptors is believed to initiate downstream signaling cascades that lead to anti-inflammatory and metabolic benefits, contributing to the observed reduction in liver enzymes.
Fibrates (Pemafibrate, Bezafibrate, Fenofibrate): PPARα Agonism
Fibrates exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor highly expressed in the liver. PPARα activation leads to the transcription of genes involved in fatty acid oxidation and lipid metabolism. While this generally leads to improved lipid profiles and can reduce liver fat, the impact on liver enzymes can vary among different fibrates.
GW501516: PPARδ Agonism
GW501516 is a potent agonist of Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARδ is involved in regulating fatty acid metabolism and reducing inflammation. In preclinical models, its activation has been shown to improve features of NAFLD, including a reduction in elevated liver enzymes.
Experimental Workflow for Liver Enzyme Analysis in Clinical Trials
The assessment of liver enzymes in clinical trials follows a standardized workflow to ensure data accuracy and patient safety.
Conclusion
This compound demonstrates a consistent and significant beneficial effect on elevated liver enzymes, positioning it as a promising therapeutic candidate for liver diseases such as NASH. Its mechanism of action, distinct from that of fibrates and other PPAR agonists, offers a novel approach to mitigating liver inflammation and damage. In contrast, the effects of fibrates on liver enzymes are more heterogeneous, with some agents showing benefit while others carry a risk of hepatotoxicity. The preclinical data for GW501516 are encouraging, but further clinical investigation in humans is necessary to ascertain its safety and efficacy profile concerning liver enzymes. The data and analyses presented in this guide underscore the importance of considering the specific molecular mechanisms and clinical evidence when evaluating and comparing the impact of different therapeutic agents on liver health.
References
- 1. Peroxisome proliferator-activated receptor-delta agonist ameliorated inflammasome activation in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW501516-activated PPARβ/δ promotes liver fibrosis via p38-JNK MAPK-induced hepatic stellate cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Icosabutate vs. Current Standard of Care: A Comparative Analysis for MASH Treatment
For Researchers, Scientists, and Drug Development Professionals
Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Nonalcoholic Steatohepatitis (NASH), represents a significant challenge in hepatology, with a pressing need for effective therapeutic interventions. This guide provides an objective comparison of icosabutate, an investigational therapy, against the current standard of care for MASH, anchored by the first FDA-approved treatment, Rezdiffra™ (resmetirom). The analysis is supported by experimental data from key clinical trials to inform research and development professionals.
Overview of Therapeutic Agents
This compound is an orally administered, structurally engineered eicosapentaenoic acid derivative that acts as a potent agonist for free fatty acid receptors 1 and 4 (FFAR1 and FFAR4).[1][2][3] Its mechanism is designed to target hepatic inflammation, fibrosis, and glycemic control.[2] Unlike natural omega-3 fatty acids, this compound is modified to enhance liver targeting and resist metabolism, thereby increasing its therapeutic potential.[1]
Rezdiffra™ (resmetirom) is a once-daily, oral, liver-directed thyroid hormone receptor (THR)-β agonist. It is the first and currently only medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of adults with noncirrhotic MASH with moderate to advanced liver fibrosis (stages F2 to F3). Its action is designed to target the key underlying causes of MASH.
The broader standard of care for MASH also includes lifestyle modifications, such as diet and exercise aimed at weight loss, and management of comorbidities like type 2 diabetes and obesity. Pharmacotherapies for these comorbidities, such as GLP-1 receptor agonists (e.g., semaglutide), are also used and have shown effects on MASH histology.
Mechanism of Action
This compound and Resmetirom operate through distinct biological pathways to address the pathophysiology of MASH.
This compound activates FFAR1 and FFAR4, which are expressed on multiple cell types involved in inflammation and metabolic control. This dual agonism is intended to produce broad anti-inflammatory and anti-fibrotic effects and improve glycemic control, independently of changes in body weight or liver fat.
References
Safety Operating Guide
Proper Disposal Procedures for Icosabutate: A Guide for Laboratory Professionals
For immediate reference, the primary and mandated disposal method for icosabutate is through an approved hazardous waste disposal facility. This is due to its classification as acutely toxic to aquatic life with long-lasting effects. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or flushed down the drain. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Summary
This compound presents several hazards that necessitate careful handling and disposal. The primary concerns are its oral toxicity and its severe impact on aquatic ecosystems.[1]
| Hazard Classification | Description | Precautionary Statement Code |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life. | H400 |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Personnel Protective Equipment (PPE) and Handling
To ensure safety when handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[1] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[1]
Step-by-Step Disposal Protocol
The required method of disposal is to transfer the waste to a licensed hazardous waste management company.[1][2] The following steps outline the process for preparing this compound waste for collection.
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be chemically resistant, leak-proof, and have a secure lid. It is good practice to reuse the original this compound container for its waste if it is in good condition.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the specific chemical name "this compound."
-
Indicate the associated hazards, such as "Acutely Toxic" and "Environmental Hazard."
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.
-
The storage area should be cool, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste, including its composition and volume.
-
Experimental Protocol: Neutralization of Carboxylic Acids (General Procedure)
While professional disposal is mandatory, a basic understanding of the chemical properties of this compound as a carboxylic acid derivative can be useful for managing small spills before cleanup. Carboxylic acids can be neutralized by a base in an acid-base reaction to form a salt and water.
Disclaimer: This is a general procedure for the neutralization of carboxylic acids and has not been specifically validated for this compound. The resulting neutralized solution may still be considered hazardous waste due to the ecotoxicity of the parent compound and must be disposed of according to regulations. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH indicator paper or a calibrated pH meter
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
Procedure:
-
Place the beaker or flask containing the this compound waste in a secondary container on a stir plate within a fume hood.
-
Slowly add the sodium hydroxide solution dropwise to the this compound waste while stirring continuously. This reaction is exothermic and may generate heat.
-
Periodically check the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH of the solution is neutral (pH 7).
-
Once neutralized, the resulting solution should be collected in a labeled hazardous waste container for disposal. Do not pour the neutralized solution down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage and dispose of this compound safely and in compliance with environmental regulations, fostering a culture of safety and responsibility in the laboratory.
References
Essential Safety and Handling Protocols for Icosabutate
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Icosabutate is paramount. Adherence to established safety protocols minimizes risk and ensures a secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound requires careful handling due to its potential hazards. The primary routes of exposure are ingestion, inhalation, and contact with skin and eyes.[1] The following personal protective equipment is mandatory when handling this compound to mitigate these risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[1]
-
Hand Protection: Chemical-resistant protective gloves must be worn.[1] Nitrile gloves are a suitable option for handling laboratory chemicals.
-
Body Protection: An impervious lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol formation, a suitable respirator should be used.[1]
Quantitative Hazard Data
The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound. At present, specific occupational exposure limits have not been established.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound in a laboratory setting.
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to avoid inhalation of dust or aerosols. Ensure that a safety shower and an eye wash station are readily accessible.
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as specified above.
-
Preparation: Avoid the formation of dust and aerosols during handling.
-
During Use: Do not eat, drink, or smoke in the area where this compound is being handled. Avoid contact with skin, eyes, and clothing.
-
After Handling: Wash hands and any exposed skin thoroughly after handling the compound.
Disposal Plan:
-
Waste Collection: All this compound waste and contaminated materials (e.g., gloves, pipette tips) should be collected in a designated, properly labeled, and sealed container for hazardous waste.
-
Disposal Route: Dispose of the waste container through an approved waste disposal plant. Do not dispose of this compound down the drain or in the regular trash to avoid environmental contamination.
-
Container Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
